D-Luciferin potassium
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKGTQQGYPQBE-OGFXRTJISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7KN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-Luciferin Potassium Salt: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
D-Luciferin potassium salt is a pivotal substrate for firefly luciferase, an enzyme widely harnessed in molecular biology and biomedical research for its ability to generate a quantifiable light signal. This technical guide provides a comprehensive overview of its properties, mechanism of action, and applications, with a focus on practical data and experimental protocols to empower researchers in their scientific endeavors.
Core Properties and Mechanism of Action
This compound salt is the water-soluble form of D-Luciferin, the natural substrate for the firefly luciferase enzyme.[1][2] In the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), and oxygen, firefly luciferase catalyzes the oxidative decarboxylation of D-Luciferin.[1][3] This two-step reaction results in the formation of an electronically excited oxyluciferin molecule, which then decays to its ground state, emitting a characteristic yellow-green light with a peak emission wavelength of approximately 560 nm in vitro.[1][4] In in vivo settings, the emission peak tends to shift towards the red end of the spectrum due to tissue absorption.[1][5] The quantum yield of this bioluminescent reaction is proportional to the concentration of luciferase when D-Luciferin and ATP are in excess, making it an exceptional tool for sensitive quantification.[4][6]
The key advantage of the this compound salt is its enhanced solubility in aqueous buffers compared to its free acid counterpart, facilitating easier preparation of stock solutions for various experimental applications.[6][7]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative properties of this compound salt.
Table 1: Chemical and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [2][6][8] |
| Molecular Weight | 318.42 g/mol | [6][8] |
| CAS Number | 115144-35-9 | [8][9] |
| Appearance | Light yellow powder/solid | [2][6] |
| Purity | ≥95% to >99% (HPLC) | [9][10] |
Table 2: Solubility Data
| Solvent | Solubility | References |
| Water | 60 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [10] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [10] |
| Dimethylformamide (DMF) | ~16.7 mg/mL | [10] |
| Ethanol | ~0.25 mg/mL | [10] |
Table 3: Spectral Properties
| Property | Wavelength (nm) | References |
| Maximum Absorption (UV/Vis) | 268, 327 | [10] |
| Maximum Emission (Bioluminescence) | ~560 (in vitro) | [1][2] |
Table 4: Stability and Storage Recommendations
| Condition | Recommendation | References |
| Lyophilized Powder | Store at -20°C, protected from light and moisture. Stable for at least 1-2 years. | [5][8][10][11] |
| Aqueous Stock Solution | Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Stability can range from 3 weeks at 4°C to several months at -20°C. | [8][11][12] |
Key Applications and Experimental Protocols
This compound salt is a versatile reagent with broad applications in life sciences research.
In Vivo Bioluminescence Imaging (BLI)
BLI utilizes luciferase-expressing cells or organisms to non-invasively monitor biological processes in real-time within a living animal.[5][9] This technique is invaluable for tracking tumor growth, stem cell migration, infectious disease progression, and drug efficacy.[1][9]
Detailed Experimental Protocol for In Vivo BLI:
-
Preparation of D-Luciferin Stock Solution:
-
Dissolve this compound salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to a final concentration of 15 mg/mL.[5][13]
-
Gently mix by inversion until the compound is completely dissolved.[11]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[5][11]
-
The solution can be used immediately or aliquoted and stored at -20°C for future use.[13]
-
-
Animal Preparation and Administration:
-
Anesthetize the animal (e.g., mouse) using a suitable anesthetic agent (e.g., isoflurane).[13]
-
Inject the D-Luciferin solution at a typical dose of 150 mg/kg body weight.[13][14] This corresponds to approximately 10 µL of a 15 mg/mL solution per gram of body weight.[5][11]
-
The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.), depending on the experimental model and desired kinetics.[5][14]
-
-
Image Acquisition:
-
It is crucial to perform a kinetic study for each animal model to determine the peak signal time and plateau phase.[5][13]
-
Generally, peak signal is reached approximately 10-20 minutes after i.p. or s.c. injection and 2-5 minutes after i.v. injection.[5]
-
Place the anesthetized animal in the imaging chamber of a bioluminescence imaging system (e.g., IVIS).[13][14]
-
Acquire images during the determined peak signal window.
-
Luciferase Reporter Gene Assays
Luciferase reporter assays are a cornerstone of cell biology research, used to study gene expression and cell signaling pathways.[15][16] In these assays, the luciferase gene is placed under the control of a promoter or response element of interest. The resulting light output upon addition of D-Luciferin serves as a quantitative measure of the activity of that specific promoter or signaling pathway.[16][17]
Detailed Experimental Protocol for a Luciferase Reporter Assay:
-
Cell Culture and Transfection:
-
Culture cells in an appropriate medium.
-
Transfect the cells with a plasmid containing the luciferase reporter gene construct. For dual-luciferase assays, co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.[16]
-
Incubate the cells for 24-48 hours to allow for gene expression.[18]
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Prepare a D-Luciferin working solution. A typical recipe includes D-Luciferin, ATP, and MgSO₄ in a suitable buffer (e.g., Tricine buffer pH 7.8).[7]
-
Add a small volume of the cell lysate to a luminometer tube or a well of a microplate.[19]
-
Inject the D-Luciferin working solution into the tube/well and measure the luminescence immediately using a luminometer.[7][19] The light emission peaks within seconds.[4]
-
ATP Assays
The ATP-dependent nature of the luciferase-luciferin reaction makes it an extremely sensitive method for quantifying ATP levels, which is a key indicator of cell viability and metabolic activity.[2][20]
Detailed Experimental Protocol for an ATP Assay:
-
Sample Preparation:
-
ATP Detection Cocktail Preparation:
-
Luminescence Measurement:
Visualizing Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The enzymatic reaction of D-Luciferin catalyzed by firefly luciferase.
Caption: A generalized workflow for in vivo bioluminescence imaging.
Caption: A standard workflow for a luciferase reporter gene assay.
Caption: Luciferase reporters in deciphering GPCR signaling pathways.[22][23]
References
- 1. goldbio.com [goldbio.com]
- 2. biotium.com [biotium.com]
- 3. This compound salt - CAS-Number 115144-35-9 - Order from Chemodex [chemodex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sites.duke.edu [sites.duke.edu]
- 6. morebio.co.kr [morebio.co.kr]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. D-Luciferin, Potassium Salt [gbiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. apenzy.com [apenzy.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bcf.technion.ac.il [bcf.technion.ac.il]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 16. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 17. static.fishersci.eu [static.fishersci.eu]
- 18. goldbio.com [goldbio.com]
- 19. med.emory.edu [med.emory.edu]
- 20. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
An In-Depth Technical Guide to the Mechanism of D-Luciferin in Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of D-luciferin in firefly bioluminescence. It details the enzymatic reaction, summarizes key quantitative data, provides a standard experimental protocol, and visualizes the critical pathways and workflows involved in this widely utilized biological process.
The Core Mechanism of Action
Bioluminescence in fireflies is a highly efficient form of chemiluminescence, the production of light from a chemical reaction, with approximately 100% of the energy converted into light.[1][2] This "cold light" is generated through a two-step enzymatic reaction catalyzed by Firefly Luciferase, which requires the substrate D-luciferin, adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen.[1][3][4]
Step 1: Adenylation of D-Luciferin
The process begins with the activation of D-luciferin. The carboxyl group of D-luciferin attacks the alpha-phosphate of ATP in an SN2 reaction, forming a high-energy intermediate, luciferyl adenylate (LH₂-AMP), and releasing pyrophosphate (PPi).[3][5][6] This adenylation step is crucial for increasing the acidity of the proton on the C4 carbon of the thiazoline (B8809763) ring, preparing the molecule for the subsequent oxidation.[5][7] Magnesium ions are a required cofactor, enhancing the electrophilicity of the ATP's alpha-phosphate and stabilizing the pyrophosphate leaving group.[5]
Reaction: Luciferin + ATP → Luciferyl Adenylate + PPi[3]
Step 2: Oxidative Decarboxylation and Light Emission
Once activated, the luciferyl adenylate remains bound to the enzyme and reacts with molecular oxygen.[3][6] The enzyme catalyzes the removal of the now-acidic proton from the C4 carbon, creating a carbanion.[5] This carbanion attacks molecular oxygen, leading to the formation of a hydroperoxide intermediate.[5]
This is followed by the displacement of AMP (a good leaving group) and the formation of a highly unstable, strained four-membered ring intermediate known as a dioxetanone or alpha-peroxy lactone.[3][5][8] The decomposition of this dioxetanone ring is the critical light-emitting step.[9] It breaks down, releasing carbon dioxide (CO₂) and an electronically excited state of oxyluciferin.[8][9][10] As the excited oxyluciferin molecule relaxes to its ground state, it releases the excess energy as a photon of light.[2][3]
Reaction: Luciferyl Adenylate + O₂ → Oxyluciferin + AMP + CO₂ + Light[3]
The overall quantum yield of this reaction under optimal conditions is high, with approximately 0.41 photons emitted per oxidized D-luciferin molecule.[11]
The Emitter: Oxyluciferin and Spectral Variations
The light-emitting molecule is the product, oxyluciferin.[12] The color of the emitted light can vary from yellow-green (λmax ≈ 550-570 nm) to red (λmax ≈ 620 nm).[3][13] This color variation is highly dependent on the microenvironment within the luciferase active site.[14][15] Factors such as pH, temperature, and the specific amino acid residues near the bound oxyluciferin influence its chemical form.[10][16] Oxyluciferin can exist in different tautomeric forms (keto-enol) and protonation states.[12][17] It is believed that the keto form of oxyluciferin is the primary emitter, and interactions within the enzyme's active site that restrict its tautomerization can lead to shifts in the emission wavelength.[3][12]
Data Presentation: Key Compounds and Reaction Parameters
Quantitative data is essential for the application of the D-luciferin system in research and drug development. The following tables summarize the key chemical compounds and reaction parameters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| D-Luciferin | C₁₁H₈N₂O₃S₂ | 280.33[18] |
| Oxyluciferin | C₁₁H₆N₂O₃S | 250.25 |
Table 1: Key chemical compounds in the firefly bioluminescence reaction.
| Parameter | Value | Conditions |
| Peak Emission Wavelength (λmax) | ~560 nm[11] | Neutral to weakly alkaline pH[16] |
| Peak Emission Wavelength (λmax) | ~610-620 nm[3][16] | Weakly acidic conditions or higher temperatures[16] |
| Quantum Yield | ~0.41[11] | Optimal in vitro conditions |
| Kₘ for Luciferase (D-Luciferin) | ~10 µM[11] | In vitro |
| Kₘ for Luciferase (D-Luciferin) | ~1 mM[11] | In vivo |
Table 2: Key parameters of the firefly luciferase-catalyzed reaction.
Visualization of Pathways and Workflows
Diagrams created using Graphviz DOT language illustrate the core biochemical pathway and a standard experimental workflow.
Caption: The enzymatic pathway of D-luciferin oxidation catalyzed by firefly luciferase.
Caption: A generalized workflow for conducting an in vitro firefly luciferase assay.
Experimental Protocols
The following is a generalized protocol for a standard in vitro firefly luciferase assay, often used to quantify ATP concentration or as a reporter gene assay.[19][20]
Objective:
To measure the light output from the firefly luciferase reaction as a function of enzyme activity or ATP concentration.
Materials:
-
Luciferase Assay Buffer: 25 mM Tris-HCl (pH 7.8), 8 mM MgCl₂, 0.1 mg/mL BSA.
-
D-Luciferin Stock Solution: 15 mg/mL D-luciferin in sterile, nuclease-free water. Store in aliquots at -20°C, protected from light.
-
ATP Stock Solution: 10 mM ATP in sterile, nuclease-free water. Store in aliquots at -20°C.
-
Firefly Luciferase Enzyme: Purified enzyme or cell lysate from cells expressing luciferase.
-
Opaque-walled, clear-bottom 96-well microplate (for luminescence).
-
Luminometer with an injector (optional but recommended for kinetics).
Methodology:
-
Reagent Preparation:
-
Thaw all reagents (D-luciferin, ATP, enzyme) on ice and protect from light.
-
Prepare a working Luciferase Reaction Cocktail immediately before use. For a 100-well assay (100 µL per well), combine:
-
10 mL Luciferase Assay Buffer
-
67 µL of 15 mg/mL D-luciferin stock (final concentration ~0.15-0.5 mM)
-
100 µL of 10 mM ATP stock (final concentration ~0.1-0.5 mM)
-
-
Note: The optimal final concentrations of D-luciferin and ATP may need to be determined empirically based on the specific enzyme and experimental goals.
-
-
Assay Procedure:
-
Pipette 20 µL of your sample (e.g., purified luciferase dilution series or cell lysate) into the wells of the opaque 96-well plate. Include appropriate blanks (buffer only) and controls.
-
Equilibrate the plate and the Luciferase Reaction Cocktail to room temperature.
-
Set the luminometer to measure luminescence for 2-10 seconds per well.
-
Using a multichannel pipette or the luminometer's injector, add 100 µL of the Luciferase Reaction Cocktail to each well.
-
Immediately place the plate in the luminometer and begin the measurement. The light signal is initiated instantly upon mixing.
-
-
Data Analysis:
-
The output will be in Relative Light Units (RLU).
-
Subtract the average RLU of the blank wells from all other readings.
-
If using as a reporter assay, normalize the firefly luciferase activity to a co-transfected control reporter (like Renilla luciferase) or to total protein concentration to account for differences in cell number or transfection efficiency.[13]
-
If quantifying ATP, generate a standard curve using known concentrations of ATP and plot RLU versus ATP concentration. Determine the concentration of unknown samples by interpolation from this curve.
-
References
- 1. Bioluminescence | Causes, Examples, & Facts | Britannica [britannica.com]
- 2. Bioluminescence | Research Starters | EBSCO Research [ebsco.com]
- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 6. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spring8.or.jp [spring8.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. Decomposition Reaction of Dioxetanone in Firefly Bioluminescence by Computer Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-Luciferin | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Excited-State Proton Transfer in Oxyluciferin and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. goldbio.com [goldbio.com]
- 20. goldbio.com [goldbio.com]
D-Luciferin Potassium Salt: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of D-Luciferin potassium salt, a critical substrate for firefly luciferase-based bioluminescent assays. Aimed at researchers, scientists, and professionals in drug development, this document outlines key physicochemical properties, detailed experimental protocols, and critical handling and storage procedures to ensure optimal performance and reproducibility in sensitive experimental settings.
Physicochemical Properties
This compound salt is the preferred substrate for most in vitro and in vivo bioluminescence applications due to its enhanced solubility and stability compared to its free acid form. A summary of its key properties is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ |
| Molecular Weight | 318.41 g/mol [1] |
| Appearance | Nearly white to light yellow solid powder[1][2] |
| Purity | Typically >99% by HPLC[1] |
Solubility Profile
The solubility of this compound salt is a critical factor for the preparation of stock solutions and experimental working solutions. The following table summarizes its solubility in commonly used laboratory solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | 55 - 60 | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 - 40 | [1][4] |
| Dimethyl Sulfoxide (DMSO) | ~5 - 10 | [4] |
| Ethanol | ~0.25 | [4] |
| Dimethylformamide (DMF) | ~16.7 | [4] |
Stability Characteristics
The stability of this compound salt is influenced by several factors, including temperature, pH, and light exposure. Proper handling and storage are paramount to prevent degradation and ensure reliable experimental outcomes.
| Condition | Stability Profile | Recommendations |
| Temperature (Solid) | Stable for up to 2 years when stored at -20°C.[1] | Store desiccated at -20°C.[5] |
| Temperature (Solution) | Aqueous solutions can be stored at 4°C for up to 1 week or at -20°C for up to 6 months, though some signal degradation may occur.[1] Repeated freeze-thaw cycles are not recommended.[1] | For maximal activity, use freshly prepared solutions. If storage is necessary, aliquot and store at -80°C. |
| pH | Unstable at pH < 6.5 and > 7.5.[6] Racemization to the L-isomer can occur at pH > 6.3.[7][8] | Maintain solutions at a pH between 6.0 and 6.5 for optimal stability.[7] |
| Light Exposure | D-luciferin is a light-sensitive reagent and can form the competitive inhibitor dehydroluciferin (B1459941) upon exposure to UV light.[1][7] | Protect both solid and solutions from light at all times by using amber vials or covering with foil.[1] |
Experimental Protocols
This section provides detailed methodologies for the determination of solubility and stability, as well as for the preparation and use of this compound salt in common experimental workflows.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound salt in a given solvent.
-
Preparation: Add an excess amount of solid this compound salt to a known volume of the desired solvent (e.g., water, PBS) in a sealed, light-protected container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution. Determine the concentration of D-luciferin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Protocol for Assessing Solution Stability (Accelerated Stability Study)
This protocol describes an accelerated stability study to evaluate the degradation kinetics of this compound salt in solution under various stress conditions.
-
Solution Preparation: Prepare a stock solution of this compound salt in the desired buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Stress Conditions: Aliquot the solution into multiple light-protected vials. Expose different sets of vials to various stress conditions, such as elevated temperatures (e.g., 4°C, 25°C, 40°C), different pH values, and exposure to light.
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each stress condition.
-
Analysis: Immediately analyze the sample using a stability-indicating HPLC method to quantify the remaining D-luciferin and detect any degradation products.
-
Data Analysis: Plot the concentration of D-luciferin as a function of time for each condition. Determine the degradation rate constant and the shelf-life under each condition.
Preparation of D-Luciferin Solution for In Vivo Bioluminescence Imaging
This protocol details the standard procedure for preparing this compound salt for administration in animal models.
-
Reconstitution: Under sterile conditions and protected from light, dissolve this compound salt in sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 15 mg/mL.[3][4]
-
Mixing: Gently invert the container until the powder is completely dissolved. Avoid vigorous shaking to prevent oxidation.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protected container.[3]
-
Administration: For mice, a typical intraperitoneal (i.p.) injection is 150 mg/kg body weight.[4] This corresponds to injecting 10 µL of the 15 mg/mL solution per gram of body weight.
-
Timing: The peak bioluminescent signal is typically observed 10-20 minutes after i.p. injection.[3] However, it is crucial to perform a kinetic study for each animal model to determine the optimal imaging time.
Signaling Pathways and Experimental Workflows
D-luciferin, in conjunction with luciferase, serves as a versatile reporter system to study various cellular signaling pathways. The following diagrams illustrate the principles behind these assays and a typical experimental workflow.
Conclusion
This compound salt is a robust and sensitive substrate for luciferase-based reporter systems. A thorough understanding of its solubility and stability is essential for the design and execution of reliable and reproducible experiments. By adhering to the protocols and handling guidelines outlined in this document, researchers can minimize variability and maximize the quality of their bioluminescence data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Kinetics of Stability & Stability Testing | PPTX [slideshare.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound | Scilit [scilit.com]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
D-Luciferin as a Substrate for Firefly Luciferase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of D-luciferin and its interaction with firefly luciferase, a cornerstone of modern bioluminescent assays. From the fundamental biochemical reaction to detailed experimental protocols and applications in high-throughput screening, this document serves as an essential resource for professionals in life science research and drug development.
Introduction to the Luciferin-Luciferase System
The bioluminescent reaction of firefly luciferase utilizing D-luciferin as a substrate is a widely exploited tool in molecular biology and biomedical research. The enzyme, originally isolated from the North American firefly (Photinus pyralis), catalyzes the oxidation of D-luciferin in a reaction that yields light.[1][2] This light emission is highly efficient, with a quantum yield of approximately 0.41 photons per oxidized luciferin (B1168401) molecule under optimal conditions, making it an exceptionally sensitive reporter system.[1] The reaction's dependence on adenosine (B11128) triphosphate (ATP) also allows it to serve as a powerful indicator of cellular viability and metabolic activity.[3][4]
Biochemical Properties and Reaction Mechanism
D-luciferin, with the chemical formula C₁₁H₈N₂O₃S₂, is a heterocyclic carboxylic acid that serves as the specific substrate for firefly luciferase.[5][6] The enzyme exhibits high stereospecificity, exclusively utilizing the D-isomer of luciferin, while the L-isomer acts as a competitive inhibitor.[7][8]
The bioluminescent reaction is a two-step process that requires D-luciferin, firefly luciferase, molecular oxygen, magnesium ions (Mg²⁺), and ATP.[7][9]
-
Adenylation of D-luciferin: In the first step, the carboxyl group of D-luciferin attacks the α-phosphate of ATP, forming luciferyl-adenylate and pyrophosphate (PPi). This reaction is catalyzed by firefly luciferase.[7][10][11]
-
Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring.[5][7][10] This unstable intermediate subsequently decarboxylates, releasing carbon dioxide and producing an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[7][11][12]
The color of the emitted light can vary from yellow-green (λmax ≈ 550-570 nm) to red (λmax ≈ 620 nm), influenced by factors such as the pH of the microenvironment and the specific structure of the luciferase enzyme.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the D-luciferin and firefly luciferase system, providing a quick reference for experimental design and data interpretation.
Table 1: Physicochemical Properties of D-Luciferin
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈N₂O₃S₂ | [6] |
| Molecular Weight | 280.3 g/mol | [6] |
| Absorbance Maxima (λmax) | 268 nm, 330 nm (in ethanol) | [6] |
| Emission Maximum (λmax) | ~560 nm (in vitro) | [1][2] |
Table 2: Kinetic Parameters of Firefly Luciferase
| Parameter | Value | Conditions | Reference(s) |
| Kₘ for D-luciferin | ~2 µM | In vitro | [13] |
| Kₘ for D-luciferin | ~1 mM | In vivo | [1] |
| Kₘ for ATP | 2.4 µM (native), 4.7 µM (recombinant) | In vitro | [10] |
| Optimal pH | ~7.8 | In vitro | [14] |
| Optimal Temperature | 30-40 °C | In vitro | [15] |
Experimental Protocols
This section provides detailed methodologies for common experimental applications of the D-luciferin/luciferase system.
In Vitro Luciferase Reporter Gene Assay
This protocol is designed for quantifying the activity of a promoter or the effect of a specific treatment on gene expression in cultured cells.
Materials:
-
Transfected cells expressing firefly luciferase
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
Luciferase Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT)
-
D-luciferin solution (e.g., 1 mM in assay buffer)
-
ATP solution (e.g., 0.5 mM in assay buffer)
-
Luminometer
Procedure:
-
After experimental treatment, wash the cultured cells once with PBS.
-
Add an appropriate volume of Cell Lysis Buffer to each well (e.g., 200 µL for a 6-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.
-
Transfer the cell lysate to a microfuge tube and centrifuge at high speed for 5 minutes at room temperature to pellet cell debris.[14]
-
In a luminometer tube, add 50 µL of the cell lysate supernatant to 350 µL of freshly prepared Luciferase Assay Buffer.[14]
-
Place the tube in the luminometer.
-
Inject 100 µL of the D-luciferin/ATP solution.
-
Measure the luminescence, typically integrated over a 10-second window after a 2-5 second delay.[14]
In Vivo Bioluminescence Imaging (BLI)
This protocol outlines the general procedure for non-invasively monitoring luciferase-expressing cells in a living animal model, such as a mouse.
Materials:
-
Animal model with luciferase-expressing cells
-
D-luciferin, potassium or sodium salt
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
0.22 µm syringe filter
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Prepare D-luciferin solution: Dissolve D-luciferin in sterile DPBS to a final concentration of 15 mg/mL.[16][17]
-
Sterilize: Filter the D-luciferin solution through a 0.22 µm syringe filter.[16]
-
Anesthetize the animal: Anesthetize the animal according to approved institutional protocols.
-
Administer D-luciferin: Inject the D-luciferin solution intraperitoneally (IP) at a standard dose of 150 mg/kg body weight. This corresponds to approximately 10 µL of the 15 mg/mL solution per gram of body weight.[16][17][18]
-
Wait for substrate distribution: Allow 10-20 minutes for the D-luciferin to distribute throughout the animal's body and reach the luciferase-expressing cells. The optimal timing should be determined empirically for each animal model by performing a kinetic study.[16]
-
Image: Place the anesthetized animal in the imaging chamber of the in vivo imaging system and acquire the bioluminescent signal.
Visualizations: Diagrams of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving D-luciferin and firefly luciferase.
Bioluminescent Reaction Pathway
References
- 1. D-Luciferin | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. Bioluminescent test systems based on firefly luciferase for studying stress effects on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Firefly luciferin - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 8. sydlabs.com [sydlabs.com]
- 9. An investigation of the reaction kinetics of luciferase and the effect of ionizing radiation on the reaction rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Firefly Luciferase - Creative Biogene [creative-biogene.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. med.emory.edu [med.emory.edu]
- 15. researchgate.net [researchgate.net]
- 16. sites.duke.edu [sites.duke.edu]
- 17. bcf.technion.ac.il [bcf.technion.ac.il]
- 18. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to D-Luciferin Potassium Salt: Principles and Protocols for Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Luciferin potassium salt is the quintessential substrate for firefly luciferase, a cornerstone of modern bioluminescence imaging (BLI). This powerful reporter system is instrumental in non-invasively monitoring a vast array of biological processes in real-time, from gene expression and cellular viability to tumor progression and therapeutic response in preclinical animal models. This guide provides a comprehensive overview of the technical specifications, underlying biochemical principles, and detailed experimental protocols for the effective application of this compound salt in research and drug development.
Core Properties and Specifications
This compound salt is the preferred form for in vivo and in vitro assays due to its excellent solubility and bioavailability.[1][2][3] Its fundamental role is to serve as the substrate for firefly luciferase (FLuc), an enzyme that catalyzes the emission of light in an ATP-dependent reaction.[4][5][6]
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 115144-35-9 | [4][7][8][9][10] |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [4][7][8] |
| Molecular Weight | 318.42 g/mol | [8][10] |
| Appearance | Light yellow powder | [2][8] |
| Purity | ≥95%, often >99% for in vivo grade | [7][8] |
| Peak Emission Wavelength (in vitro) | ~560 nm | [1][5][11] |
| Storage Temperature | -20°C, protected from light | [8][10][12] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | 31.25 mg/mL | [9] |
| DMSO | 10 mg/mL | [4] |
| DMF | 16.7 mg/mL | [4] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
| Ethanol | 0.25 mg/mL | [4] |
The Luciferin-Luciferase Bioluminescent Reaction
The bioluminescence observed in fireflies, and harnessed in the laboratory, is the result of a highly efficient enzymatic reaction. The process is initiated by the adenylation of D-Luciferin by the enzyme firefly luciferase in the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺).[1][6] This intermediate, luciferyl-AMP, is then oxidized by molecular oxygen, leading to the formation of an unstable, high-energy dioxetanone intermediate.[13][14] The decomposition of this intermediate results in the formation of oxyluciferin in an electronically excited state. As the excited oxyluciferin molecule relaxes to its ground state, it releases energy in the form of a photon of light.[13][14] The intensity of the emitted light is directly proportional to the concentration of luciferase, making it an excellent reporter for gene expression and other cellular activities.[1][11]
Caption: The firefly luciferase-catalyzed bioluminescence reaction pathway.
Experimental Protocols
The following protocols provide a general framework for the use of this compound salt in common experimental settings. Optimization is often necessary for specific cell types, animal models, and imaging systems.
In Vitro Bioluminescence Assay
This protocol is suitable for measuring luciferase activity in cultured cells, for applications such as reporter gene assays or cell viability studies.
Materials:
-
This compound salt
-
Sterile, nuclease-free water
-
Pre-warmed cell culture medium
-
Luciferase-expressing cells
-
Opaque-walled microplates (e.g., 96-well) suitable for luminescence readings
-
Luminometer
Procedure:
-
Preparation of D-Luciferin Stock Solution:
-
Prepare a 100-200X stock solution (e.g., 30 mg/mL) of this compound salt in sterile water.[15][16]
-
Mix gently by inversion until fully dissolved.
-
For immediate use, this solution can be kept at 4°C, protected from light. For long-term storage, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17][18]
-
-
Cell Plating:
-
Seed luciferase-expressing cells in an opaque-walled multi-well plate. The cell density should be optimized to ensure the signal is within the linear range of the luminometer.
-
Allow cells to attach and grow for a sufficient period (e.g., overnight).
-
-
Preparation of Working Solution and Measurement:
-
On the day of the assay, thaw the D-Luciferin stock solution and dilute it in pre-warmed cell culture medium to a final working concentration of 150-300 µg/mL.[10][16]
-
Aspirate the old medium from the cells and add the D-Luciferin-containing medium.
-
Incubate the plate at 37°C for 5-10 minutes to allow for substrate uptake and signal stabilization.[15]
-
Measure the bioluminescence using a luminometer.
-
Caption: A typical workflow for an in vitro bioluminescence assay.
In Vivo Bioluminescence Imaging
This protocol outlines the general steps for non-invasive imaging of luciferase activity in small animal models.
Materials:
-
This compound salt
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺[2][12]
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal model expressing luciferase
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of D-Luciferin Injection Solution:
-
Prepare a stock solution of this compound salt at a concentration of 15 mg/mL in sterile DPBS.[3][12][16]
-
Ensure the substrate is completely dissolved by gentle inversion.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[12][15] This solution should be prepared fresh for each imaging session if possible.
-
-
Animal Preparation and D-Luciferin Administration:
-
Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation).
-
Administer the D-Luciferin solution, typically via intraperitoneal (IP) injection. The standard dose is 150 mg/kg body weight.[3][16] For a 20-gram mouse, this corresponds to a 200 µL injection of the 15 mg/mL solution.[3]
-
Other routes of administration, such as intravenous (IV) or subcutaneous (SC), can be used, but the kinetics of signal development will vary.[12]
-
-
Bioluminescence Imaging:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Begin acquiring images approximately 10-15 minutes after IP injection.[16]
-
It is crucial to perform a kinetic study for each new animal model and experimental condition to determine the precise time of peak signal emission.[12][17] This is achieved by acquiring a series of images over time (e.g., every 5-10 minutes for up to 60 minutes).[10]
-
Once the peak signal time is established, subsequent imaging for that model can be performed at that optimal time point.
-
Caption: A generalized workflow for in vivo bioluminescence imaging.
Conclusion
This compound salt, in conjunction with firefly luciferase, remains an indispensable tool in biological research and drug discovery. Its high sensitivity and suitability for in vivo applications allow for the dynamic and quantitative assessment of biological processes in living subjects. By understanding the fundamental principles of the bioluminescent reaction and adhering to optimized experimental protocols, researchers can leverage this powerful technology to generate robust and reproducible data, accelerating scientific discovery and the development of novel therapeutics.
References
- 1. goldbio.com [goldbio.com]
- 2. morebio.co.kr [morebio.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. biotium.com [biotium.com]
- 6. goldbio.com [goldbio.com]
- 7. scbt.com [scbt.com]
- 8. D-Luciferin, Potassium Salt [gbiosciences.com]
- 9. This compound | D-Luciferin K Salt | Luc substrate | TargetMol [targetmol.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. D-Luciferin | AAT Bioquest [aatbio.com]
- 12. sites.duke.edu [sites.duke.edu]
- 13. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferin - Molecule of the Month - November 2019 (HTML version) [chm.bris.ac.uk]
- 15. bumc.bu.edu [bumc.bu.edu]
- 16. morebio.co.kr [morebio.co.kr]
- 17. selleckchem.com [selleckchem.com]
- 18. This compound Salt [bdbiosciences.com]
The Discovery and Application of D-Luciferin and Luciferase: A Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of D-luciferin and its corresponding enzyme, luciferase, has revolutionized various fields of biomedical research and drug development. This technical guide provides an in-depth exploration of the historical context, biochemical properties, and experimental applications of this bioluminescent system. Detailed experimental protocols for the isolation and purification of firefly luciferase, the chemical synthesis of D-luciferin, and the application of the luciferase assay in drug discovery are presented. Furthermore, quantitative data are summarized in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals seeking to leverage the power of the D-luciferin-luciferase system in their work.
Introduction: The Dawn of Bioluminescence Research
The scientific inquiry into the nature of "cold light" produced by living organisms dates back centuries, with early observations recorded by Aristotle. However, it was the pioneering work of French pharmacologist Raphaël Dubois in the late 19th century that laid the foundation for our modern understanding of bioluminescence.[1][2][3][4] In 1885, through a series of elegant experiments with bioluminescent clams and click beetles, Dubois demonstrated that the light-emitting process was the result of a chemical reaction involving a heat-stable substrate, which he named "luciférine" (luciferin), and a heat-labile enzyme he called "luciférase" (luciferase).[2][3] His experiments showed that a heated extract (containing luciferin) would not glow on its own, but its luminescence could be restored by adding a cold, unheated extract (containing luciferase).
Building upon Dubois's foundational work, American zoologist E. Newton Harvey dedicated much of his career in the early 20th century to the study of bioluminescence.[5][6] Harvey's extensive research across a wide array of luminous organisms established that luciferin (B1168401) and luciferase systems are largely species-specific.[5][7] The subsequent decades saw significant advancements, culminating in the isolation and crystallization of D-luciferin from fireflies in 1949 by William D. McElroy and his team.[8][9] The chemical structure of D-luciferin was elucidated and its synthesis was achieved by Dr. Emil H. White in the 1960s.[9][10][11] These seminal discoveries paved the way for the widespread use of the D-luciferin-luciferase system as a powerful tool in molecular biology, drug discovery, and in vivo imaging.
The Core Components: D-Luciferin and Firefly Luciferase
The bioluminescent reaction in fireflies, and subsequently in numerous laboratory applications, centers around the interaction of two key molecules: the substrate, D-luciferin, and the enzyme, firefly luciferase.
D-Luciferin: The Light-Emitting Substrate
D-luciferin, chemically known as (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, is a small heterocyclic organic molecule.[12] Its structure, confirmed by synthesis, consists of a benzothiazole (B30560) ring linked to a thiazoline (B8809763) ring with a carboxylic acid group.[13][14]
Firefly Luciferase: The Catalytic Engine
Firefly luciferase (EC 1.13.12.7) is a monomeric protein with a molecular weight of approximately 61-62 kDa.[15][16][17][18][19] The enzyme from the North American firefly, Photinus pyralis, is the most extensively studied and widely used in biotechnology.[19] Its three-dimensional structure has been determined by X-ray crystallography, revealing a two-domain architecture with an active site located at the interface of the N-terminal and C-terminal domains.[9][20]
Quantitative Data Summary
For ease of comparison and reference, the key quantitative properties of D-luciferin and firefly luciferase are summarized in the tables below.
Table 1: Physicochemical Properties of D-Luciferin
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈N₂O₃S₂ | [8][21] |
| Molecular Weight | 280.32 g/mol | [21] |
| Appearance | Pale yellow solid | |
| UV Absorption Maxima (in ethanol) | 265 nm and 328 nm | |
| Fluorescence Excitation Maximum | ~385 nm | [22] |
| Fluorescence Emission Maximum | ~529-530 nm | [6][9][22] |
Table 2: Biochemical Properties of Firefly Luciferase (Photinus pyralis)
| Property | Value | Reference(s) |
| Molecular Weight | ~61-62 kDa | [15][17][18][19] |
| Number of Amino Acids | 550 | [20] |
| Optimal pH for Activity | ~7.8 | [23] |
| Bioluminescence Emission Maximum | ~560 nm | [19][24] |
| Quantum Yield | ~0.41 - 0.88 | [24] |
| Kₘ for D-luciferin (in vitro) | 2.4 - 15 µM | [25] |
| Kₘ for ATP (in vitro) | 160 - 250 µM | [17][25] |
The Bioluminescent Reaction: A Signaling Pathway
The production of light by firefly luciferase is a highly efficient enzymatic reaction that converts chemical energy into light energy with minimal heat production, hence the term "cold light".[16] The process occurs in two main steps:
-
Adenylation of D-luciferin: In the presence of magnesium ions (Mg²⁺), firefly luciferase catalyzes the reaction of D-luciferin with adenosine (B11128) triphosphate (ATP) to form luciferyl adenylate and pyrophosphate (PPi).[20][26]
-
Oxidative Decarboxylation: The luciferyl adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. This unstable intermediate rapidly breaks down, releasing carbon dioxide and an electronically excited oxyluciferin molecule.[20][26]
-
Light Emission: As the excited oxyluciferin returns to its ground state, it releases a photon of light.[20][26] The color of the emitted light can vary from yellow-green to red, depending on the specific luciferase enzyme structure and the microenvironment of the active site, including pH.[6][9][20]
The overall signaling pathway can be visualized as follows:
Experimental Protocols
This section provides detailed methodologies for key experiments involving D-luciferin and luciferase.
Isolation and Purification of Recombinant Firefly Luciferase
This protocol describes the expression and purification of His-tagged firefly luciferase from E. coli.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with a luciferase expression vector (e.g., pET vector with a His-tag)
-
LB broth with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 25 mM Tris-HCl pH 7.8, 100 mM NaCl, 1 mM DTT, 50% glycerol)
-
Spectrophotometer and reagents for protein concentration determination (e.g., Bradford or BCA assay)
-
SDS-PAGE equipment and reagents
Procedure:
-
Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. The following day, inoculate a larger volume of LB broth and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble luciferase.
-
Affinity Chromatography: Equilibrate the Ni-NTA column with lysis buffer. Load the clarified lysate onto the column.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged luciferase from the column using the elution buffer. Collect fractions.
-
Analysis and Dialysis: Analyze the collected fractions for protein content and by SDS-PAGE to identify fractions containing pure luciferase. Pool the pure fractions and dialyze against the dialysis buffer for storage at -80°C.
Chemical Synthesis of D-Luciferin
The synthesis of D-luciferin is a multi-step process. The following is a generalized protocol based on the classical White et al. synthesis and more modern adaptations.[10][13][23][27][28]
Materials:
-
D-cysteine hydrochloride
-
Potassium carbonate or other suitable base
-
Water
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
-
Purification equipment (e.g., flash chromatography, HPLC)
Procedure:
-
Preparation of Reagents: Dissolve 2-cyano-6-hydroxybenzothiazole in methanol under an inert atmosphere. In a separate flask, prepare a solution of D-cysteine hydrochloride and potassium carbonate in water.
-
Condensation Reaction: Slowly add the D-cysteine solution to the 2-cyano-6-hydroxybenzothiazole solution with stirring. The reaction mixture is typically stirred at room temperature for several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is typically acidified to precipitate the crude D-luciferin. The precipitate is then collected by filtration.
-
Purification: The crude D-luciferin is purified by recrystallization or column chromatography to yield the final product.
Luciferase Assay for Drug Discovery Applications
The firefly luciferase assay is widely used in high-throughput screening (HTS) to identify compounds that modulate the activity of a target protein or pathway.[16][29] This protocol outlines a typical cell-based reporter gene assay.
Materials:
-
Mammalian cells cultured in appropriate media
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter of interest
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization
-
Transfection reagent
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cell lysis buffer (e.g., Passive Lysis Buffer)
-
Luciferase assay reagent (containing D-luciferin, ATP, and cofactors)
-
Luminometer
-
96-well or 384-well white, opaque plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into the wells of the microplate at a density that will result in 70-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with the test compounds at various concentrations. Include appropriate vehicle controls.
-
Cell Lysis: After the desired treatment duration, remove the culture medium and add cell lysis buffer to each well. Incubate for a short period to ensure complete cell lysis.
-
Luminescence Measurement: Transfer the cell lysate to a white, opaque luminometer plate. Use a luminometer with automatic injectors to add the luciferase assay reagent to each well and measure the resulting luminescence (for firefly luciferase). If using a dual-luciferase system, a second reagent is added to quench the firefly signal and initiate the Renilla luciferase reaction.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Analyze the dose-response relationship of the test compounds to determine their potency and efficacy.
Conclusion
The discovery of D-luciferin and luciferase has provided the scientific community with an exceptionally versatile and sensitive tool. From fundamental studies of gene expression to high-throughput drug screening and in vivo imaging, the applications of this bioluminescent system continue to expand. This technical guide has provided a comprehensive overview of the history, biochemistry, and practical application of D-luciferin and luciferase, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful technology in their endeavors. The detailed protocols and summarized data serve as a practical resource for the design and execution of experiments leveraging the remarkable properties of this natural light-emitting system.
References
- 1. Quantum yield enhancement of firefly bioluminescence with biomolecular condensates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ramapo.edu [ramapo.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Firefly luciferin - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. File:Firefly Luciferase Crystal Structure.rsh.png - Wikimedia Commons [commons.wikimedia.org]
- 10. Quantum yields and quantitative spectra of firefly bioluminescence with various bivalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Firefly Luciferin | C11H8N2O3S2 | CID 92934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Luciferase Assay System Protocol [promega.com]
- 17. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 18. Crystallization and preliminary diffraction studies of firefly luciferase from Photinus pyralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. Spectrum [Luciferin] | AAT Bioquest [aatbio.com]
- 23. Expedient synthesis of electronically modified luciferins for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. D-Luciferin | AAT Bioquest [aatbio.com]
- 25. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. goldbio.com [goldbio.com]
An In-Depth Technical Guide to the D-Luciferin Bioluminescence Reaction Pathway
For Researchers, Scientists, and Drug Development Professionals
The D-luciferin-luciferase reaction, responsible for the characteristic glow of fireflies, has become an indispensable tool in modern biological research and drug development. Its high quantum efficiency and dependence on adenosine (B11128) triphosphate (ATP) make it an exceptionally sensitive reporter system for applications ranging from gene expression analysis to in vivo imaging. This guide provides a detailed examination of the core reaction pathway, quantitative parameters, and standardized experimental protocols.
The Core Reaction Pathway
The bioluminescent reaction catalyzed by firefly luciferase (FLuc) is an ATP-dependent oxidative decarboxylation of D-luciferin. The process occurs in two primary steps within the hydrophobic active site of the enzyme, which minimizes energy loss to the aqueous environment.[1]
Step 1: Substrate Adenylation The reaction begins with the activation of D-luciferin. The carboxyl group of D-luciferin performs a nucleophilic attack on the α-phosphate of ATP, facilitated by a Mg²⁺ cofactor.[2][3] This SN2 reaction forms an enzyme-bound luciferyl-adenylate (LH₂-AMP) intermediate and releases pyrophosphate (PPi).[4][5]
Step 2: Oxidative Decarboxylation and Photon Emission The luciferyl-adenylate intermediate is then oxidized by molecular oxygen (O₂), leading to the formation of a transient, high-energy dioxetanone ring structure.[3][4][5] This unstable intermediate rapidly undergoes decarboxylation (loss of CO₂), which yields an electronically excited singlet state of oxyluciferin.[4][5] As the excited oxyluciferin molecule relaxes to its ground state, it releases the excess energy as a photon of light.[2][4][6] The other products of this step are CO₂ and adenosine monophosphate (AMP).[5][6]
It is noteworthy that a side reaction can occur where the luciferyl-adenylate intermediate is oxidized to dehydroluciferyl-AMP, a process that generates hydrogen peroxide but does not produce light.[4][7] This non-luminescent pathway accounts for approximately 20% of the consumed intermediate.[4][7]
References
- 1. proteinswebteam.github.io [proteinswebteam.github.io]
- 2. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 3. Firefly Luciferase - Creative Biogene [creative-biogene.com]
- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 5. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Physicochemical Properties of D-Luciferin Potassium Salt
An In-Depth Technical Guide to D-Luciferin Potassium Salt for In Vivo Imaging
For researchers, scientists, and drug development professionals, bioluminescence imaging (BLI) serves as a powerful and highly sensitive tool for non-invasively monitoring cellular and molecular processes within a living organism.[1][2] At the core of many of these studies is the partnership between the firefly luciferase (FLuc) enzyme and its substrate, D-Luciferin.[3] The potassium salt of D-Luciferin is widely used due to its high solubility and stability, making it a standard choice for in vivo applications.[4]
This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and critical factors involved in using this compound salt for in vivo bioluminescence imaging.
This compound salt is the preferred formulation for in vivo studies primarily because of its excellent solubility in aqueous solutions like phosphate-buffered saline (PBS), which is critical for preparing sterile, pH-neutral solutions for injection.[4][5] Its key properties are summarized below.
| Property | Value | Citations |
| Chemical Name | (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt | [5][6] |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [6][7] |
| Molecular Weight | 318.42 g/mol | [5][6] |
| CAS Number | 115144-35-9 | [5][8] |
| Appearance | Light yellow powder/solid | [5][8] |
| Purity | Typically >99% by HPLC | [9] |
| Solubility | Soluble in water (up to 60 mg/mL) and PBS (up to 40 mg/mL). Also soluble in DMSO. | [5][8][9] |
| Storage | Store at -20°C, protected from light and moisture. Stable for up to 2 years when stored properly. | [6][8][9] |
The Bioluminescence Reaction
The light-generating reaction is catalyzed by the firefly luciferase enzyme. In this two-step process, D-luciferin is first adenylated using adenosine (B11128) triphosphate (ATP). This intermediate then reacts with molecular oxygen in a decarboxylation reaction to form an electronically excited oxyluciferin molecule.[2][10] As the oxyluciferin returns to its ground state, it releases energy in the form of a photon of light.[10] This reaction is highly efficient and, importantly, the absence of a natural bioluminescence background in mammals results in a very high signal-to-noise ratio.[2]
The emitted light is typically yellow-green (around 560 nm), but this can shift to red light in vivo at 37°C.[6][7] The reaction's dependence on ATP also allows it to be used as an indicator of cellular viability.[6][7]
Standard In Vivo Imaging Workflow
A typical in vivo bioluminescence imaging experiment follows a standardized workflow to ensure reproducibility and accuracy. The process begins with the preparation of the D-luciferin substrate and the animal model, followed by substrate administration, imaging, and finally, data analysis. It is crucial to perform a kinetic study for each new animal model to determine the peak signal time.[6][11]
Detailed Experimental Protocol: Murine Model
This protocol outlines a standard procedure for in vivo imaging in mice using intraperitoneal (IP) injection of this compound salt.
Materials:
-
D-Luciferin, Potassium Salt[6]
-
Sterile, injectable-grade Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ or Mg²⁺[6]
-
Syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)[6][11]
-
0.2 µm syringe filter[13]
-
Animal anesthesia system (e.g., isoflurane)[14]
-
In vivo imaging system (e.g., IVIS) with a cooled CCD camera[3]
Procedure:
-
Preparation of D-Luciferin Stock Solution:
-
Under low-light conditions to prevent photodegradation, dissolve this compound salt in sterile DPBS to a final concentration of 15 mg/mL.[6][15]
-
Gently mix by inversion until the powder is completely dissolved.[12]
-
Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile container.[13]
-
For immediate use, this solution is ready. For future use, create single-use aliquots and store them at -20°C, avoiding repeated freeze-thaw cycles.[12][15]
-
-
Animal Preparation and D-Luciferin Administration:
-
Calculate the required injection volume. The standard dose is 150 mg of luciferin per kg of body weight.[13] For a 15 mg/mL stock solution, this corresponds to an injection volume of 10 µL per gram of body weight (e.g., a 20g mouse receives 200 µL).[6][13]
-
Anesthetize the mouse using a calibrated isoflurane (B1672236) vaporizer.[14] Anesthesia can slightly extend the kinetics of signal expression.[11]
-
Once the animal is anesthetized, place it in a supine position (dorsal recumbency).[11]
-
Administer the calculated volume of D-luciferin solution via intraperitoneal (IP) injection into the lower right abdominal quadrant.[6]
-
-
Imaging and Data Acquisition:
-
Following injection, wait for the substrate to distribute and reach the target cells. The peak signal time for IP injection is typically between 10 and 20 minutes.[6] It is critical to establish a kinetic curve for each specific animal model to determine the optimal imaging window.[6][13]
-
To generate a kinetic curve, begin imaging approximately 2-5 minutes post-injection and acquire sequential images every few minutes for up to an hour.[6][16]
-
Place the anesthetized animal inside the light-tight chamber of the imaging system.[17]
-
Acquire bioluminescent images using the system's software. Exposure times can range from seconds to several minutes depending on signal intensity.[18]
-
-
Data Analysis:
-
Using the imaging software, draw Regions of Interest (ROIs) around the areas of signal.
-
Quantify the light emission from the ROIs. The data is typically expressed in units of radiance (photons per second per centimeter squared per steradian).
-
Pharmacokinetics and Biodistribution
The route of D-luciferin administration significantly impacts its pharmacokinetics, including the time to peak signal and overall biodistribution.[6][19] The choice of administration route is a critical experimental parameter. Studies using radiolabeled D-luciferin have shown that its uptake varies significantly between different organs.[19][20]
| Administration Route | Typical Dose | Time to Peak Signal | Advantages | Disadvantages | Citations |
| Intraperitoneal (IP) | 150 mg/kg | 10 - 20 minutes | Technically simple, widely used, allows for good systemic distribution. | Slower peak time, risk of injection into the intestine (3-10% failure rate). | [3][6][21] |
| Intravenous (IV) | 15-150 mg/kg | 2 - 5 minutes | Rapid delivery and peak signal, more direct systemic access. | Technically more challenging (requires tail vein access), faster signal decay. | [6][17][22] |
| Subcutaneous (SC) | 75-150 mg/kg | 5 - 20 minutes | Simple, reliable absorption, effective alternative to IP with fewer failures. | Slower onset compared to IV, potential for localized signal bias if near the tumor. | [6][17][21] |
Factors Influencing Signal Integrity
The final measured bioluminescent signal is not solely dependent on the level of luciferase expression. A multitude of physiological and experimental factors can influence the result, making careful control and consideration essential for quantitative and reproducible data.
Key considerations include:
-
Substrate Bioavailability: The distribution of D-luciferin is not uniform across all tissues.[19] Organs like the brain have limited substrate uptake, which can be a limiting factor for light emission.[23][24][25]
-
Cellular Transport: The cellular concentration of D-luciferin is actively managed by membrane transporters. Efflux pumps, such as ABCG2 (breast cancer resistance protein), can actively remove the substrate from cells, thereby reducing the available pool for the luciferase reaction and decreasing the BLI signal.[19] Conversely, uptake transporters can facilitate its entry.[19]
-
Tissue Depth and Attenuation: Light emitted from deep tissues is subject to scattering and absorption by overlying tissues, which can reduce the signal that reaches the external detector.[26] Red-shifted light penetrates tissue more effectively than yellow-green light.[8][26]
-
Anesthesia: The type of anesthetic used can influence physiological parameters and affect D-luciferin biodistribution and signal outcome.[24]
By understanding these fundamental principles and adhering to rigorous, optimized protocols, researchers can effectively leverage this compound salt and bioluminescence imaging to gain valuable insights in preclinical research and drug development.
References
- 1. accegen.com [accegen.com]
- 2. Imaging Molecular Pathways: Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berthold.com [berthold.com]
- 4. researchgate.net [researchgate.net]
- 5. morebio.co.kr [morebio.co.kr]
- 6. sites.duke.edu [sites.duke.edu]
- 7. thomassci.com [thomassci.com]
- 8. This compound salt - CAS-Number 115144-35-9 - Order from Chemodex [chemodex.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. slu.edu [slu.edu]
- 12. bcf.technion.ac.il [bcf.technion.ac.il]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. ohsu.edu [ohsu.edu]
- 15. atpsolution.com [atpsolution.com]
- 16. laboratory-equipment.com [laboratory-equipment.com]
- 17. extranet.fredhutch.org [extranet.fredhutch.org]
- 18. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Uptake kinetics and biodistribution of 14C-D-luciferin--a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic Modeling of Tumor Bioluminescence Implicates Efflux, and Not Influx, as the Bigger Hurdle in Cancer Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Boosting Bioluminescence Neuroimaging: An Optimized Protocol for Brain Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell uptake and tissue distribution of radioiodine labelled D-luciferin: implications for luciferase based gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. spiedigitallibrary.org [spiedigitallibrary.org]
An In-depth Technical Guide to Understanding Bioluminescence with D-Luciferin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of the firefly luciferase-D-luciferin bioluminescent system, a cornerstone technology in modern biological research and drug discovery. We will delve into the core mechanism, present key quantitative data, provide detailed experimental protocols, and illustrate critical pathways and workflows.
The Core of Bioluminescence: The Luciferin-Luciferase Reaction
Bioluminescence in fireflies is a highly efficient chemical reaction that converts chemical energy into light. The process is catalyzed by the enzyme Firefly Luciferase (FLuc), which acts on its substrate, D-luciferin. This reaction is notable for its high quantum yield and the virtual absence of background signal in most biological systems, making it an exceptionally sensitive reporter technology.[1][2]
The reaction proceeds in two main steps:
-
Adenylation: D-luciferin reacts with Adenosine Triphosphate (ATP) to form a luciferyl-AMP intermediate and pyrophosphate (PPi). This step requires the presence of magnesium ions (Mg²⁺).[3]
-
Oxidative Decarboxylation: In the presence of molecular oxygen, the luciferyl-AMP intermediate is oxidized, leading to the formation of an unstable dioxetanone ring. This intermediate then rapidly decomposes into oxyluciferin, carbon dioxide (CO₂), and AMP, releasing energy in the form of a photon of light.[3]
The emitted light is typically in the yellow-green spectrum (around 560 nm) but can shift towards red light under different conditions, such as lower pH or in vivo environments at 37°C.[2][4][5] This ATP-dependence is a critical feature, allowing the system to be used not only for reporter gene assays but also as a highly sensitive method for quantifying cellular ATP levels, which is a direct indicator of cell viability.[6][7]
Quantitative Data Presentation
For ease of reference and experimental design, the following tables summarize the key quantitative properties of D-luciferin and the luciferase reaction.
Table 1: Physicochemical Properties of D-Luciferin Forms
| Property | D-Luciferin (Free Acid) | D-Luciferin (Potassium Salt) | D-Luciferin (Sodium Salt) |
| Molecular Formula | C₁₁H₈N₂O₃S₂ | C₁₁H₇N₂O₃S₂K | C₁₁H₇N₂O₃S₂Na |
| Molecular Weight | 280.33 g/mol [8] | 318.42 g/mol [9] | 296.31 g/mol |
| Appearance | White to light-yellow solid[10] | Light-yellow powder[9] | Light-yellow powder |
| Solubility in Water/PBS | Slightly soluble; requires addition of a base (e.g., NaOH, KOH) to dissolve.[4][11] | Soluble up to ~10 mg/mL in PBS and ~60 mg/mL in water.[9][12] | Readily soluble in aqueous buffers.[13][14] |
| Solubility in Organic Solvents | Soluble in DMSO.[10] | Soluble in DMSO (~10 mg/mL) and DMF (~16.7 mg/mL).[12] | Soluble in DMSO. |
| Storage (Solid) | -20°C, protect from light.[11] | -20°C, protect from light.[12] | -20°C, protect from light. |
| Storage (Aqueous Solution) | Not recommended for long-term storage. | Store at -20°C for up to 3 months; protect from light.[15] | Store at -20°C; protect from light.[13] |
Table 2: Kinetic and Spectroscopic Properties
| Parameter | Value | Conditions / Notes |
| Emission Peak (λmax) | ~560 nm[16] | In vitro, neutral pH. Can shift to >600 nm at acidic pH or 37°C.[4][5] |
| Quantum Yield (Φ) | ~0.41[17] | For Photinus pyralis luciferase under optimal conditions. |
| Michaelis Constant (Km) for D-luciferin | 0.76 - 15.7 µM[18][19] | In vitro. Varies with luciferase variant and assay conditions. |
| Michaelis Constant (Km) for D-luciferin | ~1 mM[16] | In vivo. |
| Catalytic Rate (kcat) | ~1.6 s⁻¹[17] | Represents a relatively slow catalytic rate. |
Table 3: Emission Wavelengths of Selected D-Luciferin Analogs
| Analog Name | Emission Peak (λmax) | Key Feature |
| D-Luciferin | 557-560 nm[2][20] | Standard substrate. |
| 6'-Aminoluciferin | 593 nm[20] | Red-shifted emission. |
| D-Thioluciferin | 599 nm[20] | Red-shifted emission due to sulfur substitution. |
| Aminoseleno-D-luciferin | 600 nm[21] | Red-shifted emission due to selenium substitution. |
| AkaLumine | ~675 nm | Near-infrared (NIR) emission for improved deep-tissue imaging. |
| Infra-luciferin | >700 nm[22] | NIR emission for enhanced in vivo sensitivity. |
Mandatory Visualizations
Mechanism of Bioluminescence
Caption: The two-step chemical reaction of firefly bioluminescence catalyzed by luciferase.
In Vivo Bioluminescence Imaging (BLI) Workflow
Caption: A typical experimental workflow for in vivo bioluminescence imaging in small animals.
NF-κB Signaling Pathway Reporter Assay
Caption: NF-κB signaling cascade leading to the expression of a luciferase reporter gene.
Detailed Experimental Protocols
Protocol 4.1: In Vivo Bioluminescence Imaging
This protocol outlines the standard procedure for non-invasive imaging of luciferase-expressing cells in a small animal model, such as a mouse.
Materials:
-
D-Luciferin, Potassium or Sodium Salt
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Syringe filter, 0.2 µm
-
Animal model with luciferase-expressing cells
-
Inhalant anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Prepare Luciferin Solution:
-
On the day of imaging, prepare a fresh stock solution of D-luciferin at 15 mg/mL in sterile DPBS.[13]
-
Ensure the luciferin is completely dissolved by gentle inversion.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter.[13]
-
Protect the solution from light and keep it at room temperature for immediate use.
-
-
Administer Luciferin:
-
Substrate Distribution and Anesthesia:
-
Wait 10-15 minutes after i.p. injection to allow for optimal biodistribution of the substrate and to reach the peak signal plateau.[12] Note: The optimal timing should be determined empirically for each animal model by performing a kinetic study (imaging at multiple time points after injection).[16]
-
During this waiting period, anesthetize the animal using isoflurane (B1672236) or another appropriate anesthetic.
-
-
Image Acquisition:
-
Place the anesthetized animal inside the light-tight chamber of the imaging system.
-
Acquire bioluminescent images using the system's software. Typical exposure times range from 1 second to 5 minutes, depending on signal intensity.
-
Acquire a photographic image of the animal to overlay with the luminescence signal.
-
-
Data Analysis:
-
Using the analysis software, draw a Region of Interest (ROI) over the area of expected signal (e.g., a tumor).
-
Quantify the signal as total flux (photons/second) within the ROI. This value can be tracked over time to monitor disease progression or treatment response.
-
Protocol 4.2: Luciferase Reporter Gene Assay (In Vitro)
This protocol is for quantifying the activity of a promoter or signaling pathway by measuring the expression of a downstream luciferase reporter gene in cultured cells.
Materials:
-
Transfected cells in a multi-well plate (typically a white, opaque plate to maximize light signal and prevent crosstalk)
-
Luciferase Assay Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM EDTA, 10% glycerol, 1% Triton X-100)
-
Luciferase Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT)
-
D-Luciferin solution (e.g., 1 mM in water, stored at -20°C)
-
ATP solution (e.g., 100 mM in water, stored at -20°C)
-
Luminometer with injectors
Procedure:
-
Cell Lysis:
-
After experimental treatment, aspirate the culture medium from the wells.
-
Wash the cells once with 1X PBS.
-
Add an appropriate volume of passive lysis buffer to each well (e.g., 100 µL for a 24-well plate).
-
Place the plate on a rocker or orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Prepare Assay Reagent:
-
Prepare the final Luciferase Assay Reagent immediately before use. For 10 mL of reagent, combine:
-
~9.5 mL Luciferase Assay Buffer
-
100 µL of 100 mM ATP solution (final concentration 1 mM)
-
470 µL of 1 mM D-luciferin solution (final concentration 470 µM)
-
-
Protect the reagent from light.
-
-
Measure Luminescence:
-
Program the luminometer to inject the Luciferase Assay Reagent and measure the resulting signal.
-
Place the cell lysate plate into the luminometer.
-
Initiate the reading sequence. The luminometer will inject a set volume of the assay reagent (e.g., 100 µL) into a well containing cell lysate (e.g., 20 µL) and measure the light output, typically integrated over 2-10 seconds.
-
-
Data Analysis:
-
The output is typically given in Relative Light Units (RLUs).
-
To control for variations in cell number and transfection efficiency, it is highly recommended to use a dual-luciferase system, where a second reporter (like Renilla luciferase) is co-expressed under a constitutive promoter.
-
Normalize the experimental firefly luciferase signal to the control Renilla luciferase signal for each well.
-
Protocol 4.3: Cell Viability (ATP) Assay
This protocol leverages the ATP-dependence of the luciferase reaction to quantify the amount of ATP in a cell population, which correlates directly with the number of metabolically active, viable cells.
Materials:
-
Cells cultured in a white, opaque 96-well plate
-
ATP Assay Reagent (containing luciferase, D-luciferin, and buffer, often available as a commercial kit)
Procedure:
-
Plate Equilibration:
-
Remove the 96-well plate containing cells from the incubator.
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes. This ensures consistent enzymatic activity across the plate.
-
-
Reagent Addition:
-
Add a volume of the ATP Assay Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single-step addition lyses the cells and initiates the luminescent reaction.
-
-
Incubation:
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is typically sufficient.
-
-
Data Analysis:
-
The luminescent signal (RLU) is directly proportional to the ATP concentration and, therefore, to the number of viable cells in the well.
-
Compare the signals from treated wells to untreated control wells to determine the effect of a compound on cell viability.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. sydlabs.com [sydlabs.com]
- 8. agscientific.com [agscientific.com]
- 9. morebio.co.kr [morebio.co.kr]
- 10. biotium.com [biotium.com]
- 11. D-Luciferin Firefly, FREE ACID [gbiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. D-Luciferin Potassium Salt Synthetic | Firefly Luciferin - Syd Labs [sydlabs.com]
- 16. D-Luciferin | AAT Bioquest [aatbio.com]
- 17. Catalytic rate (kcat) of luciferase for the o - Unspecified - BNID 111084 [bionumbers.hms.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. A selenium analogue of firefly D-luciferin with red-shifted bioluminescence emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
D-Luciferin Potassium Salt: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Luciferin potassium salt, the substrate for firefly luciferase, a critical tool in bioluminescence-based assays. This document details its chemical and physical properties, provides in-depth experimental protocols for its use in both in vitro and in vivo applications, and explores the underlying biochemical pathways.
Core Properties of this compound Salt
This compound salt is the preferred form of luciferin (B1168401) for most biological applications due to its high water solubility and stability.[1] Its fundamental properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [2] |
| Molecular Weight | 318.41 g/mol | [2] |
| Appearance | Nearly white to light yellow powder | [2] |
| Purity (by HPLC) | >99% | [2][3] |
| Solubility in Water | Up to 40 mg/mL | [2] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [4] |
| Solubility in DMSO | ~10 mg/mL | [4] |
| Solubility in Ethanol | ~0.25 mg/mL | [4] |
| Storage Conditions | -20°C, protected from light and moisture | [2] |
The Luciferase-Luciferin Reaction: A Signaling Pathway
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that requires ATP and molecular oxygen. The initial step involves the adenylation of D-luciferin to form luciferyl-AMP. In the subsequent step, this intermediate is oxidized to produce an electronically excited oxyluciferin, which then decays to its ground state, emitting a photon of light in the process.[1][5][6]
Quantitative Data: Kinetic Parameters of Firefly Luciferase
The efficiency of the luciferase-luciferin reaction is described by its kinetic parameters. These values can be influenced by the specific luciferase variant and the assay conditions.
| Luciferase Variant | Apparent Km for D-Luciferin (µM) | Apparent kcat (s⁻¹) | Reference |
| Wild-Type (P. pyralis) | 1.21 | - | [7] |
| Wild-Type (in cell lysate) | 134 ± 22 | - | [8] |
| Wild-Type (in living cells) | ~1000 | - | [8] |
| LGR Mutant | 0.76 | - | [7] |
| Mutant E | 7.3-fold higher than WT | Higher than WT | [7] |
| YY5 Mutant | 4.2 | Highest among tested variants | [7] |
| Wild-Type | 14.7 ± 0.7 | - | [9] |
Note: kcat values are often reported in relative light units per second and can vary significantly between studies.
Experimental Protocols
Detailed methodologies for the use of this compound salt in common experimental settings are provided below.
In Vitro Luciferase Reporter Assay
This protocol outlines the steps for measuring luciferase activity in cell lysates.
Methodology:
-
Cell Lysis:
-
Aspirate cell culture medium and wash cells twice with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of 1x Cell Lysis Buffer (e.g., 200 µL for a 6-well plate).[10]
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to a microfuge tube and centrifuge at high speed for 5 minutes to pellet cellular debris.[10]
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent (containing D-luciferin, ATP, and buffer) to room temperature.
-
Add 20-50 µL of the cell lysate supernatant to a luminometer tube or a well of a white-walled microplate.[10]
-
Place the tube or plate in a luminometer.
-
Inject 100 µL of the Luciferase Assay Reagent.[10]
-
Immediately measure the luminescence, typically with a 2-10 second integration time.[10]
-
In Vivo Bioluminescence Imaging (BLI)
This protocol describes the general procedure for performing BLI in a mouse model.
Methodology:
-
D-Luciferin Preparation:
-
Animal Preparation and Injection:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Inject the sterile D-luciferin solution, typically via intraperitoneal (IP) injection, at a dosage of 150 mg/kg body weight.[11][12] This corresponds to an injection volume of 10 µL per gram of body weight for a 15 mg/mL solution.[11]
-
-
Imaging and Analysis:
-
Allow 5-15 minutes for the substrate to distribute throughout the animal's body.[13] The optimal timing should be determined empirically for each animal model by performing a kinetic scan.[14]
-
Place the animal in a light-tight imaging chamber of a bioluminescence imaging system.
-
Acquire images with an exposure time that provides a good signal-to-noise ratio without saturation.
-
Analyze the images using appropriate software to quantify the bioluminescent signal (photon flux) from the region of interest.[14]
-
Quality Control
The purity of D-Luciferin is critical for reproducible and reliable experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and optical purity of D-luciferin.[3][15] A high-quality preparation should have a purity of ≥99%.[2][3]
This technical guide provides a solid foundation for the effective use of this compound salt in a variety of research applications. For specific experimental designs, further optimization of the provided protocols may be necessary.
References
- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. med.emory.edu [med.emory.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. youtube.com [youtube.com]
- 15. resem.com [resem.com]
The Cornerstone of Bioluminescence: A Technical Guide to D-Luciferin and ATP in the Luciferase Reaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of the firefly luciferase reaction, providing a comprehensive overview of the critical roles of D-Luciferin and Adenosine Triphosphate (ATP). This guide offers detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows to support researchers and professionals in drug discovery and development.
The Luciferase Reaction: A Symphony of Light
The bioluminescent reaction catalyzed by firefly luciferase is a highly efficient process that has become an invaluable tool in molecular biology and drug discovery. The reaction proceeds in two main steps, requiring the substrate D-luciferin, the energy currency ATP, magnesium ions (Mg²⁺), and molecular oxygen.[1]
First, D-luciferin is adenylated by ATP in the presence of Mg²⁺ to form luciferyl adenylate and pyrophosphate (PPi).[1] Following this activation, the luciferyl adenylate is oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone intermediate.[1] This intermediate then decarboxylates to produce an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it releases a photon of light, resulting in the characteristic glow.[1]
The color of the emitted light can range from yellow-green to red, influenced by factors such as the specific luciferase enzyme, pH, and temperature.[2]
Quantitative Insights: Kinetic Parameters of the Luciferase Reaction
The efficiency of the luciferase reaction is described by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) for its substrates, D-luciferin and ATP. These values are crucial for optimizing assay conditions and for the quantitative interpretation of experimental results. The Kₘ represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ).
| Luciferase Source/Variant | Substrate | Kₘ (µM) | Conditions | Reference |
| Wild-Type (WT) | D-luciferin | 1.21 ± 0.04 | 10 µM ATP | [3] |
| LGR Mutant | D-luciferin | 0.76 ± 0.06 | 10 µM ATP | [3] |
| Mutant E | D-luciferin | 8.81 ± 0.27 | 10 µM ATP | [3] |
| YY5 | D-luciferin | 4.20 ± 0.18 | 10 µM ATP | [3] |
| 293T Cell Lysate | D-luciferin | 134 ± 22 | - | [4] |
| Live 293T Cells | D-luciferin | 1550 ± 350 | - | [4] |
| Photinus pyralis | ATP | 25 - 250 | Saturating D-luciferin | [4] |
| Photinus pyralis | Oxyluciferin (inhibitor) | Kᵢ = 0.50 ± 0.03 | Competitive inhibitor | [5][6] |
| Photinus pyralis | Dehydroluciferyl-adenylate (L-AMP) (inhibitor) | Kᵢ = 3.8 ± 0.7 nM | Tight-binding competitive inhibitor | [5][6] |
| Photinus pyralis | Dehydroluciferyl-coenzyme A (L-CoA) (inhibitor) | Kᵢ = 0.88 ± 0.03 | Non-competitive inhibitor | [7] |
| Photinus pyralis | Dehydroluciferin (L) (inhibitor) | Kᵢ = 0.00490 ± 0.00009 | Tight-binding uncompetitive inhibitor | [7] |
| Photinus pyralis | L-luciferin (L-LH₂) (inhibitor) | Kᵢ = 0.68 ± 0.14 | Mixed-type non-competitive-uncompetitive inhibitor | [7] |
Note: Kinetic parameters can vary significantly depending on the specific luciferase enzyme, buffer conditions (pH, temperature), and the presence of inhibitors or activators.
Visualizing the Process
To better understand the intricate processes of the luciferase reaction and its application in research, the following diagrams illustrate the key pathways and workflows.
Caption: The two-step mechanism of the firefly luciferase reaction.
Caption: A typical experimental workflow for a luciferase reporter assay.
Experimental Protocols
Precise and consistent experimental protocols are paramount for obtaining reliable and reproducible data. The following sections provide detailed methodologies for performing luciferase and ATP quantification assays.
Protocol for Luciferase Reporter Gene Assay
This protocol outlines the steps for measuring the activity of a luciferase reporter gene in cultured cells.
Materials:
-
Cultured cells transfected with a luciferase reporter construct
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 1X Passive Lysis Buffer)
-
Luciferase Assay Reagent (containing D-luciferin and ATP)
-
Luminometer and compatible assay plates (white or opaque plates are recommended)[8]
-
Pipettes and tips
Procedure:
-
Cell Culture and Lysis:
-
Remove the growth medium from the cultured cells.[9]
-
Gently wash the cells once with PBS.[9]
-
Add an appropriate volume of 1X Cell Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).[9]
-
Incubate at room temperature for approximately 15 minutes with gentle rocking to ensure complete lysis.[9]
-
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent to room temperature.[10]
-
Add 100 µL of the Luciferase Assay Reagent to each well of the luminometer plate.[9]
-
Carefully transfer 20 µL of the cell lysate to the corresponding well containing the assay reagent.[9]
-
Mix by pipetting 2-3 times or by gentle vortexing.[11]
-
Immediately place the plate in the luminometer and measure the luminescence. A typical measurement protocol includes a 2-second pre-measurement delay followed by a 10-second measurement period.[11]
-
-
Data Analysis:
Protocol for ATP Quantification Assay
This protocol describes the use of the luciferase-luciferin reaction to quantify ATP levels, which is a common method for assessing cell viability.
Materials:
-
Cell samples or ATP standards
-
ATP-free water or appropriate buffer
-
ATP Releasing Agent (for cellular ATP measurement)
-
ATP Assay Buffer
-
D-Luciferin
-
Firefly Luciferase
-
Luminometer and compatible assay plates
-
Pipettes and tips
Procedure:
-
Preparation of ATP Detection Cocktail:
-
Thaw the ATP Assay Buffer.[13]
-
Prepare a D-luciferin stock solution (e.g., 10 mg/mL in water) and store at -20°C.[13]
-
On the day of the assay, prepare the ATP Detection Cocktail by dissolving D-luciferin in the ATP Assay Buffer to a final concentration of 0.4 mg/mL.[14]
-
Add Firefly Luciferase to the solution at a ratio of 1 µL of enzyme to 100 µL of the D-luciferin/buffer mixture. This cocktail should be prepared fresh.[14]
-
-
Sample Preparation and Measurement:
-
For Cell Viability:
-
For suspension cells, add 10 µL of cultured cells to the luminometer plate and add 100 µL of Nuclear Releasing Reagent.[14]
-
For adherent cells, remove the culture medium and add 100 µL of Nuclear Releasing Reagent and incubate for 5 minutes at room temperature with gentle shaking.[14]
-
Add 1 µL of the ATP Detection Cocktail to the cell lysate and read the luminescence within 1 minute.[14]
-
-
For ATP Standard Curve:
-
-
Data Analysis:
-
Subtract the background luminescence from a blank sample (no ATP).[14]
-
Generate a standard curve by plotting the luminescence values against the known ATP concentrations.
-
Determine the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve.
-
Applications in Drug Discovery and Development
The luciferase assay is a powerful and versatile tool in the field of drug discovery and development. Its high sensitivity, wide dynamic range, and amenability to high-throughput screening make it ideal for various applications, including:
-
Reporter Gene Assays: To study gene expression and regulation, a luciferase gene is placed under the control of a specific promoter. The resulting light output is directly proportional to the promoter's activity, allowing for the screening of compounds that modulate gene expression.[4]
-
Cell Viability and Cytotoxicity Assays: As intracellular ATP levels are a key indicator of metabolically active cells, the luciferase-based ATP assay is widely used to assess cell viability and the cytotoxic effects of drug candidates.[15]
-
Enzyme Activity Assays: Pro-luciferin substrates that are converted to luciferin (B1168401) by a specific enzyme can be used to measure the activity of that enzyme. This is useful for screening enzyme inhibitors or activators.
-
In Vivo Imaging: Luciferase-expressing cells can be tracked non-invasively in small animal models, enabling the real-time monitoring of tumor growth, cell trafficking, and the efficacy of therapeutic interventions.[16]
Conclusion
The firefly luciferase reaction, with its fundamental dependence on D-luciferin and ATP, provides a highly sensitive and quantitative method for a wide range of biological assays. A thorough understanding of the reaction mechanism, its kinetics, and the detailed experimental protocols is essential for researchers, scientists, and drug development professionals to effectively harness the power of this bioluminescent tool. By adhering to optimized protocols and carefully considering the quantitative aspects of the assay, the luciferase system will continue to be a cornerstone of innovation in biological research and therapeutic development.
References
- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 2. Bioluminescence Color-Tuning Firefly Luciferases: Engineering and Prospects for Real-Time Intracellular pH Imaging and Heavy Metal Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bumc.bu.edu [bumc.bu.edu]
An In-depth Technical Guide to the Light Emission Spectrum of D-Luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the light emission spectrum of D-Luciferin potassium salt, a critical substrate for firefly luciferase-based bioluminescence applications. This document details the quantitative spectral data, experimental methodologies for spectrum measurement, the underlying biochemical pathways, and a logical workflow for experimental execution.
Quantitative Spectral Data
The light emission from the D-luciferin/luciferase reaction is characterized by a distinct spectrum that is sensitive to environmental conditions. The following table summarizes the key quantitative parameters of the this compound salt light emission spectrum.
| Parameter | In Vitro Conditions | In Vivo Conditions | Factors Influencing Spectrum |
| Peak Emission Wavelength (λmax) | ~560 nm[1][2][3][4] | Red-shifted to ~600 nm or higher | Temperature, pH, presence of Mg2+, ATP concentration, and tissue absorption/scattering[5] |
| Spectral Range | Yellow-green region of the visible spectrum | Shift towards the red/near-infrared region | Enzyme structure (luciferase variants) and substrate analogs can significantly alter the emission range.[6] |
| Quantum Yield | Approximately 0.41 photons per oxidized luciferin (B1168401) molecule under optimal conditions[3] | Generally lower due to environmental factors and tissue optics | pH, temperature, and the specific luciferase enzyme used. |
Biochemical Signaling Pathway of D-Luciferin Light Emission
The bioluminescent reaction is a two-step enzymatic process catalyzed by firefly luciferase. First, D-luciferin is adenylated by Adenosine Triphosphate (ATP) in the presence of Magnesium ions (Mg²⁺), forming luciferyl adenylate and pyrophosphate. Subsequently, the luciferyl adenylate is oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone intermediate. The breakdown of this intermediate releases carbon dioxide and an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.
References
An In-depth Technical Guide on the Safety and Handling of D-Luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for D-Luciferin potassium salt, a critical substrate for firefly luciferase used extensively in bioluminescence imaging. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental data.
Chemical and Physical Properties
This compound salt is the preferred form of luciferin (B1168401) for most in vivo and in vitro applications due to its enhanced solubility and stability compared to the free acid form.[1][2] Key properties are summarized below.
| Property | Value | References |
| Chemical Name | 4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt | |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [3] |
| Molecular Weight | 318.41 g/mol | [3] |
| CAS Number | 115144-35-9 | [3] |
| Appearance | Nearly white to light yellow powder/solid | [3] |
| Solubility | Water: Up to 40-60 mg/mL | [1][3][4] |
| PBS (pH 7.2): ~10 mg/mL | [5][6] | |
| DMSO: ~10 mg/mL | [5][6] | |
| Ethanol: ~0.25 mg/mL | [5][6] | |
| Purity | Typically >99% by HPLC | [3] |
Safety and Hazard Information
While not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, this compound salt should be handled with care, as the toxicological properties have not been exhaustively investigated.[7][8]
Hazard Identification and Precautionary Statements
Some suppliers classify the compound as a skin and eye irritant and potentially harmful if inhaled or swallowed.[8][9]
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Not Classified (Lack of data) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9] |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[9] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[9] P261: Avoid breathing dust.[10] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure.
| Protection Type | Specification | References |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [7][11] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile). | [7][11] |
| Skin and Body Protection | Laboratory coat. | [7] |
| Respiratory Protection | NIOSH-approved respirator if dust is generated. Use in a well-ventilated area. | [7][8] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and purity of this compound salt.
Handling Procedures
-
General Handling : Limit all unnecessary personal contact.[7] Use in a well-ventilated area.[7] Avoid generating dust.[7] When handling, do not eat, drink, or smoke.[7]
-
Powder Form : As a powder, it can form an explosive mixture with air if fine dust accumulates in a confined space with an ignition source.[7]
-
Solutions : Protect solutions from light to prevent degradation.[3] The compound is sensitive to light, oxygen, and moisture in both powder and solution form.[12]
Storage Conditions
-
Lyophilized Powder : Store at -20°C, desiccated, and protected from light.[3][13] The unopened lyophilized powder is stable for up to two years under these conditions.[3] For vials that are opened and closed repetitively, it is recommended to backfill with an inert gas like argon or nitrogen.[12]
-
Stock Solutions : Reconstituted solutions can be stored at 4°C for short-term use (up to 1 week) or aliquoted and stored at -20°C or -80°C for longer-term storage (up to 6 months).[12][3] Avoid repeated freeze-thaw cycles.[3] Stability is pH-dependent, with instability increasing at pH < 6.5 and > 7.5.[12]
Accidental Release and Disposal
Accidental Release Measures
-
Minor Spills : For small spills of the powder, clean up immediately using dry procedures to avoid generating dust.[7] Sweep or vacuum the material into a clean, dry, labeled, and sealable container for disposal.[7]
-
Major Spills : In the event of a large spill, clear the area and move upwind.[7] Alert emergency responders and control personal contact by using appropriate PPE, including a dust respirator.[7] Prevent the spillage from entering drains or water courses.[7]
Waste Disposal
All waste must be handled in accordance with local, state, and federal regulations.[7] Consult with your institution's environmental health and safety office for specific disposal guidelines.
Experimental Protocols
This compound salt is the substrate for firefly luciferase, an enzyme widely used as a reporter in biological research. The reaction it catalyzes produces light in an ATP-dependent manner, making it a sensitive indicator of gene expression or cell viability.[14][15]
Luciferase-Luciferin Bioluminescence Reaction
The fundamental reaction involves the oxidation of D-luciferin in the presence of ATP, magnesium ions (Mg²⁺), and oxygen, catalyzed by firefly luciferase. This process yields oxyluciferin, AMP, pyrophosphate, carbon dioxide, and light.[16][17]
Protocol for In Vitro Luciferase Assay
This protocol is a general guideline for measuring luciferase activity in cell lysates.
-
Reagent Preparation :
-
Lysis Buffer : Prepare a suitable lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM EDTA, 10% glycerol, 1% Triton X-100).[18]
-
Assay Buffer : Prepare an assay buffer containing ATP and Mg²⁺ (e.g., 25 mM glycylglycine, 15 mM MgSO₄, 5 mM ATP, pH 7.8).
-
Luciferin Stock Solution : Prepare a concentrated stock solution of this compound salt (e.g., 30 mg/mL or 200X) in sterile, nuclease-free water.[19][20] Mix gently by inversion until fully dissolved.[19] This stock can be aliquoted and stored at -20°C.[20]
-
-
Cell Lysis :
-
Wash cultured cells expressing luciferase once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at high speed for 5 minutes to pellet cell debris.[18]
-
-
Luminescence Measurement :
-
Transfer a small volume (e.g., 20-50 µL) of the cell lysate supernatant to a luminometer tube or well of a white-walled microplate.[18]
-
Add the assay buffer.
-
Place the tube/plate in a luminometer.
-
Inject the D-Luciferin working solution (typically diluted from the stock to a final concentration of 150 µg/mL) and measure the light output immediately.[19][21]
-
Protocol for In Vivo Bioluminescence Imaging (BLI)
This protocol provides a general framework for imaging luciferase activity in small animal models.
-
Luciferin Preparation for Injection :
-
Thaw an aliquot of this compound salt stock solution or weigh out the required amount of powder.
-
Dissolve the luciferin in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to a final concentration of 15 mg/mL.[14]
-
Sterilize the solution by passing it through a 0.2 µm syringe filter.[14] This solution should be prepared fresh for each experiment if possible.[19]
-
-
Animal Preparation and Injection :
-
Anesthetize the animal (e.g., mouse) using a suitable anesthetic like isoflurane.
-
Calculate the injection volume based on the animal's body weight. A typical dosage is 150 mg of luciferin per kg of body weight (e.g., 200 µL of a 15 mg/mL solution for a 20g mouse).[14]
-
Administer the luciferin solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.[14]
-
-
Imaging :
-
Place the anesthetized animal inside the imaging chamber of a bioluminescence imaging system (e.g., IVIS).
-
Wait for the substrate to distribute. Peak signal times vary depending on the animal model and injection route but are typically 10-20 minutes post-i.p. injection and 2-5 minutes post-i.v. injection.[14] It is critical to perform a kinetic study for each new model to determine the optimal imaging window.[14]
-
Acquire images using the imaging system's software.
-
References
- 1. goldbio.com [goldbio.com]
- 2. D-Luciferin | AAT Bioquest [aatbio.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. morebio.co.kr [morebio.co.kr]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. eurogentec.com [eurogentec.com]
- 9. carlroth.com [carlroth.com]
- 10. This compound salt | 115144-35-9 [amp.chemicalbook.com]
- 11. carlroth.com [carlroth.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. zellbio.eu [zellbio.eu]
- 14. sites.duke.edu [sites.duke.edu]
- 15. D-Luciferin, Potassium Salt [gbiosciences.com]
- 16. biotium.com [biotium.com]
- 17. This compound salt - CAS-Number 115144-35-9 - Order from Chemodex [chemodex.com]
- 18. med.emory.edu [med.emory.edu]
- 19. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 20. ohsu.edu [ohsu.edu]
- 21. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with D-Luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted non-invasive technique for visualizing and quantifying biological processes in living subjects.[1][2] This method relies on the enzymatic reaction between a luciferase reporter enzyme and its specific substrate to produce light.[1][3] Firefly luciferase (FLuc), in conjunction with its substrate D-luciferin, is the most commonly used pair for in vivo imaging.[2][4] When D-luciferin is administered to an animal expressing FLuc, the subsequent oxidation of the substrate, catalyzed by the enzyme in the presence of ATP and oxygen, results in the emission of light.[3][5] This emitted light can be captured and quantified by sensitive optical imaging systems, allowing for real-time monitoring of cellular and molecular events such as tumor growth, metastasis, gene expression, and the efficacy of therapeutic agents.[1][6]
D-Luciferin potassium salt is the preferred formulation for in vivo studies due to its high water solubility and stability, ensuring reliable and reproducible results.[7][8] This document provides a detailed protocol for the preparation and administration of this compound salt for in vivo bioluminescence imaging in murine models, along with data presentation guidelines and visualizations to aid in experimental design and execution.
Biochemical Pathway of Luciferin-Luciferase Reaction
The fundamental principle of firefly bioluminescence is the enzymatic oxidation of D-luciferin. The reaction, catalyzed by firefly luciferase, occurs in two main steps. First, the luciferin (B1168401) is adenylated with ATP. Subsequently, this intermediate is oxidized by molecular oxygen, leading to the formation of an excited state of oxyluciferin, which then decays to its ground state by emitting a photon of light.[9]
Luciferase-catalyzed bioluminescent reaction pathway.
Experimental Protocols
Preparation of this compound Salt Stock Solution
Proper preparation of the D-luciferin solution is critical for consistent and reliable in vivo imaging results. It is highly recommended to prepare the solution fresh for each imaging session.[10] If necessary, aliquots of the stock solution can be stored at -20°C for up to six months, protected from light.[10][11]
Materials:
-
This compound Salt[10]
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium and magnesium[5]
-
Sterile 0.22 µm syringe filter[5]
Procedure:
-
Bring the this compound salt vial to room temperature.[5]
-
Aseptically dissolve the this compound salt in sterile DPBS to a final concentration of 15 mg/mL or 30 mg/mL.[12][13] Gently invert the container to mix until the substrate is completely dissolved.[12]
-
Sterilize the luciferin solution by passing it through a 0.22 µm syringe filter into a sterile container.[5][10]
-
Protect the prepared solution from light by wrapping the container in aluminum foil or using an amber tube.[10]
Animal Preparation and Anesthesia
Proper animal handling and consistent anesthesia are crucial for reproducible imaging.
Procedure:
-
Anesthetize the mice using a consistent method, such as isoflurane (B1672236) inhalation (typically 2-3%).[13]
-
To minimize light absorption and scattering by fur, shave the area of interest on the animal, for example, the neck, thoracic, and abdominal regions for whole-body imaging.[13]
-
Maintain the animal's body temperature throughout the procedure.
Administration of D-Luciferin
The route of administration can significantly affect the kinetics and biodistribution of D-luciferin.[5] Intraperitoneal (IP) injection is the most common method due to its convenience.[3] However, intravenous (IV) and subcutaneous (SC) injections are also viable alternatives. A kinetic study is essential for each new animal model and experimental setup to determine the optimal imaging time.[5][14]
Administration Routes and Dosages:
| Administration Route | Recommended Dosage (mg/kg) | Stock Solution (mg/mL) | Injection Volume | Typical Peak Signal Time |
| Intraperitoneal (IP) | 150 | 15 | 10 µL/g of body weight | 10-20 minutes[5][10] |
| Intravenous (IV) | 150 | 15 | 10 µL/g of body weight | 2-5 minutes[5] |
| Subcutaneous (SC) | 150 | 15 | 10 µL/g of body weight | 10-20 minutes[5] |
Intraperitoneal (IP) Injection Protocol:
-
Restrain the mouse and tilt its head downwards to allow the abdominal organs to shift cranially.
-
Using an appropriate syringe and needle (e.g., 1 mL syringe with a 27.5G needle), inject the prepared D-luciferin solution into the lower right abdominal quadrant of the animal.[5][14]
-
Record the exact time of injection to ensure accurate timing for imaging.
In Vivo Bioluminescence Imaging and Data Acquisition
Procedure:
-
Following D-luciferin administration, place the anesthetized animal in the imaging chamber of the bioluminescence imaging system (e.g., IVIS).[13]
-
Acquire a series of images at different time points to determine the peak of bioluminescent signal. For initial kinetic studies, images can be taken every 1-2 minutes for up to 30-45 minutes.[12][15][16]
-
For subsequent imaging sessions, acquire images at the predetermined optimal time window.
-
Image acquisition settings (e.g., exposure time, binning) should be kept consistent across all animals and imaging sessions within a study to ensure comparability of the data.[15]
Data Presentation and Analysis
Quantitative analysis of the bioluminescent signal is typically performed by defining a region of interest (ROI) around the signal source. The data is often expressed as total flux (photons/second) or average radiance (photons/second/cm²/steradian).[13]
Example Quantitative Data Summary:
| Parameter | Value | Unit | Notes |
| D-Luciferin Stock Concentration | 15 - 30 | mg/mL | Prepared in sterile DPBS.[10][12] |
| Mouse Dosage | 150 | mg/kg | Standard dose for most applications.[7][17] |
| Injection Volume (20g mouse) | 200 | µL | Based on a 15 mg/mL stock and 150 mg/kg dose.[7] |
| Peak Signal (IP injection) | 10 - 20 | minutes | Varies with model, requires kinetic study.[5][10] |
| Peak Signal (IV injection) | 2 - 5 | minutes | Rapid distribution.[5] |
| Peak Signal (SC injection) | 10 - 20 | minutes | Similar kinetics to IP injection.[5] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo bioluminescence imaging experiment using this compound salt.
General workflow for in vivo bioluminescence imaging.
References
- 1. Bioluminescence Imaging In Vivo: Luciferase Guide | Ubigene [ubigene.us]
- 2. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building biological flashlights: Orthogonal luciferases and luciferins for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.duke.edu [sites.duke.edu]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bumc.bu.edu [bumc.bu.edu]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Bioluminescence Imaging [protocols.io]
- 14. bcf.technion.ac.il [bcf.technion.ac.il]
- 15. berthold.com [berthold.com]
- 16. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the best way to administer this compound salt for in vivo bioluminescent imaging? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Preparing D-Luciferin Potassium Salt for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of D-Luciferin potassium salt for in vivo bioluminescence imaging. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.
Introduction
D-Luciferin, potassium salt, is the substrate for firefly luciferase, an enzyme widely used as a reporter in biomedical research. In the presence of oxygen and ATP, luciferase catalyzes the oxidation of D-Luciferin, resulting in the emission of light. This bioluminescent reaction is the foundation of in vivo imaging studies to non-invasively monitor cellular processes, track disease progression, and assess therapeutic efficacy in animal models. Proper preparation of the D-Luciferin solution is critical for ensuring its stability, bioavailability, and consistent light output.
Product Information
Chemical Properties of this compound Salt
| Property | Value |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ |
| Molecular Weight | 318.42 g/mol [1][2][3] |
| Appearance | Light yellow powder[3] |
| CAS Number | 115144-35-9[2][3] |
Solubility and Stability
This compound salt exhibits good solubility in aqueous solutions, making it suitable for injection.[4][5] However, the stability of the reconstituted solution is a critical consideration.
Solubility Data
| Solvent | Solubility |
| Water | Up to 100 mM[6]; ~17.4 mg/mL[5] to 60 mg/mL[3] |
| DPBS (pH 7.2) | ~10 mg/mL[7] |
| DMSO | ~10 mg/mL[7] |
| Ethanol | ~0.25 mg/mL[7] |
Storage and Stability Recommendations
| Form | Storage Temperature | Stability | Special Considerations |
| Powder | -20°C[2][8] | At least 1 year[2][3] | Store in a desiccated, dark environment.[2][8] Protect from light and moisture.[2] |
| Reconstituted Solution | 4°C | Up to 1 week[8] | Prone to degradation. |
| Reconstituted Solution (Aliquoted) | -20°C or -80°C | Up to 6 months[8][9] | Freshly prepared solutions are highly recommended.[2] Avoid repeated freeze-thaw cycles.[3][6] |
For optimal results, it is strongly recommended to prepare the D-Luciferin solution fresh for each experiment.[2][4] If storage is necessary, aliquot the solution into single-use volumes and store at -80°C.[2][10]
Experimental Protocols
Preparation of this compound Salt Stock Solution for In Vivo Injection
This protocol describes the preparation of a 15 mg/mL stock solution, which is the most commonly used concentration for in vivo imaging.
Materials:
-
D-Luciferin, Potassium Salt powder
-
Sterile, nuclease-free Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium and magnesium (Ca²⁺/Mg²⁺ free)[1][2][3]
-
Sterile, single-use syringe (5 mL or 10 mL)
-
Sterile, light-protected conical tube (e.g., amber or foil-wrapped)
-
Personal protective equipment (lab coat, gloves)
Protocol:
-
Equilibration: Allow the vial of this compound salt powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Aseptically add the required volume of sterile DPBS (without Ca²⁺ and Mg²⁺) to the vial to achieve a final concentration of 15 mg/mL. For example, to prepare 10 mL of a 15 mg/mL solution, dissolve 150 mg of D-Luciferin powder in 10 mL of DPBS.
-
Dissolution: Gently mix by inverting the tube or vortexing briefly until the powder is completely dissolved.[2] The solution should be clear and pale yellow.
-
Sterilization: Draw the D-Luciferin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter-sterilize the solution into a new sterile, light-protected tube.[1][4][6] Pre-wetting the filter with sterile water may be recommended by the filter manufacturer.[1]
-
Use and Storage: The solution is now ready for injection. It is recommended to use the solution immediately.[2] If short-term storage is required, protect the solution from light and store it at 4°C for no longer than one week. For longer-term storage, aliquot into single-use, light-protected tubes and store at -80°C for up to 6 months.[8][10][9] Avoid repeated freeze-thaw cycles.[3][6]
Caption: Workflow for preparing a sterile this compound salt solution for in vivo injection.
In Vivo Administration and Imaging
Dosage Calculation:
The standard dose of D-Luciferin for mice is 150 mg/kg of body weight.[1][3][4][5][11][12] The injection volume can be calculated as follows:
Injection Volume (µL) = (Animal Weight (g) / 1000 g/kg) * (150 mg/kg / 15 mg/mL) * 1000 µL/mL
Simplified, this is 10 µL per gram of body weight .[2]
Example Dosage Calculation for a 20g Mouse:
-
Dose: 150 mg/kg
-
Stock Concentration: 15 mg/mL
-
Injection Volume: 10 µL/g * 20 g = 200 µL
Administration Routes and Imaging Kinetics:
The route of administration significantly impacts the time to peak signal. It is crucial to perform a kinetic study for each animal model and experimental setup to determine the optimal imaging window.[6]
| Administration Route | Typical Needle Gauge (Mouse) | Time to Peak Signal (Approximate) | Notes |
| Intraperitoneal (IP) | 25-27 G[2] | 10-20 minutes[1][6] | Most common route. Inject into the lower left abdominal quadrant.[2] |
| Intravenous (IV) | 27-30 G (tail vein)[1] | 2-5 minutes[1] | Provides rapid and high peak signal but requires more technical skill. |
| Subcutaneous (SC) | 25-27 G | 10-20 minutes[1] | Slower absorption and potentially lower peak signal compared to IP. |
Imaging Protocol:
-
Administer the prepared D-Luciferin solution via the chosen route.
-
Place the anesthetized animal in the imaging chamber.
-
For kinetic studies, begin acquiring images at regular intervals (e.g., every 1-2 minutes) starting shortly after injection and continuing for 45-60 minutes to determine the peak signal time.[2][10]
-
For routine imaging, acquire images at the predetermined optimal time point.
Bioluminescent Reaction Pathway
The bioluminescent reaction catalyzed by firefly luciferase is an ATP-dependent process. Understanding this pathway is essential for interpreting imaging results, as signal intensity is dependent on both enzyme concentration and the availability of substrate and co-factors.
Caption: Simplified signaling pathway of the firefly luciferase-catalyzed reaction with D-Luciferin.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. morebio.co.kr [morebio.co.kr]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 11. en.chaselection.com [en.chaselection.com]
- 12. This compound (D-Luciferin K Salt) | Luc substrate | TargetMol [targetmol.com]
Application Notes and Protocols for D-Luciferin Potassium Salt in Murine Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D-Luciferin potassium salt for in vivo bioluminescence imaging (BLI) in mouse models. The protocols detailed below are essential for researchers tracking disease progression, evaluating therapeutic efficacy, and monitoring cellular and molecular events in real-time.
Principle of Bioluminescence Imaging
Bioluminescence imaging is a powerful and sensitive non-invasive technique that relies on the light-producing enzymatic reaction of luciferase.[1][2] Firefly luciferase, a commonly used reporter enzyme, catalyzes the oxidation of its substrate, D-Luciferin, in the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and oxygen.[3][4][5] This reaction results in the emission of light, which can be detected and quantified using a sensitive charged-coupled device (CCD) camera.[1][2] The intensity of the emitted light is directly proportional to the concentration of luciferase, assuming D-Luciferin is supplied in excess.[4] This allows for the quantitative assessment of biological processes, such as gene expression, cell viability, and tumor growth.[1][3]
This compound Salt: Properties and Preparation
This compound salt is the preferred form for in vivo studies due to its high water solubility and stability compared to the free acid or sodium salt forms.[6]
Stock Solution Preparation:
A standard stock solution of this compound salt is typically prepared at a concentration of 15 mg/mL or 30 mg/mL in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.[3][4][7][8][9][10]
Protocol for 15 mg/mL Stock Solution:
-
Aseptically weigh the required amount of this compound salt.
-
Dissolve in sterile DPBS (without Ca²⁺ and Mg²⁺) to a final concentration of 15 mg/mL.[3][7][9] For example, to prepare 10 mL of stock solution, dissolve 150 mg of this compound salt in 10 mL of sterile DPBS.
-
Gently mix by inversion until the salt is completely dissolved.[7]
-
For in vivo applications, sterilize the solution by passing it through a 0.2 µm syringe filter.[4][7][8][9]
-
Protect the solution from light and use it immediately or aliquot and store at -20°C for future use.[3][7] It is recommended to avoid repeated freeze-thaw cycles.[4][11]
In Vivo Administration and Dosage
The administration route and dosage of D-Luciferin are critical parameters that can significantly impact the biodistribution and kinetics of the substrate, and consequently, the bioluminescent signal.
Dosage: The standard and most frequently recommended dose of this compound salt for mice is 150 mg/kg of body weight.[4][6][7][9][10][12][13] However, concentrations ranging from 120 mg/kg to 225 mg/kg have been reported to be effective.[1]
Administration Routes: The most common routes of administration are intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.).
-
Intraperitoneal (i.p.) Injection: This is the most widely used method due to its relative ease and good systemic distribution of the substrate.[7][8][13]
-
Subcutaneous (s.c.) Injection: This route is a reliable alternative to i.p. injection and can reduce the risk of accidental injection into the intestines, which can occur with i.p. administration.[14][15][16]
-
Intravenous (i.v.) Injection: This route provides the most rapid distribution of D-Luciferin, leading to an earlier peak in the bioluminescent signal.[3]
| Parameter | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Intravenous (i.v.) |
| Dosage | 150 mg/kg | 75 - 150 mg/kg[11] | 15 mg/kg[14] |
| Injection Volume | 10 µL/g of body weight (for 15 mg/mL stock)[7][9] | 100 µL[14] | 100 µL[14] |
| Peak Signal Time | 10-20 minutes post-injection[3][7][13] | 5-9 minutes post-injection[15][16] | 2-5 minutes post-injection[3] |
| Needle Gauge | 25-27.5 G[3][7] | 22 G[3] | 27 G[3] |
Experimental Protocol: In Vivo Bioluminescence Imaging
1. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).[7]
2. D-Luciferin Administration:
-
Calculate the required volume of D-Luciferin solution based on the mouse's body weight and the chosen administration route (see table above).
-
Inject the D-Luciferin solution via the selected route. For i.p. injections, restrain the mouse and tilt its head downwards to displace the organs.[7]
3. Kinetic Curve Determination (Crucial for New Models):
-
For each new animal model, it is essential to perform a kinetic study to determine the time to peak signal.[3][7][11][13]
-
After D-Luciferin administration, acquire images every 1-2 minutes for a period of 20-40 minutes.[1][7][13]
-
Plot the bioluminescent signal intensity (photons/second) against time to identify the peak signal time.[17] Subsequent imaging for that model should be performed at this predetermined time point to ensure consistency and comparability of data.
4. Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber of the bioluminescence imaging system (e.g., IVIS).[7]
-
Acquire images at the predetermined peak signal time. Exposure times may vary depending on the signal intensity but typically range from a few seconds to a minute.[12][14]
Signaling Pathway and Experimental Workflow
References
- 1. berthold.com [berthold.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sites.duke.edu [sites.duke.edu]
- 4. morebio.co.kr [morebio.co.kr]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. bcf.technion.ac.il [bcf.technion.ac.il]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. ohsu.edu [ohsu.edu]
- 11. resources.revvity.com [resources.revvity.com]
- 12. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. slu.edu [slu.edu]
- 14. extranet.fredhutch.org [extranet.fredhutch.org]
- 15. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of D-Luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of D-Luciferin potassium salt, a critical substrate for in vivo bioluminescence imaging (BLI). BLI is a non-invasive technique that allows for the real-time monitoring of biological processes, such as gene expression, tumor growth, and cell trafficking in living animals.[1][2][3] The intraperitoneal (IP) injection of D-Luciferin is a widely adopted method due to its relative ease of administration.[3]
Introduction to D-Luciferin and Bioluminescence Imaging
D-Luciferin is the substrate for the enzyme firefly luciferase.[1] In a reaction that requires ATP and molecular oxygen, luciferase catalyzes the oxidation of D-Luciferin, which results in the emission of light.[3] This emitted light can be detected and quantified by sensitive CCD cameras, allowing for the visualization and measurement of luciferase activity within a living organism.[3] The intensity of the bioluminescent signal is proportional to the concentration of luciferase, making it a powerful tool for various research applications.[1]
Key Applications:
-
Oncology Research: Monitoring tumor growth, metastasis, and response to therapeutic agents.[2]
-
Gene Expression Studies: Quantifying the activity of specific promoters and gene regulation in vivo.
-
Cell Tracking: Following the migration and engraftment of stem cells or immune cells.[1]
-
Infectious Disease Modeling: Visualizing the spread of pathogens and the effectiveness of antimicrobial drugs.
Data Presentation: Quantitative Insights
The route of D-Luciferin administration significantly impacts the resulting bioluminescent signal's kinetics and biodistribution. The following tables summarize quantitative data from studies comparing intraperitoneal (IP) injection with intravenous (IV) and subcutaneous (SC) injections in mouse models.
Table 1: Comparison of Peak Bioluminescence Signal and Time to Peak for Different Injection Routes
| Administration Route | Peak Signal Intensity (Relative Units) | Time to Peak Signal (Minutes) | Reference |
| Intraperitoneal (IP) | Lower than IV, comparable to SC | 10 - 20 | [4][5] |
| Intravenous (IV) | Highest | 2 - 5 | [4] |
| Subcutaneous (SC) | Comparable to IP | ~10 | [4][5] |
Table 2: Biodistribution of D-Luciferin in Various Organs Following Intraperitoneal Injection in Mice
| Organ | Signal Intensity (% Injected Dose/g) - 5 min | Signal Intensity (% Injected Dose/g) - 45 min | Key Observations | Reference |
| Liver | ~5 | ~3 | Lower initial uptake compared to IV | [6] |
| Kidneys | ~8 | ~2 | Rapid initial uptake and clearance | [7] |
| Spleen | High | Moderate | Preferential uptake observed | [4][8] |
| Lungs | ~2 | ~1 | Lower uptake compared to IV | [6] |
| Heart | ~1.5 | ~0.5 | Lower uptake compared to IV | [6] |
| Brain | Very Low | Very Low | Limited blood-brain barrier penetration | [7][9] |
| Intestines | High | High | High local concentration due to IP route | [7] |
Note: The values presented are approximate and can vary depending on the specific animal model, cell line, and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the intraperitoneal injection of this compound salt for in vivo bioluminescence imaging in mice.
Materials
-
This compound salt (lyophilized powder)
-
Sterile, nuclease-free Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Sterile 1 cc syringes with 25-27 gauge needles
-
Sterile 0.22 µm syringe filters
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Preparation of D-Luciferin Stock Solution
-
Reconstitution: Aseptically reconstitute the lyophilized this compound salt in sterile DPBS to a final concentration of 15 mg/mL. Gently invert the tube until the powder is completely dissolved. Avoid vigorous shaking.
-
Sterilization: Filter-sterilize the D-Luciferin solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: For immediate use, the solution can be kept at room temperature, protected from light. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. Protect from light at all times.
Animal Preparation
-
Anesthesia: Anesthetize the mouse using a calibrated isoflurane (B1672236) vaporizer system. Ensure the animal is properly anesthetized by checking for a lack of response to a toe pinch.
-
Positioning: Place the mouse in a supine (dorsal recumbency) position.
Intraperitoneal (IP) Injection Procedure
-
Dosage Calculation: The standard dose of D-Luciferin is 150 mg/kg of body weight. For a 20g mouse, this corresponds to an injection volume of 200 µL of a 15 mg/mL stock solution.
-
Injection Site: Locate the lower right or left quadrant of the mouse's abdomen. This area is generally free of vital organs.
-
Injection Technique:
-
Lift the animal's hindquarters slightly to allow the abdominal organs to shift cranially.
-
Insert the needle (bevel up) at a 10-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing the intestines or bladder.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start with a fresh preparation.
-
Inject the calculated volume of D-Luciferin solution smoothly.
-
Withdraw the needle and return the mouse to the imaging chamber.
-
Bioluminescence Imaging
-
Kinetic Curve Determination: For any new animal model or experimental setup, it is crucial to perform a kinetic study to determine the peak time of bioluminescence.
-
After D-Luciferin injection, acquire images every 2-5 minutes for up to 40-60 minutes.[3]
-
Plot the signal intensity (photons/second) over time to identify the time of peak emission.
-
-
Imaging Acquisition:
-
Place the anesthetized mouse in the light-tight chamber of the in vivo imaging system.
-
Acquire images at the predetermined peak emission time. Typical imaging times range from 10 to 20 minutes post-IP injection.[4][5]
-
Use appropriate imaging parameters (e.g., exposure time, binning, f/stop) to obtain optimal signal-to-noise ratios.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the areas of signal.
-
Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).
-
Mandatory Visualizations
Signaling Pathway of Luciferase-Luciferin Reaction
Caption: Bioluminescent reaction catalyzed by Firefly Luciferase.
Experimental Workflow for In Vivo Bioluminescence Imaging
Caption: Workflow for intraperitoneal D-Luciferin administration.
Logical Relationship of Factors Affecting Bioluminescent Signal
Caption: Factors influencing in vivo bioluminescent signal intensity.
References
- 1. Luciferase - Wikipedia [en.wikipedia.org]
- 2. Kinetic modeling and analysis of dynamic bioluminescence imaging of substrates administered by intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modeling and analysis of dynamic bioluminescence imaging of substrates administered by intraperitoneal injection - Dai - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 4. extranet.fredhutch.org [extranet.fredhutch.org]
- 5. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Uptake kinetics and biodistribution of 14C-D-luciferin—a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. slu.edu [slu.edu]
Application Notes and Protocols: D-Luciferin Potassium Salt for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Luciferin potassium salt is a key reagent in bioluminescence-based assays, providing a highly sensitive and quantitative method for determining cell viability. This method is predicated on the absolute requirement of firefly luciferase for adenosine (B11128) triphosphate (ATP) to produce light.[1][2] Metabolically active, viable cells are the primary source of ATP in a cell culture environment.[1][3] Upon cell lysis, the released ATP becomes available for the enzymatic reaction with luciferase and its substrate, D-luciferin. The resultant light emission is directly proportional to the intracellular ATP concentration, which in turn correlates with the number of viable cells in the sample.[1][4] This assay offers a broad dynamic range and high sensitivity, capable of detecting as few as a single viable cell, making it an invaluable tool in drug discovery, toxicology studies, and basic research.[5]
Principle of the Assay
The core of the cell viability assay is the firefly luciferase-catalyzed reaction. In the presence of ATP and magnesium ions (Mg²⁺), luciferase converts D-luciferin into an adenylated intermediate. This intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring. The subsequent breakdown of this intermediate releases carbon dioxide and produces an excited-state oxyluciferin molecule. As oxyluciferin returns to its ground state, it emits light, typically with a maximum wavelength around 560 nm.[2][6][7] The amount of light produced is quantifiable and serves as a direct measure of the ATP present in the sample.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the D-Luciferin-based cell viability assay, compiled from various sources to aid in experimental design and optimization.
Table 1: this compound Salt Properties and Storage
| Parameter | Value | References |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [8][9][10] |
| Molecular Weight | 318.41 g/mol | [8][9][10] |
| Purity | >99% (HPLC) | [8][10] |
| Storage (Lyophilized) | -20°C, protected from light and moisture. | [8][9][10][11][12] |
| Stability (Lyophilized) | Up to 2 years when stored properly. | [10] |
| Storage (Stock Solution) | -20°C or -80°C, protected from light. | [8][9] |
| Stability (Stock Solution) | Up to 1 year at -20°C, though fresh preparation is recommended. | [9][11] |
Table 2: Typical Reagent Concentrations and Incubation Times
| Reagent/Parameter | Concentration/Time | Notes | References |
| D-Luciferin Stock Solution | 15 - 30 mg/mL in sterile water or DPBS | Prepare fresh or store in aliquots at -20°C or -80°C. | [8][9][13][14] |
| D-Luciferin Working Solution | 150 µg/mL in cell culture medium | Dilute stock solution into pre-warmed medium just before use. | [8][13][14] |
| Cell Seeding Density | 10³ - 10⁴ cells/well (96-well plate) | Dependent on cell type and proliferation rate. | [3] |
| Incubation with D-Luciferin | 10 - 20 minutes | Allows for substrate equilibration and signal stabilization. | [4][14][15] |
| Signal Stability | Stable for about 1 minute (flash-type) to over 2 hours (glow-type) | Dependent on the specific assay formulation. | [4] |
Table 3: Assay Performance Characteristics
| Parameter | Value | References |
| Detection Limit | As low as 1 cell or 0.01 picomoles of ATP | [5] |
| Linear Dynamic Range | Up to 6 orders of magnitude | [5] |
| Wavelength of Emission | ~560 nm | [4][16] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (96-well Plate Format)
Materials:
-
This compound salt
-
Sterile, nuclease-free water or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium, pre-warmed to 37°C
-
White, opaque 96-well microplates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture cells to be assayed under standard conditions.
-
Trypsinize and resuspend adherent cells, or directly use suspension cells.
-
Plate cells in a white, opaque 96-well plate at a density of 10³ to 10⁴ cells per well in a final volume of 100 µL of culture medium.
-
Include wells with medium only for background measurements.
-
Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the experiment (e.g., 24-72 hours after treatment with a test compound).
-
-
Reagent Preparation:
-
D-Luciferin Stock Solution (e.g., 30 mg/mL): Dissolve the appropriate amount of this compound salt in sterile water or DPBS. Mix gently by inversion until fully dissolved. This can be stored in aliquots at -20°C or -80°C, protected from light.[8][13]
-
ATP Detection Reagent (Lysis and Luciferase Buffer): This is often a proprietary buffer supplied in commercial kits that contains cell lysis agents, luciferase, and necessary co-factors. If preparing manually, a buffer containing a non-ionic detergent (e.g., Triton X-100), Mg²⁺, and a suitable buffer salt (e.g., HEPES) is required.
-
Final Working Solution: Immediately before use, prepare the final working solution by adding the D-luciferin stock solution and luciferase to the ATP detection reagent according to the manufacturer's instructions or a validated laboratory protocol. A common final concentration for D-luciferin is 150 µg/mL.[8][13][14]
-
-
Assay Procedure:
-
Equilibrate the plate and the final working solution to room temperature for approximately 20-30 minutes.
-
Add a volume of the final working solution equal to the volume of cell culture medium in each well (e.g., 100 µL). This single addition step combines cell lysis and the initiation of the luminescent reaction.[5]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes to ensure complete cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument and signal intensity.
-
-
Data Analysis:
-
Subtract the average luminescence value of the medium-only background wells from all experimental readings.
-
The resulting relative light units (RLU) are proportional to the number of viable cells.
-
Cell viability can be expressed as a percentage relative to an untreated control.
-
Visualizations
Signaling Pathway and Reaction Mechanism
Caption: The firefly luciferase-catalyzed reaction.
Experimental Workflow
Caption: Workflow for D-Luciferin cell viability assay.
Logical Relationship
Caption: Relationship between cell viability and luminescence.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) | References |
| Low or No Signal | - Low transfection efficiency (for reporter assays) - Poor plasmid DNA quality - D-luciferin degradation (exposure to light/moisture) - Insufficient cell number - Low luciferase expression | - Optimize transfection conditions. - Use transfection-grade plasmid DNA. - Prepare fresh D-luciferin solution and protect from light. - Increase cell seeding density. - Lyse cells in a smaller volume to concentrate ATP. | [17][18] |
| High Signal/Saturation | - Too many cells per well - High luciferase expression (strong promoter) - Instrument settings too sensitive | - Reduce the number of cells seeded. - Dilute the cell lysate before reading. - Reduce the integration time on the luminometer. | [17][18][19] |
| High Variability Between Replicates | - Pipetting errors - Inconsistent cell numbers across wells - Edge effects in the microplate - Reagents not mixed properly | - Use a multichannel pipette and ensure proper technique. - Ensure a homogenous cell suspension before plating. - Avoid using the outer wells of the plate. - Prepare a master mix of reagents. | [17][20] |
Conclusion
The this compound salt-based cell viability assay is a robust, sensitive, and high-throughput compatible method for quantifying viable cells. Its straightforward "add-mix-measure" protocol minimizes handling errors and makes it suitable for a wide range of applications in academic and industrial research. By understanding the underlying principles and following optimized protocols, researchers can obtain reliable and reproducible data for assessing cell proliferation, cytotoxicity, and the effects of various therapeutic agents.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. stemcell.com [stemcell.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apenzy.com [apenzy.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. This compound Salt [bdbiosciences.com]
- 12. sites.duke.edu [sites.duke.edu]
- 13. bumc.bu.edu [bumc.bu.edu]
- 14. en.chaselection.com [en.chaselection.com]
- 15. Development of a luciferase/luciferin cell proliferation (XenoLuc) assay for real-time measurements of Gfp-Luc2-modified cells in a co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Luciferin | AAT Bioquest [aatbio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 20. goldbio.com [goldbio.com]
Application Notes and Protocols for Luciferase Reporter Assay with D-Luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The firefly luciferase reporter assay is a widely used, sensitive, and quantitative method in molecular and cell biology to study gene expression and cellular processes.[1][2] This assay utilizes the enzyme luciferase, which catalyzes the oxidation of its substrate, D-luciferin, in the presence of ATP and magnesium ions, resulting in the emission of light.[3] The amount of light produced is directly proportional to the amount of luciferase enzyme, which in turn reflects the transcriptional activity of a specific promoter or the effect of various treatments on a signaling pathway.[4] D-Luciferin potassium salt is a water-soluble form of D-luciferin, making it a convenient and commonly used substrate for these assays.[5][6] These application notes provide a detailed protocol for performing a luciferase reporter assay in mammalian cells using this compound salt, along with data analysis guidelines and troubleshooting tips.
Principle of the Assay
The core of the assay is the bioluminescent reaction catalyzed by firefly luciferase. A reporter vector containing the firefly luciferase gene (luc) downstream of a promoter or regulatory element of interest is introduced into cells.[1][7] When this regulatory element is active, the luc gene is transcribed and translated into functional luciferase enzyme.[4] Upon addition of this compound salt and necessary co-factors, the luciferase enzyme catalyzes the following reaction:
D-Luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (~560 nm)[6]
The emitted light is then measured using a luminometer, and the intensity of the signal, typically expressed in Relative Light Units (RLU), corresponds to the level of luciferase expression.[8] For more accurate and reliable data, a dual-luciferase reporter assay is often employed, which includes a second reporter, typically Renilla luciferase, to normalize for variations in cell number and transfection efficiency.[3][9]
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| This compound Salt | >99% purity | -20°C, protected from light and moisture[10][11] |
| Cell Culture Medium | Appropriate for the cell line used | 4°C |
| Fetal Bovine Serum (FBS) | Heat-inactivated | -20°C |
| Penicillin-Streptomycin | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin | -20°C |
| Transfection Reagent | e.g., Lipofectamine, PEI | Per manufacturer's instructions |
| Luciferase Reporter Vector | Containing the promoter of interest upstream of the firefly luciferase gene | -20°C |
| Control Vector | e.g., a vector expressing a second reporter like Renilla luciferase for normalization | -20°C |
| Passive Lysis Buffer | e.g., 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100 | 4°C |
| Luciferase Assay Buffer | 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT | -20°C |
| ATP | 100 mM solution | -20°C |
| Coenzyme A (CoA) | 10 mg/mL solution | -20°C |
| 96-well white, opaque plates | For luminescence reading | Room Temperature |
| Luminometer | Capable of reading 96-well plates | Room Temperature |
Experimental Protocols
Preparation of Reagents
-
This compound Salt Stock Solution (100 mM): Dissolve the appropriate amount of this compound salt in sterile, ATP-free water.[12] For example, to make a 10 mL solution, dissolve 318.4 mg of this compound salt (MW: 318.4 g/mol ) in 10 mL of sterile water.[5][10] Aliquot into single-use volumes and store at -20°C, protected from light.[12] Avoid repeated freeze-thaw cycles.[12]
-
Luciferase Assay Working Solution: On the day of the assay, prepare the working solution. For 10 mL of working solution, mix:
-
9.5 mL Luciferase Assay Buffer
-
100 µL of 100 mM ATP solution (final concentration 1 mM)
-
20 µL of 10 mg/mL CoA solution (final concentration 20 µg/mL)
-
30 µL of 100 mM this compound salt stock solution (final concentration 0.3 mM) Keep the working solution on ice and protected from light.[13]
-
Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed mammalian cells in a 24-well or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
For a dual-luciferase assay, co-transfect the experimental firefly luciferase reporter vector and the Renilla luciferase control vector. A common ratio is 10:1 of the experimental vector to the control vector.[14]
-
Add the complexes to the cells and incubate for 24-48 hours. The optimal incubation time should be determined for each cell line and promoter.[14]
-
Cell Lysis
-
After incubation, remove the culture medium from the wells.
-
Wash the cells once with 1X Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate or 20 µL for a 96-well plate).
-
Incubate the plate on a shaker at room temperature for 15 minutes to ensure complete cell lysis.
Luminescence Measurement
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.[9]
-
Program the luminometer to inject 100 µL of the Luciferase Assay Working Solution into each well, followed by a 2-second delay and a 10-second measurement of luminescence.
-
If performing a dual-luciferase assay, inject a "stop and glow" reagent after the firefly luciferase reading to quench its signal and initiate the Renilla luciferase reaction, followed by another measurement.
Data Presentation and Analysis
Raw data will be obtained as Relative Light Units (RLU). For dual-luciferase assays, the firefly luciferase signal should be normalized to the Renilla luciferase signal to account for variability in transfection efficiency and cell number.[8][13]
Data Normalization:
Normalized Activity = (RLU of Firefly Luciferase) / (RLU of Renilla Luciferase)
The results are often expressed as "fold change" relative to a control group.
Fold Change Calculation:
Fold Change = (Normalized Activity of Treatment Group) / (Normalized Activity of Control Group)
Example Data Table:
| Treatment | Firefly RLU (Mean ± SD) | Renilla RLU (Mean ± SD) | Normalized Activity (Mean ± SD) | Fold Change vs. Control |
| Control | 150,000 ± 12,000 | 10,000 ± 800 | 15.0 ± 1.5 | 1.0 |
| Drug A | 450,000 ± 35,000 | 10,500 ± 950 | 42.9 ± 4.0 | 2.9 |
| Drug B | 75,000 ± 6,000 | 9,800 ± 750 | 7.7 ± 0.8 | 0.5 |
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway leading to luciferase expression.
Experimental Workflow
Caption: Luciferase reporter assay experimental workflow.
Logical Relationship of Assay Components
Caption: Key components of the bioluminescent reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Luminescence Signal | - Low transfection efficiency.- Weak promoter activity.- Insufficient cell number.- Inactive luciferase or D-luciferin. | - Optimize transfection protocol (reagent-to-DNA ratio).[13]- Use a stronger promoter for the reporter construct if possible.[9]- Increase the number of cells seeded or reduce lysis buffer volume.[14]- Ensure proper storage and handling of reagents; use freshly prepared D-luciferin solution.[13] |
| High Background Signal | - Autoluminescence from media components.- Contamination of reagents with ATP. | - Use a medium without phenol (B47542) red for the assay.- Use ATP-free water and reagents for preparing the assay buffer.[12] |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension when seeding.- Use a multichannel pipette and ensure it is calibrated.[13]- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Saturated Signal | - Overexpression of luciferase.- Luminometer settings are too sensitive. | - Reduce the amount of transfected plasmid DNA.[9]- Reduce the integration time on the luminometer.[15]- Dilute the cell lysate before measurement.[15] |
Applications in Drug Discovery and Research
-
Promoter and Enhancer Analysis: To dissect the function of regulatory DNA elements.[7]
-
Signal Transduction Pathway Analysis: To study the activation or inhibition of signaling pathways by various stimuli.[7][16]
-
High-Throughput Screening (HTS): To screen large compound libraries for potential drugs that modulate a specific biological pathway.[7][16]
-
Gene Expression Studies: To quantify the transcriptional regulation of a gene of interest.[17]
-
Cytotoxicity Assays: To assess cell viability by linking luciferase expression to a constitutively active promoter.[4]
Conclusion
The luciferase reporter assay using this compound salt is a powerful and versatile tool for quantifying gene expression and studying cellular signaling pathways. By following a well-defined protocol and implementing appropriate controls, researchers can obtain highly sensitive and reproducible data. The adaptability of this assay makes it an invaluable technique in both basic research and the drug discovery process.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. biotium.com [biotium.com]
- 6. goldbio.com [goldbio.com]
- 7. opentrons.com [opentrons.com]
- 8. bioluminescence - How to interpret dual luciferase assay result (RLU)? - Biology Stack Exchange [biology.stackexchange.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. apenzy.com [apenzy.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. goldbio.com [goldbio.com]
- 14. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assays - Creative Bioarray [cell.creative-bioarray.com]
Application Notes and Protocols for D-Luciferin Administration in Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted modality in preclinical research for the non-invasive monitoring of tumor progression, cell trafficking, and therapeutic response in living subjects. The technique relies on the enzymatic reaction between a luciferase reporter protein, typically Firefly luciferase (Fluc), expressed by the cells of interest, and its substrate, D-Luciferin (B1670815). The administration of D-Luciferin is a critical step that directly influences the intensity, kinetics, and biodistribution of the bioluminescent signal, thereby impacting the quantitative accuracy and reproducibility of the experimental results. The choice of administration route is dictated by the tumor location, the experimental goals, and the specific pharmacokinetic profile desired. This document provides a detailed overview of the common D-Luciferin administration routes for tumor imaging, including intraperitoneal, intravenous, subcutaneous, and intranasal delivery, and offers standardized protocols to guide researchers in their study design.
Comparison of Administration Routes
The selection of an appropriate D-Luciferin administration route is crucial for optimizing signal detection and ensuring reliable data. Each route has distinct advantages and disadvantages related to signal kinetics, substrate biodistribution, and procedural ease. A summary of key quantitative parameters for the most common routes is presented below.
| Administration Route | Typical Dosage (mg/kg) | Time to Peak Signal (minutes) | Signal Intensity | Key Advantages | Key Disadvantages |
| Intraperitoneal (IP) | 150 | 8 - 20[1][2][3][4] | High | Procedural simplicity, widely used.[5][6] | Risk of injection into bowel (3-10% failure rate), potential for uneven substrate distribution, may overestimate signal from intraperitoneal tumors.[1][3][7][8][9][10] |
| Intravenous (IV) | 15 - 150 | 2 - 5[2] | Very High (5.6 times higher than IP)[6] | Rapid and uniform distribution, high repeatability, better sensitivity.[5][6][11] | Technically more challenging, requires tail vein access, faster signal decay.[5][6] |
| Subcutaneous (SC) | 75 - 150 | 6 - 10[1][3] | High and Sustained | Simple and reliable, avoids accidental intestinal injection, provides a more sustained signal.[1][3][8][9] | Slower absorption, peak time can vary.[4] |
| Intranasal (IN) | N/A (local delivery) | ~10 | High (locally) | ~10-fold higher signal in lung and nose compared to IP, uses ~30-fold less luciferin (B1168401).[12][13] | Localized delivery, not suitable for systemic tumor models.[12] |
Experimental Protocols
D-Luciferin Stock Solution Preparation (15 mg/mL)
A sterile D-Luciferin stock solution is required for all administration routes.
Materials:
-
D-Luciferin (potassium or sodium salt)
-
Sterile, nuclease-free Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ or Mg²⁺
-
Sterile conical tubes
-
0.22 µm syringe filter
Procedure:
-
In a sterile environment, dissolve D-Luciferin in sterile DPBS to a final concentration of 15 mg/mL.[14][15][16] For example, to prepare 10 mL of stock solution, dissolve 150 mg of D-Luciferin in 10 mL of DPBS.
-
Gently vortex or invert the tube until the D-Luciferin is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[15][16]
-
The solution can be used immediately or aliquoted and stored at -20°C or -80°C, protected from light, for future use.[14][15] It is recommended to perform a kinetic study for each new batch of luciferin and for each specific animal model to determine the optimal imaging time.[2][14]
Protocol 1: Intraperitoneal (IP) Injection
Description: Intraperitoneal injection is the most common method for D-Luciferin administration due to its relative ease. The substrate is absorbed via the peritoneal membrane into the bloodstream.
Procedure:
-
Calculate the required volume of D-Luciferin solution based on the animal's body weight. The standard dose is 150 mg/kg, which corresponds to 10 µL of a 15 mg/mL solution per gram of body weight.[14][15][16] For a 20g mouse, inject 200 µL.
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Position the animal in dorsal recumbency (on its back) with the head tilted slightly downwards to allow the abdominal organs to shift cranially.[17]
-
Using a 27-30 gauge needle, insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncturing the bladder or major blood vessels.[17]
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect needle placement.[17]
-
Inject the D-Luciferin solution slowly into the peritoneal cavity.[17]
-
Wait for the appropriate time for substrate distribution (typically 10-20 minutes) before imaging.[2] A kinetic study is highly recommended to determine the peak signal time for your specific tumor model.[18][19]
Protocol 2: Intravenous (IV) Injection
Description: Intravenous injection, typically via the tail vein, provides rapid and uniform distribution of D-Luciferin, leading to a faster and often higher peak signal. This method is preferred for studies requiring high quantitative accuracy and reproducibility.
Procedure:
-
Calculate the required volume of D-Luciferin solution. While the standard 150 mg/kg dose can be used, some studies have shown that lower doses (e.g., 15 mg/kg) can be effective with IV administration due to the direct route into the circulation.[5]
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Place the animal in a restraining device that allows access to the tail.
-
Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.
-
Inject the D-Luciferin solution slowly. Successful injection is indicated by the clearing of the vein. If swelling occurs, the needle is not in the vein, and another attempt should be made at a more proximal site.[2]
-
Image the animal immediately after injection, as the peak signal is typically reached within 2-5 minutes.[2]
Protocol 3: Subcutaneous (SC) Injection
Description: Subcutaneous injection is a simple and reliable alternative to IP injection, with a lower risk of administration failure. It often results in a more sustained bioluminescent signal.
Procedure:
-
Calculate the required volume of D-Luciferin solution (typically 150 mg/kg).
-
Anesthetize the animal.
-
Gently lift the skin on the animal's back or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.[2]
-
Inject the D-Luciferin solution to form a small bleb under the skin.
-
The peak signal is typically observed between 6 and 10 minutes post-injection.[1][3] As with other routes, a kinetic study is recommended.
Visualizations
Luciferin-Luciferase Bioluminescent Reaction
References
- 1. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.duke.edu [sites.duke.edu]
- 3. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.fredhutch.org [extranet.fredhutch.org]
- 6. Dynamic bioluminescence imaging for quantitative tumour burden assessment using IV or IP administration of D: -luciferin: effect on intensity, time kinetics and repeatability of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of subcutaneous and intraperitoneal injection of d-luciferin for in vivo bioluminescence imaging | Semantic Scholar [semanticscholar.org]
- 9. Comparison of subcutaneous and intraperitoneal injection of D-luciferin for in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-invasive imaging of implanted peritoneal carcinomatosis in mice using PET and bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake kinetics and biodistribution of 14C-D-luciferin—a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferin detection after intranasal vector delivery is improved by intranasal rather than intraperitoneal luciferin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bcf.technion.ac.il [bcf.technion.ac.il]
- 15. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 16. ohsu.edu [ohsu.edu]
- 17. bumc.bu.edu [bumc.bu.edu]
- 18. slu.edu [slu.edu]
- 19. ohsu.edu [ohsu.edu]
In Vitro Luciferase Assay Using D-Luciferin Potassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The firefly luciferase assay is a highly sensitive and widely used method in molecular biology and drug discovery for quantifying gene expression, studying cellular signaling pathways, and assessing cell viability.[1][2][3] The assay relies on the enzyme luciferase, which catalyzes the oxidation of its substrate, D-luciferin, in the presence of ATP and oxygen, resulting in the emission of light.[3][4] The amount of light produced is directly proportional to the concentration of luciferase, making it an excellent reporter for various cellular events.[3][5] D-luciferin potassium salt is a commonly used, water-soluble form of the substrate that offers convenience and reproducibility in in vitro assays.[6][7]
This document provides detailed protocols and application notes for performing in vitro luciferase assays using this compound salt.
Principle of the Assay
The core of the assay is the bioluminescent reaction catalyzed by firefly luciferase. In this reaction, D-luciferin is adenylated by ATP, and in the presence of molecular oxygen, the enzyme catalyzes the oxidative decarboxylation of luciferin (B1168401) to oxyluciferin, releasing energy in the form of light.[3][7] The peak emission wavelength is approximately 560 nm.[3][5] Because mammalian cells do not have endogenous luciferase activity, this system provides a high signal-to-noise ratio, enabling the detection of very low levels of reporter gene expression.[3]
Figure 1: Luciferase Bioluminescent Reaction Pathway.
Applications
The versatility of the luciferase reporter system lends itself to a wide range of applications in research and drug development:
-
Gene Expression and Promoter Analysis: By cloning a promoter or other regulatory DNA element upstream of the luciferase gene, researchers can quantitatively measure the activity of these elements under different conditions.[1][2]
-
Signal Transduction Pathway Analysis: Luciferase assays can be used to monitor the activation of specific signaling pathways by linking the expression of the reporter gene to pathway-specific response elements.[8]
-
Cell Viability and Cytotoxicity Assays: Since ATP is a limiting substrate in the luciferase reaction, the amount of light produced can be directly correlated with the number of metabolically active, viable cells.[3][9]
-
High-Throughput Screening (HTS): The simplicity and sensitivity of the assay make it ideal for screening large libraries of compounds for their effects on gene expression or cell viability.[8]
-
Viral Replication and Infection Studies: Reporter viruses engineered to express luciferase can be used to quantify viral replication and screen for antiviral compounds.
Experimental Protocols
The following protocols provide a general framework for performing in vitro luciferase assays. Optimization may be required depending on the cell type and experimental goals.
Materials and Reagents
-
This compound Salt
-
Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
Luciferase Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT)
-
ATP Solution
-
Coenzyme A (CoA)
-
Phosphate Buffered Saline (PBS)
-
Luciferase-expressing cells
-
White, opaque microplates suitable for luminescence measurements[10]
-
Luminometer
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Storage |
| This compound Salt | 30 mg/mL in sterile water (200X)[11][12] | 150 µg/mL in cell culture medium[11][12] or 0.5-1 mM in assay buffer[13][14] | Aliquot and store at -20°C or -70°C, protected from light[14][15] |
| Cell Lysis Buffer | 1X | As is | Room temperature or 4°C |
| Luciferase Assay Buffer | 1X | As is | 4°C |
| ATP | 10 mM | 0.5 mM | -20°C |
| DTT | 1 M | 1-2 mM in Lysis Buffer[13][15] | -20°C |
Note: The final concentration of D-luciferin may need to be optimized for your specific assay conditions. It is recommended to use freshly prepared D-luciferin solutions for optimal results.[12]
Protocol 1: Luciferase Reporter Gene Assay
This protocol is designed for measuring the activity of a promoter or regulatory element linked to a luciferase reporter gene.
-
Cell Culture and Transfection:
-
Seed cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Transfect cells with the luciferase reporter plasmid and any other experimental plasmids (e.g., a plasmid expressing a transcription factor). Include a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[16][17]
-
Incubate for 24-48 hours to allow for gene expression.[17]
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Prepare the Luciferase Assay Reagent by adding this compound salt to the Luciferase Assay Buffer to a final concentration of 0.5-1 mM. Also add ATP and CoA to their final concentrations.[13][15]
-
Add 100 µL of the Luciferase Assay Reagent to each well containing the cell lysate.[9][16]
-
Immediately measure the luminescence using a luminometer. The signal is often transient ("flash" kinetics), so measurement should occur within seconds of reagent addition.[3]
-
Protocol 2: ATP-Based Cell Viability Assay
This protocol utilizes the luciferase reaction to quantify the amount of ATP present in a sample, which is indicative of cell viability.
-
Cell Seeding:
-
Seed cells at various densities in a white, opaque 96-well plate. Include wells with no cells as a background control.
-
Treat cells with compounds of interest and incubate for the desired period.
-
-
ATP Release:
-
Add a reagent that both lyses the cells and stabilizes the ATP. Many commercial kits provide a single-reagent solution for this step.
-
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent containing D-luciferin and luciferase to each well.
-
Incubate for a short period (as recommended by the kit manufacturer, typically 2-10 minutes) to allow the reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
Data Analysis and Interpretation
For reporter gene assays, it is crucial to normalize the firefly luciferase activity to a control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[17] The relative luciferase activity is calculated as the ratio of firefly luciferase luminescence to Renilla luciferase luminescence.
For cell viability assays, the luminescence signal is directly proportional to the ATP concentration and, therefore, the number of viable cells. A standard curve can be generated using a known number of cells to quantify the cell number in experimental samples.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Signal | Low transfection efficiency. | Optimize transfection protocol (reagent-to-DNA ratio, cell density).[18] |
| Low luciferase expression. | Use a stronger promoter or increase the amount of plasmid DNA. | |
| Insufficient cell number. | Increase the number of cells seeded. | |
| Degraded D-luciferin or ATP. | Use fresh reagents and protect D-luciferin from light.[12] | |
| High Background | Autoluminescence from plates or media. | Use white, opaque plates designed for luminescence.[10] Measure background from wells with no cells. |
| High Variability | Inconsistent pipetting. | Use master mixes for reagents and ensure accurate pipetting.[10] |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with PBS. | |
| Uneven cell distribution. | Ensure a single-cell suspension before seeding. |
Experimental Workflow Diagram
Figure 2: General workflow for a luciferase reporter assay.
References
- 1. goldbio.com [goldbio.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Invitrogen™ D-Luciferin, Potassium Salt | Fisher Scientific [fishersci.ca]
- 7. goldbio.com [goldbio.com]
- 8. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bumc.bu.edu [bumc.bu.edu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. med.emory.edu [med.emory.edu]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. goldbio.com [goldbio.com]
- 18. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols: D-Luciferin Potassium Salt for Tracking Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted technique for non-invasively monitoring cellular processes in living subjects.[1][2][3] At the core of this technology is the enzymatic reaction between a luciferase enzyme, typically Firefly luciferase (FLuc), and its substrate, D-Luciferin. When stem cells are genetically engineered to express FLuc, the administration of D-Luciferin potassium salt triggers the emission of light, which can be detected and quantified to track the location, viability, and proliferation of the transplanted cells in real-time.[1][3][4][5] The potassium salt of D-Luciferin is highly soluble in aqueous solutions, making it ideal for both in vitro and in vivo applications.[6][7]
These application notes provide detailed protocols for utilizing this compound salt to track luciferase-expressing stem cells, offering insights into experimental design, data interpretation, and quantitative analysis.
Principle of Bioluminescence Imaging
The tracking of stem cells using this system is based on a two-step enzymatic reaction catalyzed by Firefly luciferase in the presence of essential co-factors. First, D-Luciferin is activated by ATP to form luciferyl adenylate. Subsequently, this intermediate is oxidized by molecular oxygen, leading to the production of oxyluciferin and the emission of light.[5][8] The emitted photons can be captured by a sensitive charge-coupled device (CCD) camera, allowing for the visualization and quantification of the labeled stem cell population.[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound salt in stem cell tracking applications.
Table 1: this compound Salt Reagent Preparation
| Parameter | In Vitro Applications | In Vivo Applications |
| Solvent | Sterile Water or DPBS | DPBS (without Ca²⁺ or Mg²⁺)[4][9] |
| Stock Concentration | 30 mg/mL (200x)[10][11] | 15 mg/mL or 30 mg/mL[2][4][9] |
| Working Concentration | 150 µg/mL[2][10] | 150 mg/kg body weight[2][4][10] |
| Sterilization | Not typically required | 0.22 µm syringe filter[2][4][9] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C; protect from light and repeated freeze-thaw cycles.[9][12] | Aliquot and store at -20°C or -80°C; protect from light and repeated freeze-thaw cycles.[9][12] |
Table 2: In Vivo Administration and Imaging Parameters
| Parameter | Recommendation |
| Administration Route | Intraperitoneal (IP) or Intravenous (IV)[4][9] |
| Injection Volume (IP) | 10 µL/g of body weight[2][9][10] |
| Time to Peak Signal (IP) | 10-20 minutes post-injection[4] |
| Time to Peak Signal (IV) | 2-5 minutes post-injection[4] |
| Anesthesia | Isoflurane (B1672236) (inhalant) is common.[2] |
| Imaging System | Cooled CCD camera-based system (e.g., IVIS Spectrum)[1][2] |
Experimental Protocols
Protocol 1: In Vitro Bioluminescence Assay for Stem Cell Quantification
This protocol is designed to quantify the number of viable, luciferase-expressing stem cells in a culture plate.
Materials:
-
Luciferase-expressing stem cells
-
This compound salt
-
Sterile distilled water or DPBS
-
Complete cell culture medium, pre-warmed
-
Opaque-walled multi-well plates (e.g., 96-well) suitable for luminescence readings
-
Luminometer or CCD camera-based imaging system
Procedure:
-
Cell Plating: Seed luciferase-expressing stem cells in an opaque-walled multi-well plate. Allow cells to attach and grow for a desired period.
-
Prepare D-Luciferin Stock Solution (200x): Dissolve this compound salt in sterile water to a final concentration of 30 mg/mL.[10][11] Mix gently by inversion until fully dissolved. For immediate use or aliquot and store at -20°C, protected from light.[11]
-
Prepare Working Solution (1x): Just prior to imaging, dilute the 200x stock solution 1:200 in pre-warmed complete cell culture medium to a final concentration of 150 µg/mL.[10][11]
-
Substrate Addition: Aspirate the old medium from the cells and add the 1x D-Luciferin working solution.
-
Incubation: Incubate the plate at 37°C for 5-10 minutes.[7] This allows for substrate uptake and the enzymatic reaction to stabilize.
-
Imaging: Measure the bioluminescent signal using a plate luminometer or a CCD camera-based imaging system.[8] The signal intensity will be proportional to the number of viable, luciferase-expressing cells.
Protocol 2: In Vivo Bioluminescence Imaging of Transplanted Stem Cells
This protocol describes the non-invasive tracking of transplanted luciferase-expressing stem cells in a small animal model (e.g., mouse).
Materials:
-
Animal model with transplanted luciferase-expressing stem cells
-
This compound salt
-
Sterile DPBS (without Ca²⁺ or Mg²⁺)
-
Syringes and needles (e.g., 27-30 gauge)[4]
-
0.22 µm syringe filter
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Prepare D-Luciferin Injection Solution: Dissolve this compound salt in sterile DPBS to a final concentration of 15 mg/mL.[2][4]
-
Sterilize Solution: Sterilize the D-Luciferin solution by passing it through a 0.22 µm syringe filter.[2][4][9] Protect the solution from light.
-
Anesthetize Animal: Anesthetize the animal using a suitable method, such as isoflurane inhalation.[2]
-
Administer D-Luciferin: Inject the D-Luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg.[10] This typically corresponds to an injection volume of 10 µL per gram of body weight (e.g., 200 µL for a 20g mouse).[2]
-
Wait for Substrate Distribution: After injection, wait for the optimal time for substrate distribution and peak signal emission. This is typically 10-20 minutes for an IP injection.[4] It is recommended to perform a kinetic study for each new animal model to determine the precise peak signal time.[4][12]
-
In Vivo Imaging: Place the anesthetized animal in the imaging chamber of the in vivo imaging system. Acquire bioluminescent images. The signal intensity can be quantified within a defined region of interest (ROI) to monitor the stem cell population over time.
Concluding Remarks
The use of this compound salt in conjunction with luciferase-expressing stem cells provides a highly sensitive and quantitative method for longitudinal cell tracking in preclinical research.[3][13] Adherence to optimized protocols for reagent preparation, administration, and imaging is crucial for obtaining reliable and reproducible data. This powerful technology offers invaluable insights into stem cell viability, migration, and engraftment, thereby accelerating the development of novel cell-based therapies.
References
- 1. Using Bioengineered Bioluminescence to Track Stem Cell Transplantation In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Using Bioengineered Bioluminescence to Track Stem Cell Transplantation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo bioluminescence for tracking cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.duke.edu [sites.duke.edu]
- 5. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. morebio.co.kr [morebio.co.kr]
- 8. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. ohsu.edu [ohsu.edu]
- 11. bumc.bu.edu [bumc.bu.edu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioluminescence Imaging of Gene Expression with D-Luciferin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing D-Luciferin in conjunction with firefly luciferase for bioluminescence imaging (BLI) of gene expression. This powerful and sensitive technique allows for the non-invasive, real-time monitoring of cellular and molecular processes within living organisms, making it an invaluable tool in various research fields, including oncology, gene therapy, and drug discovery.[1][2][3][4][5][6]
Principle of Bioluminescence Imaging with D-Luciferin
Bioluminescence imaging harnesses the light-emitting chemical reaction catalyzed by the enzyme firefly luciferase.[2][7] In this two-step process, D-luciferin is first adenylated by ATP. Subsequently, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin molecule. As oxyluciferin returns to its ground state, it releases a photon of light.[8][9][10] The intensity of the emitted light is directly proportional to the concentration of luciferase, which in turn reflects the level of gene expression when the luciferase gene is used as a reporter.[11][12] This emitted light can be captured and quantified using a sensitive charge-coupled device (CCD) camera.[11]
The key components of this system are:
-
Firefly Luciferase (Fluc): An enzyme that acts as the reporter. The gene encoding this enzyme is cloned downstream of a promoter of interest.
-
D-Luciferin: The substrate for the luciferase enzyme.[1] It is a small molecule that can be administered to cells in culture or to living animals.
-
ATP and Oxygen: Essential co-factors for the light-emitting reaction, typically present in viable cells.[1][13]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for D-Luciferin and its use in bioluminescence imaging.
Table 1: Properties of D-Luciferin Salts
| Property | D-Luciferin Potassium Salt | D-Luciferin Sodium Salt |
| Molecular Weight | 318.42 g/mol | 320.32 g/mol (with H₂O) |
| Solubility in Water | 55 - 60 mg/mL[14] | Up to 100 mg/mL[14] |
| Storage | Store at -20°C, protected from light.[1] | Store at -20°C, protected from light. |
| Stability | Slightly better stability than the sodium salt.[14] | Good stability. |
Table 2: Recommended Concentrations and Dosages
| Application | Parameter | Recommended Value |
| In Vitro Imaging | Stock Solution Concentration | 30 mg/mL (200X) in sterile water[15][16] |
| Working Solution Concentration | 150 µg/mL in cell culture medium[15][16] | |
| In Vivo Imaging (Mouse) | Stock Solution Concentration | 15 mg/mL in sterile DPBS (without Ca²⁺ or Mg²⁺)[1] |
| Recommended Dosage | 150 mg/kg body weight[15][16][17] | |
| Injection Volume (example) | For a 20g mouse, inject 200 µL of a 15 mg/mL solution.[1] |
Table 3: Typical In Vivo Imaging Parameters
| Parameter | Intraperitoneal (i.p.) Injection | Intravenous (i.v.) Injection | Subcutaneous (s.c.) Injection |
| Time to Peak Signal | 10 - 20 minutes[1] | 2 - 5 minutes[1] | ~10 - 20 minutes[1] |
| Imaging Window | A kinetic study is recommended to determine the plateau for each model.[1][17] | A kinetic study is recommended to determine the plateau for each model. | A kinetic study is recommended to determine the plateau for each model. |
Signaling Pathway and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the key processes involved in bioluminescence imaging.
Luciferase-Luciferin Reaction Pathway
Caption: The two-step enzymatic reaction of D-Luciferin catalyzed by firefly luciferase.
In Vitro Bioluminescence Imaging Workflow
Caption: A typical workflow for in vitro bioluminescence imaging experiments.
In Vivo Bioluminescence Imaging Workflow
Caption: A standard workflow for in vivo bioluminescence imaging in small animals.
Detailed Experimental Protocols
Protocol for In Vitro Bioluminescence Assay
This protocol is designed for the analysis of gene expression in cultured cells expressing firefly luciferase.
Materials:
-
Cells cultured in appropriate multi-well plates (white-walled plates are recommended to reduce background).[18]
-
D-Luciferin (Potassium or Sodium Salt)
-
Sterile deionized water
-
Pre-warmed complete cell culture medium
-
Luminometer or CCD camera-based imaging system
Procedure:
-
Preparation of 200X D-Luciferin Stock Solution (30 mg/mL):
-
Preparation of 1X D-Luciferin Working Solution (150 µg/mL):
-
Quickly thaw an aliquot of the 200X stock solution.
-
Dilute the stock solution 1:200 in pre-warmed complete cell culture medium to achieve a final concentration of 150 µg/mL.[15][16] For example, add 5 µL of the 200X stock to 995 µL of medium.
-
Prepare enough working solution for all wells to be assayed.
-
-
Cell Treatment and Imaging:
-
Aspirate the existing culture medium from the cells.[15][16]
-
Immediately add the 1X D-Luciferin working solution to each well just prior to imaging.[15][16]
-
For potentially increased signal, you can incubate the cells with the D-Luciferin solution for a short period at 37°C before imaging.[15][16]
-
Place the plate in the luminometer or imaging system and acquire the bioluminescent signal. The acquisition time will depend on the signal intensity and the sensitivity of the instrument.
-
Protocol for In Vivo Bioluminescence Imaging
This protocol provides a general guideline for imaging luciferase-expressing cells in a small animal model, such as a mouse.
Materials:
-
Animal model with luciferase-expressing cells.
-
D-Luciferin (Potassium or Sodium Salt)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ or Mg²⁺.[1]
-
Sterile 0.22 µm syringe filter.[1]
-
Sterile syringes and needles (e.g., 25-27.5G).[17]
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Preparation of D-Luciferin Injection Solution (15 mg/mL):
-
Aseptically dissolve D-Luciferin powder in sterile DPBS to a final concentration of 15 mg/mL.[1]
-
Mix gently by inversion until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[1]
-
This solution should be prepared fresh for each experiment. If necessary, it can be stored at 4°C for a short period, but this may lead to signal degradation.[15]
-
-
Animal Preparation and D-Luciferin Administration:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane (B1672236) or another appropriate anesthetic.
-
Calculate the required injection volume based on a dosage of 150 mg/kg body weight. The injection volume is typically 10 µL per gram of body weight.[1][15] For a 20g mouse, this would be 200 µL.
-
Administer the D-Luciferin solution via the desired route (intraperitoneal injection is common).[1][17]
-
-
Imaging:
-
Allow time for the D-Luciferin to distribute throughout the animal's body. This time varies depending on the injection route (e.g., 10-20 minutes for i.p., 2-5 minutes for i.v.).[1]
-
It is highly recommended to perform a kinetic study for each new animal model to determine the precise time of peak signal emission.[1][17]
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.[17]
-
Acquire a photographic image for anatomical reference, followed by the acquisition of the bioluminescent signal.[19] The exposure time for the bioluminescent image will depend on the signal strength.
-
-
Data Analysis:
-
Use the imaging system's software to overlay the bioluminescent signal on the photographic image.
-
Define regions of interest (ROIs) around the signal source to quantify the light emission, typically expressed as photons per second per square centimeter per steradian (photons/s/cm²/sr) or total flux (photons/s).[19]
-
Troubleshooting
Table 4: Common Issues and Solutions in Bioluminescence Imaging
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low transfection/transduction efficiency of the luciferase reporter.[18][20][21] - Poor cell viability.[20] - Inactive or degraded D-Luciferin substrate.[20] - Suboptimal imaging settings (e.g., short exposure time).[20] - Weak promoter activity.[21] | - Confirm reporter gene expression using qPCR or Western blotting.[20] - Assess cell health.[20] - Prepare fresh D-Luciferin solution for each experiment. - Optimize camera settings (increase exposure time, binning).[20] - Include a positive control with a known strong signal.[20] |
| High Background Signal | - Autofluorescence from animal chow or tissues (more common in fluorescence imaging).[20] - Light leaks in the imaging chamber. | - Use a negative control (animal without luciferase expression) to assess background.[20] - Ensure the imaging system is light-tight. - For in vitro assays, use opaque, white-walled plates.[18] |
| High Variability Between Replicates | - Pipetting errors.[21] - Inconsistent cell numbers per well. - Variable D-Luciferin administration or timing in vivo. | - Prepare a master mix for reagents.[21] - Normalize to a co-transfected control reporter (e.g., Renilla luciferase in a dual-luciferase assay).[21][22] - Ensure consistent and accurate administration of D-Luciferin. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively employ bioluminescence imaging with D-Luciferin to gain valuable insights into gene expression and other biological processes in a non-invasive and longitudinal manner.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. Frontiers | Harnessing bioluminescence for drug discovery and epigenetic research [frontiersin.org]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 5. lumitex.com [lumitex.com]
- 6. goldbio.com [goldbio.com]
- 7. Beyond D-luciferin: expanding the scope of bioluminescence imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 9. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 13. goldbio.com [goldbio.com]
- 14. goldbio.com [goldbio.com]
- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 16. ohsu.edu [ohsu.edu]
- 17. resources.revvity.com [resources.revvity.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spectralinvivo.com [spectralinvivo.com]
- 21. goldbio.com [goldbio.com]
- 22. Reporter Assays [promega.kr]
Quantifying ATP Using D-Luciferin Potassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) triphosphate (ATP) is the primary energy currency of all living cells, playing a crucial role in cellular metabolism, signal transduction, and various enzymatic reactions.[1][2] The intracellular concentration of ATP is a direct indicator of metabolic activity and cell health. Consequently, the quantification of ATP has become a fundamental tool in biological research and drug development for assessing cell viability, proliferation, and cytotoxicity.[2][3][4]
The firefly luciferase-based bioluminescent assay is the most sensitive and widely used method for ATP quantification.[2][5] This assay relies on the enzyme luciferase, which catalyzes the oxidation of D-Luciferin in the presence of ATP, magnesium ions, and oxygen, resulting in the emission of light.[1][6][7] The intensity of the emitted light is directly proportional to the ATP concentration, allowing for highly sensitive detection, with the ability to detect as little as 0.01 picomoles of ATP and a linear range spanning six orders of magnitude.[3][8]
D-Luciferin potassium salt is the preferred substrate for this reaction due to its excellent water solubility and stability in aqueous solutions, ensuring consistent and reproducible results.[9][10] This document provides detailed application notes and protocols for the quantification of ATP using this compound salt.
Principle of the Assay
The core of the ATP quantification assay is the bioluminescent reaction catalyzed by firefly luciferase. The reaction proceeds in two main steps:
-
Adenylation of D-Luciferin: In the presence of ATP and magnesium ions, luciferase catalyzes the formation of a luciferyl-adenylate intermediate and pyrophosphate (PPi).[11][12]
-
Oxidative Decarboxylation: This intermediate then reacts with molecular oxygen to produce an electronically excited oxyluciferin molecule, carbon dioxide, and adenosine monophosphate (AMP).[4][11][12]
As the excited oxyluciferin returns to its ground state, it emits a flash of yellow-green light (peak emission ~560 nm).[6][7][12] Under substrate-excess conditions (D-Luciferin and oxygen), the amount of light produced is directly proportional to the amount of ATP present in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of the luciferase-luciferin reaction and a typical experimental workflow for ATP quantification.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. D-Luciferin | AAT Bioquest [aatbio.com]
- 11. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 12. What is the principle of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Monitoring Cancer Growth Using D-Luciferin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-luciferin for in vitro and in vivo monitoring of cancer growth through bioluminescence imaging (BLI). This technique offers a sensitive, non-invasive method for tracking tumor progression, metastasis, and response to therapeutic agents in preclinical models.
Principle of D-Luciferin Based Bioluminescence Imaging
Bioluminescence imaging relies on the enzymatic reaction between the luciferase enzyme, expressed by genetically modified cancer cells, and its substrate, D-luciferin. In the presence of oxygen and ATP, firefly luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of the emitted light is proportional to the number of viable, metabolically active cancer cells, providing a quantitative measure of tumor burden.[1] This method allows for longitudinal studies in the same animal, reducing the number of animals required and improving the statistical power of preclinical studies.[2]
Key Applications in Oncology Research
-
Monitoring Tumor Growth and Regression: Quantify changes in tumor volume over time in response to therapy.[3]
-
Assessing Metastasis: Detect the spread of cancer cells to distant organs.[4]
-
Evaluating Drug Efficacy: Determine the effectiveness of novel anti-cancer compounds.[1]
-
Studying Cell Signaling Pathways: Utilize luciferase reporter constructs to monitor the activation or inhibition of specific signaling pathways, such as NF-κB, which is crucial in inflammation and cancer.[5][6]
Experimental Protocols
In Vitro Luciferase Assay Protocol
This protocol is designed to quantify luciferase activity in cultured cancer cells.
Materials:
-
Luciferase-expressing cancer cells
-
Opaque-walled, clear-bottom 96-well plates
-
D-Luciferin (Potassium or Sodium Salt)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Mg2+ and Ca2+
-
Cell culture medium, pre-warmed
-
Luminometer or an imaging system with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Seed luciferase-expressing cancer cells into an opaque-walled, clear-bottom 96-well plate.
-
Allow cells to attach and grow overnight in a CO2 incubator at 37°C.
-
-
Preparation of D-Luciferin Working Solution:
-
Prepare a 200X stock solution of D-Luciferin (e.g., 30 mg/mL) in sterile water or DPBS.[7][8] This stock can be aliquoted and stored at -20°C or -80°C for future use.[8]
-
Immediately before use, dilute the 200X stock solution 1:200 in pre-warmed cell culture medium to a final concentration of 150 µg/mL.[7][8]
-
-
Assay Procedure:
-
Aspirate the old medium from the cultured cells.
-
Add the D-luciferin working solution to each well.[8]
-
Incubate the plate at 37°C for 5-10 minutes. For some cell lines, a short incubation can increase the signal.[8][9]
-
Measure the bioluminescent signal using a luminometer or an IVIS™ imaging system.[10]
-
Quantitative Data Summary: In Vitro Assay
| Parameter | Recommended Value | Source(s) |
| D-Luciferin Stock Concentration | 30 mg/mL (200X) | [7][8] |
| D-Luciferin Working Concentration | 150 µg/mL | [7][8] |
| Incubation Time | 5-10 minutes | [9] |
In Vivo Bioluminescence Imaging Protocol
This protocol details the procedure for non-invasive imaging of luciferase-expressing tumors in small animal models.
Materials:
-
Animal model with luciferase-expressing tumors
-
D-Luciferin (Potassium or Sodium Salt)
-
Sterile DPBS (without Mg2+ and Ca2+)
-
0.22 µm syringe filter
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS®)
Methodology:
-
Preparation of D-Luciferin Injection Solution:
-
Prepare a fresh solution of D-Luciferin at a concentration of 15 mg/mL or 30 mg/mL in sterile DPBS. It is recommended to prepare this solution fresh for each imaging session.[10]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Protect the solution from light.
-
-
Animal Preparation and D-Luciferin Administration:
-
Anesthetize the animal using a suitable anesthetic agent (e.g., 2% isoflurane).[4]
-
Administer the D-luciferin solution via intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection. The i.p. route is most common.
-
The standard dose is 150 mg/kg body weight.[7] For a 20g mouse, this corresponds to a 200 µL injection of a 15 mg/mL solution.
-
-
Bioluminescence Imaging:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire images at multiple time points to determine the peak of bioluminescent signal. The peak signal time can vary depending on the injection route and animal model.
-
For i.p. injections, the peak signal is typically reached 10-20 minutes post-injection. For i.v. injections, the peak is earlier, around 2-5 minutes.
-
It is crucial to perform a kinetic study for each new animal model to determine the optimal imaging time.
-
-
Data Analysis:
Quantitative Data Summary: In Vivo Imaging
| Parameter | Recommended Value | Source(s) |
| D-Luciferin Concentration | 15 - 30 mg/mL | |
| Dosage | 150 mg/kg | [7] |
| Injection Volume (20g mouse) | ~200 µL (for 15 mg/mL solution) | |
| Imaging Time (Peak Signal) | ||
| - Intraperitoneal (i.p.) | 10 - 20 minutes post-injection | |
| - Intravenous (i.v.) | 2 - 5 minutes post-injection | |
| - Subcutaneous (s.c.) | 10 - 20 minutes post-injection |
Visualizations
Signaling Pathway Example: NF-κB Activation Monitoring
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is often implicated in cancer. A luciferase reporter assay can be used to monitor the activation of this pathway. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the transcription of the luciferase gene and subsequent light emission upon addition of D-luciferin.[6]
Caption: NF-κB signaling pathway leading to luciferase reporter gene expression.
Experimental Workflow: In Vivo Cancer Growth Monitoring
The following diagram illustrates the typical workflow for an in vivo study monitoring tumor growth using D-luciferin bioluminescence imaging.
References
- 1. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. ohsu.edu [ohsu.edu]
- 8. atpsolution.com [atpsolution.com]
- 9. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for High-Throughput Screening using D-Luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Luciferin potassium salt in high-throughput screening (HTS) campaigns. Detailed protocols for key applications, along with representative quantitative data, are included to guide researchers in designing and executing robust and sensitive luciferase-based assays.
Introduction to this compound Salt in HTS
D-Luciferin, in the presence of the enzyme firefly luciferase, ATP, and oxygen, produces a sustained bioluminescent signal. This reaction forms the basis of numerous reporter gene, cell viability, and enzyme activity assays. The potassium salt of D-Luciferin is highly soluble in aqueous solutions, making it ideal for HTS applications where consistent and accurate dispensing of reagents is critical. Its high sensitivity, broad dynamic range, and low background signal contribute to the generation of high-quality data suitable for large-scale screening of compound libraries.
The core of the bioluminescent reaction is the oxidation of D-luciferin, catalyzed by firefly luciferase, which results in the emission of light.[1] The intensity of the light produced is directly proportional to the concentration of the limiting substrate, which can be luciferase (in reporter gene assays), ATP (in cell viability assays), or D-luciferin itself.
Key Applications in High-Throughput Screening
This compound salt is a versatile reagent enabling a wide array of HTS applications, including:
-
Reporter Gene Assays: To study gene expression and regulation, cells are transfected with a plasmid containing a promoter of interest linked to the firefly luciferase gene. Changes in promoter activity in response to test compounds are quantified by measuring the light output.
-
Cell Viability and Cytotoxicity Assays: The intracellular ATP concentration is a reliable indicator of cell health.[2] Upon cell death, ATP is rapidly depleted. By adding D-luciferin and luciferase to cell lysates, the amount of ATP can be quantified, providing a measure of cell viability.
-
Enzyme Activity Assays (e.g., Kinase Assays): Kinase activity can be measured by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP levels, detected by the luciferin-luciferase reaction, corresponds to an increase in kinase activity.[3]
-
G-Protein Coupled Receptor (GPCR) Activation Assays: GPCR activation leads to downstream signaling events that can be coupled to the expression of a luciferase reporter gene, allowing for the screening of GPCR modulators.[1][4]
Data Presentation
The following tables summarize representative quantitative data from various HTS assays utilizing this compound salt, demonstrating the robustness and sensitivity of these methods.
Table 1: Assay Quality Metrics for Luciferase-Based HTS Assays
| Assay Type | Target | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference |
| GPCR Activation | D1 Dopamine Receptor | > 0.5 | ~10-300 fold induction | [1][4] |
| GPCR Activation | m4 Muscarinic Receptor | > 0.5 | ~10-300 fold induction | [1][4] |
| GPCR Activation | Endogenous EDG Receptor | > 0.5 | ~10-300 fold induction | [1][4] |
| GPCR Activation | Generic | Average 0.79 | Not Reported | [5] |
| Kinase Inhibition | PKA | > 0.8 | Not Reported | [6] |
| p53 Activation | p53 Reporter | > 0.5 | > 2-fold induction for hits | [7][8][9] |
Table 2: IC50 Values of Inhibitors Determined in Luciferase-Based Kinase Assays
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| LIM Kinase 1 | Staurosporine | 28 | [3] |
| LIM Kinase 1 | Damnacanthal | 19 | [3] |
| PKA | Staurosporine | 29 | [3] |
Experimental Protocols
Reporter Gene Assay for High-Throughput Screening
This protocol describes a general method for screening a compound library for modulators of a specific signaling pathway using a luciferase reporter gene assay.
Materials:
-
Mammalian cells stably or transiently transfected with the luciferase reporter construct
-
This compound salt (e.g., from a commercial supplier)
-
Cell culture medium and supplements
-
Compound library dissolved in DMSO
-
Lysis buffer (e.g., Passive Lysis Buffer)
-
Luciferase assay reagent (containing luciferase, ATP, and cofactors in a buffer)
-
Opaque-walled 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into opaque-walled microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Using a liquid handler, add the test compounds from the library to the cell plates. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plates for a period sufficient to allow for changes in gene expression (typically 18-24 hours).
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Luminescence Measurement:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions, containing this compound salt.
-
Add the luciferase assay reagent to each well of the lysis plate.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of activation or inhibition for each compound relative to the controls. Determine hit compounds based on predefined criteria (e.g., >50% inhibition or >2-fold activation).
Cell Viability/Cytotoxicity Assay
This protocol outlines a method for assessing the cytotoxicity of a compound library on a specific cell line.
Materials:
-
Mammalian cell line of interest
-
This compound salt
-
Recombinant firefly luciferase
-
ATP standard
-
Cell culture medium and supplements
-
Compound library dissolved in DMSO
-
Cell lysis solution (that preserves ATP)
-
Opaque-walled 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled microplates at an appropriate density.
-
Compound Addition: Add the test compounds to the cell plates.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
ATP Measurement:
-
Prepare a reagent mix containing this compound salt and luciferase in a suitable buffer.
-
Add a cell lysis solution that stabilizes ATP to each well.
-
Add the luciferin-luciferase reagent to each well.
-
Measure the luminescence immediately.
-
-
Data Analysis: The luminescence signal is proportional to the intracellular ATP concentration and, therefore, the number of viable cells.[2] Calculate the percentage of cell viability for each compound-treated well relative to the vehicle-treated control wells.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound salt in HTS.
Caption: GPCR signaling pathway leading to luciferase expression.
Caption: General high-throughput screening workflow.
Caption: Relationship between assay type and measured parameter.
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 2. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. promega.co.uk [promega.co.uk]
- 7. High-throughput measurement of the Tp53 response to anticancer drugs and random compounds using a stably integrated Tp53-responsive luciferase reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Live Cell Imaging with D-Luciferin Potassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted technique for non-invasively monitoring cellular and molecular processes in living subjects. At the heart of many BLI applications is the firefly luciferase (FLuc) reporter system, which relies on the enzymatic oxidation of its substrate, D-luciferin, to produce light. D-Luciferin potassium salt is the preferred substrate for these applications due to its high purity, excellent water solubility, and stability, ensuring reliable and reproducible results in both in vitro and in vivo settings.[1][2]
These application notes provide detailed protocols for utilizing this compound salt for live cell imaging, covering everything from fundamental principles to advanced experimental design and data analysis.
Principle of Bioluminescence Imaging with D-Luciferin
The generation of a bioluminescent signal is a two-step enzymatic reaction catalyzed by firefly luciferase in the presence of essential co-factors.[3] First, D-luciferin is adenylated by ATP in the presence of magnesium ions (Mg²⁺), forming luciferyl-AMP. Subsequently, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin molecule. As this molecule returns to its ground state, it emits a photon of light. The emitted light, typically in the yellow-green spectrum (around 560 nm), can be detected and quantified using sensitive imaging systems.[3][4][5] The intensity of the bioluminescent signal is directly proportional to the concentration of luciferase, making it an excellent reporter for gene expression, cell viability, and other biological processes.
Signaling Pathway of Luciferase-Mediated Bioluminescence
Caption: Luciferase catalyzes the ATP-dependent oxidation of D-Luciferin to produce light.
Properties of this compound Salt
Understanding the physicochemical properties of this compound salt is crucial for optimal experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | |
| Molecular Weight | 318.42 g/mol | |
| Appearance | Light yellow solid | [6][7] |
| Purity | >99% (HPLC) | [8] |
| Solubility in Water | ~40-60 mg/mL | [7] |
| Storage (Powder) | -20°C, desiccated, protected from light | [9][8][10][11] |
| Storage (Solution) | Aliquoted and stored at -20°C or -80°C, protected from light | [9][10][11] |
Comparison of D-Luciferin Salts
While D-Luciferin is available in free acid, sodium salt, and potassium salt forms, the salt forms are predominantly used in live cell imaging due to their superior aqueous solubility.
| Feature | This compound Salt | D-Luciferin Sodium Salt | D-Luciferin Free Acid | Reference |
| Solubility in Water | Good (~55-60 mg/mL) | Excellent (~100 mg/mL) | Poor (requires base to dissolve) | [1] |
| Stability | Slightly better stability than sodium salt | Good | Less stable in solution | [1] |
| Common Use | Widely used for in vivo imaging | Also used for in vivo imaging, especially for high-concentration stocks | Primarily for specific in vitro assays where pH adjustment is controlled | [1][12] |
Experimental Protocols
In Vitro Live Cell Imaging Protocol
This protocol outlines the steps for performing bioluminescence imaging on luciferase-expressing cells in culture.
Materials:
-
Luciferase-expressing cells
-
This compound salt
-
Sterile, deionized water or DPBS (without Ca²⁺ and Mg²⁺)
-
Complete cell culture medium, pre-warmed to 37°C
-
Black-walled, clear-bottom microplates
-
Luminometer or a bioluminescence imaging system
Procedure:
-
Cell Seeding: Seed luciferase-expressing cells in a black-walled, clear-bottom microplate. Allow cells to attach and grow to the desired confluency.
-
Prepare D-Luciferin Stock Solution:
-
Aseptically dissolve this compound salt in sterile water or DPBS to a stock concentration of 15-30 mg/mL.[6][11]
-
Gently mix by inversion until fully dissolved.
-
For immediate use, this stock solution can be kept at room temperature, protected from light. For long-term storage, filter-sterilize (0.22 µm filter), aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]
-
-
Prepare Working Solution:
-
Dilute the D-Luciferin stock solution in pre-warmed complete cell culture medium to a final working concentration of 150 µg/mL.[6]
-
-
Substrate Addition and Imaging:
-
Aspirate the old medium from the cells.
-
Add the D-Luciferin working solution to the cells.
-
Incubate for 5-10 minutes at 37°C.[6]
-
Measure the bioluminescent signal using a luminometer or an imaging system.
-
In Vivo Live Animal Imaging Protocol
This protocol is designed for non-invasive bioluminescence imaging in small animal models.
Materials:
-
Animal model with luciferase-expressing cells
-
This compound salt
-
Sterile DPBS (without Ca²⁺ and Mg²⁺)
-
Syringes and needles (appropriate gauge for the injection route)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
Procedure:
-
Prepare D-Luciferin Injection Solution:
-
Aseptically dissolve this compound salt in sterile DPBS to a concentration of 15 mg/mL.[6]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Prepare fresh for each imaging session or use a freshly thawed aliquot.
-
-
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic agent.
-
-
D-Luciferin Administration:
-
The standard dose is 150 mg/kg body weight.[13] This corresponds to an injection volume of 10 µL per gram of body weight for a 15 mg/mL solution.
-
Administer the D-luciferin solution via the desired route (intraperitoneal, intravenous, or subcutaneous).
-
-
Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire images at multiple time points to determine the peak signal. The time to peak signal varies with the administration route (see table below).
-
A typical imaging session may involve acquiring images every 5-10 minutes for up to 40-60 minutes.
-
Experimental Workflow Diagrams
Caption: Workflow for in vitro live cell imaging with this compound salt.
Caption: Workflow for in vivo live animal imaging with this compound salt.
Quantitative Data Summary
In Vivo Administration Route Comparison
The route of D-luciferin administration significantly impacts the pharmacokinetics and the resulting bioluminescent signal.
| Parameter | Intraperitoneal (IP) | Intravenous (IV) | Subcutaneous (SC) | Reference |
| Time to Peak Signal | 10-20 minutes | 2-5 minutes | 10-20 minutes | |
| Signal Intensity | High | Highest | High | |
| Repeatability | Good | Excellent | Good | |
| Ease of Administration | Relatively easy | More technically demanding | Easy | |
| Considerations | Potential for localized high signal in the peritoneal cavity | Rapid distribution, ideal for kinetic studies | Slower absorption, may be suitable for sustained signal |
Recommended Concentrations and Dosages
| Application | Recommended D-Luciferin Concentration/Dosage | Reference |
| In Vitro Imaging | 150 µg/mL in culture medium | [6] |
| In Vivo Imaging (Mouse) | 150 mg/kg body weight | [13] |
| In Vivo Imaging (Rat) | 150 mg/kg body weight | [14] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution | Reference |
| No or Weak Signal | - Low luciferase expression- Inactive D-luciferin- Insufficient D-luciferin concentration- Suboptimal imaging settings | - Verify luciferase expression via other methods (e.g., Western blot)- Use freshly prepared or properly stored D-luciferin- Optimize D-luciferin concentration- Increase exposure time and/or binning | [15] |
| High Background Signal | - Autofluorescence from animal diet (e.g., alfalfa)- Ambient light leak in the imaging system | - Switch to an alfalfa-free diet for at least one week prior to imaging- Ensure the imaging chamber is light-tight | [13] |
| High Signal Variability | - Inconsistent injection technique- Variable timing of imaging post-injection- Animal movement during acquisition | - Standardize injection procedure- Image at the peak signal time determined from a kinetic study- Ensure proper and consistent anesthesia | [15] |
| Signal Saturation | - Too high luciferase expression- Excessive D-luciferin dose- Long exposure time | - Reduce the number of cells injected- Optimize D-luciferin dose- Decrease exposure time or use a neutral density filter | [13] |
Data Analysis and Interpretation
Key Steps in Data Analysis:
-
Region of Interest (ROI) Selection: Define ROIs around the areas of expected signal. For tumor studies, this would be the tumor itself. For whole-body analysis, an ROI encompassing the entire animal can be used.
-
Signal Quantification: The imaging software will calculate the total flux (photons/second) or the average radiance within the defined ROI.
-
Background Subtraction: It is crucial to subtract the background signal from a non-signal-emitting region to obtain the net signal intensity.
-
Normalization: For longitudinal studies, normalizing the signal to the initial time point for each animal can account for inter-animal variability.
-
Statistical Analysis: Perform appropriate statistical tests to compare signal intensities between different experimental groups.
Improving Signal-to-Noise Ratio (SNR):
-
Optimize Exposure Time: Longer exposure times can increase the signal but may also increase noise. Find the optimal balance for your specific model.[13]
-
Binning: Increasing pixel binning can improve sensitivity but will reduce spatial resolution.[13]
-
Animal Preparation: Shaving the fur over the area of interest can reduce light scattering and absorption. Using albino or nude mice can also minimize signal attenuation.[13]
Conclusion
This compound salt is an indispensable tool for live cell imaging using the firefly luciferase reporter system. Its favorable properties and the well-established protocols for its use enable researchers to non-invasively monitor a wide array of biological processes with high sensitivity and reproducibility. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, scientists and drug development professionals can effectively leverage bioluminescence imaging to advance their research.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. biotium.com [biotium.com]
- 5. D-Luciferin | AAT Bioquest [aatbio.com]
- 6. morebio.co.kr [morebio.co.kr]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. apenzy.com [apenzy.com]
- 10. This compound Salt [bdbiosciences.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. goldbio.com [goldbio.com]
- 13. spectralinvivo.com [spectralinvivo.com]
- 14. m.youtube.com [m.youtube.com]
- 15. spectralinvivo.com [spectralinvivo.com]
Troubleshooting & Optimization
Technical Support Center: D-Luciferin Bioluminescence Imaging
Welcome to the technical support center for D-Luciferin based bioluminescence imaging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly low signal, encountered during their experiments.
Troubleshooting Guide: Low Signal with D-Luciferin
A weak or absent bioluminescent signal can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity in your experiments.
Question: I am observing a very low or no signal in my bioluminescence imaging experiment. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no signal in a D-Luciferin-based assay can stem from several factors, ranging from reagent quality to experimental procedure and instrumentation. Below is a step-by-step troubleshooting workflow to help you identify the issue.
Caption: Troubleshooting workflow for low bioluminescence signal.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
D-Luciferin Quality and Preparation: D-Luciferin is sensitive to light, oxygen, and moisture.[1] Ensure it is stored correctly at -20°C in a desiccated container.[1] For in vivo studies, it is highly recommended to prepare fresh solutions of D-luciferin.[2][3] If storing solutions, aliquot and store at -20°C or -80°C for up to 6 months, but be aware that prolonged storage may lead to signal degradation.[1][4] Avoid repeated freeze-thaw cycles.[2][4] Also, confirm you are using the correct salt form (potassium or sodium) as this can affect solubility and stability.[5]
-
Lysis Buffer (for in vitro assays): Use a lysis buffer that is compatible with the luciferase enzyme and preserves its activity.[6]
-
-
Cellular Factors:
-
Cell Viability: Compromised cell health can lead to reduced ATP levels, which is essential for the luciferase reaction, resulting in a lower signal.[3] Ensure cells are healthy and not overly confluent.[7]
-
Luciferase Expression:
-
Verification: Confirm the expression of the luciferase reporter gene in your cell line using methods like qPCR, Western blotting, or by performing a luciferase assay on cell lysates.[3][8]
-
Stability: For stable cell lines, ensure the luciferase expression remains consistent over multiple passages.[8] It is advisable to use low-passage cells.[9]
-
Transfection Efficiency: For transient transfections, low efficiency is a common cause of weak signals.[2][7] Optimize the transfection conditions, including the ratio of transfection reagent to DNA.[2]
-
-
-
Experimental Protocol Optimization:
-
D-Luciferin Administration (In Vivo):
-
Concentration: The signal is dose-dependent.[10] Ensure you are using an optimal concentration, typically 150 mg/kg.[11] A study on neuroimaging found that increasing the dose to 300 mg/kg resulted in a signal gain of approximately 200%.[10][12]
-
Route of Administration: The injection route significantly impacts substrate pharmacokinetics.[10][13] Intravenous (IV) administration leads to a faster and higher peak signal compared to intraperitoneal (IP) or subcutaneous (SC) injections.[10]
-
Timing: It is crucial to image at the peak of signal emission. This can vary depending on the animal model, tumor location, and administration route.[14][15] Perform a kinetic study to determine the optimal imaging time window for your specific model.[11][15] Generally, peak signal occurs 10-20 minutes after IP injection and 2-5 minutes after IV injection.[15]
-
-
In Vitro Assay Conditions: Ensure the substrate is in excess and that all reaction components are at the optimal temperature (usually room temperature).[16]
-
-
Imaging System and Settings:
-
Instrument Settings: Optimize camera settings such as exposure time, binning, and f-stop to enhance signal detection.[3]
-
Filters: Ensure you are using the correct emission filters for luciferase imaging.[3]
-
Controls: Always include a positive control with a known signal to verify that the imaging system is functioning correctly.[3] A negative control is also essential to assess background signal levels.[3]
-
Frequently Asked Questions (FAQs)
Reagent and Substrate
Q1: What is the difference between D-Luciferin potassium salt and sodium salt?
A1: The primary differences are solubility and stability. D-luciferin sodium salt has better solubility in water (up to 100 mg/ml) compared to the potassium salt (55-60 mg/ml).[5] However, the potassium salt is considered to have slightly better stability.[5] For most standard stock solutions (e.g., 15 mg/ml), either salt is suitable.[5]
Q2: How should I prepare and store D-Luciferin solutions?
A2: D-Luciferin powder should be stored at -20°C, protected from light and moisture.[1][4] It is best to use freshly prepared solutions for each experiment.[2][3] If you need to store solutions, dissolve the luciferin (B1168401) in sterile DPBS, filter sterilize, and store in aliquots at -20°C for up to 6 months or at 4°C for one week.[4] Be aware that prolonged storage can lead to signal degradation.[4] Avoid repeated freeze-thaw cycles.[2][4]
Q3: Can compounds in my experimental treatment interfere with the luciferase signal?
A3: Yes, some compounds can inhibit the luciferase enzyme or quench the bioluminescent signal.[2] For instance, resveratrol (B1683913) and certain flavonoids can inhibit the catalytic activity of luciferase.[2] Dyes, particularly at high concentrations, can also interfere with the signal.[2]
Experimental Procedure
Q4: What is the optimal dose of D-Luciferin for in vivo imaging?
A4: A standard dose is 150 mg/kg.[11] However, the optimal dose can be model-dependent. Photon emission is dose-dependent, and some studies have shown significant signal improvement with higher doses, such as 300 mg/kg, without saturation.[10]
Q5: What is the best route of administration for D-Luciferin in animal models?
A5: The choice of administration route affects the timing and intensity of the signal.
-
Intravenous (IV): Provides the fastest and highest peak signal.[10]
-
Intraperitoneal (IP): A commonly used route, with peak signals typically observed 10-20 minutes post-injection.[15]
-
Subcutaneous (SC): Also a viable option, with kinetics similar to IP injection.[10]
Q6: How critical is the timing between D-Luciferin injection and imaging?
A6: The timing is extremely critical. The pharmacokinetics of D-luciferin dictate a window of peak light emission. Imaging outside this window will result in a lower signal.[17] It is essential to perform a kinetic study for each new animal model and experimental setup to determine the optimal imaging time.[11][15]
Cell Lines and Expression
Q7: How can I confirm that my cells are expressing luciferase?
A7: You can validate luciferase expression at the mRNA level using RT-PCR or at the protein level with a Western blot.[8] A functional confirmation can be done by performing a luciferase assay on cell lysates to quantify enzyme activity.[8]
Q8: My signal is too high and saturating the detector. What should I do?
A8: A saturating signal can be due to very high luciferase expression, often driven by a strong promoter like CMV.[7] To address this, you can:
-
Reduce the incubation time before collecting samples.[18]
-
Decrease the integration time on the imaging instrument.[18]
-
Reduce the amount of plasmid DNA used for transfection.[7]
Quantitative Data Summary
| Parameter | Condition | Observation | Signal Change | Reference |
| D-Luciferin Dose | 150 mg/kg vs. 300 mg/kg (in vivo, brain imaging) | Increased photon emission | ~200% gain | [10][12] |
| D-Luciferin Administration Route | Intravenous (IV) vs. Intraperitoneal (IP) | IV administration results in faster and higher peak photon emission. | Qualitative Improvement | [10] |
| Anesthesia Timing | D-Luciferin injection pre-isoflurane anesthesia vs. post-isoflurane | Injection before anesthesia leads to a stronger signal. | Strong difference observed | [10][12] |
| D-Luciferin Stability | Solution stored at 4°C | Stable for 1 week with potential for signal degradation. | Time-dependent decrease | [4] |
| D-Luciferin Stability | Solution stored at -20°C | Stable for up to 6 months, but fresh is recommended. | Time-dependent decrease | [4] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging
This protocol provides a general workflow for imaging luciferase-expressing cells in a mouse model.
Materials:
-
Luciferase-expressing cells
-
Animal model (e.g., immunodeficient mouse)
-
D-Luciferin (potassium or sodium salt)
-
Sterile DPBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system
Procedure:
-
Prepare D-Luciferin Stock Solution:
-
Animal Preparation:
-
If required by the experimental design, implant the luciferase-expressing cells into the animal model and allow the tumor to establish.
-
-
D-Luciferin Administration:
-
Anesthesia and Imaging:
-
Wait for the appropriate time for substrate distribution based on your kinetic curve (e.g., 10-20 minutes for IP injection).[15]
-
Anesthetize the animal using a method such as isoflurane (B1672236) inhalation.
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire images using optimized settings for exposure time, binning, and f-stop.[3]
-
-
Data Analysis:
-
Use the imaging software to quantify the bioluminescent signal from the region of interest (ROI).
-
Protocol 2: In Vitro Luciferase Assay
This protocol outlines the steps for measuring luciferase activity in cell lysates.
Materials:
-
Luciferase-expressing cells cultured in a 96-well plate (white-walled plates are recommended to reduce background).[2]
-
Luciferase Lysis Buffer
-
Luciferase Assay Reagent (containing D-Luciferin and ATP)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate.
-
Perform experimental treatments as required.
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Luciferase Lysis Buffer to each well (e.g., 20 µL).
-
Incubate at room temperature for a sufficient time to ensure complete lysis (e.g., 10-15 minutes).
-
-
Luciferase Assay:
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add the Luciferase Assay Reagent to each well containing cell lysate (e.g., 100 µL).
-
Immediately measure the luminescence using a luminometer. Some assays are "flash" type and require immediate reading, while "glow" type assays have a more stable signal.[19]
-
-
Data Analysis:
-
Record the relative light units (RLU) for each well.
-
If using a dual-luciferase system, normalize the experimental luciferase activity to the control luciferase activity.
-
Signaling Pathways and Workflows
Caption: The firefly luciferase reaction pathway.
Caption: Experimental workflow for in vivo bioluminescence imaging.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. goldbio.com [goldbio.com]
- 3. spectralinvivo.com [spectralinvivo.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. goldbio.com [goldbio.com]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. cellalabs.com [cellalabs.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Boosting bioluminescence neuroimaging: an optimized protocol for brain studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. slu.edu [slu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Uptake kinetics and biodistribution of 14C-D-luciferin--a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Modeling of Tumor Bioluminescence Implicates Efflux, and Not Influx, as the Bigger Hurdle in Cancer Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.duke.edu [sites.duke.edu]
- 16. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 17. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Luciferase assay-signal decrease - Cell Biology [protocol-online.org]
High background in luciferase assay using D-Luciferin
This technical support center provides troubleshooting guidance for researchers encountering high background signal in luciferase assays using D-Luciferin.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a luciferase assay?
A1: High background is a relative measure, and an acceptable level depends on the signal strength of your experimental samples. The key metric is the signal-to-background (S/B) or signal-to-noise (S/N) ratio. A higher S/B ratio indicates more reliable data. While there is no universal value, a low S/B ratio can make it difficult to distinguish the true signal from the noise. The background is determined by measuring the luminescence of a negative control, such as lysate from untransfected cells or media-only wells.[1][2][3] It is important to establish the linear range of your luminometer to ensure that strong signals are not saturating the detector, which can be misinterpreted as high background.[4]
Q2: Can the type of microplate I use contribute to high background?
A2: Yes, the microplate material and color are critical. White, opaque-walled plates are generally recommended for luminescence assays because they reflect light and maximize the signal output.[5][6][7] However, they can also contribute to higher background and well-to-well crosstalk compared to black plates.[4][8] Black plates absorb stray light, which reduces background and crosstalk, but this can also decrease the luminescent signal by about an order of magnitude.[8][9] One study noted that switching from black to white plates can double the background while increasing the signal approximately tenfold.[8] For cell-based assays where visualization is necessary, white plates with clear bottoms are an option, though they are more expensive.[4][10]
Q3: How do my reagents contribute to high background?
A3: Reagents are a common source of high background. Potential issues include:
-
Contamination: Bacterial or chemical contamination of reagents can lead to non-specific luminescence. Always use sterile techniques and high-purity water.[1]
-
D-Luciferin Instability: D-Luciferin solutions can degrade over time, especially when exposed to light or improper pH, leading to auto-luminescence. It is best to prepare fresh luciferin (B1168401) solutions for each experiment and protect them from light.[1] For optimal stability, store reconstituted D-luciferin at -70°C for long-term storage (up to a year) and at -20°C for up to a month. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[11]
-
Lysis Buffer Composition: Some components in lysis buffers can interfere with the luciferase reaction. It's important to use a lysis buffer that is validated for luciferase assays.[12][13]
Q4: Can my cell culture conditions cause high background?
A4: Yes, components in the cell culture medium can interfere with the assay:
-
Phenol (B47542) Red: This pH indicator, common in many culture media, can increase background fluorescence and may interfere with luminescent assays.[3][14] It is highly recommended to use phenol red-free medium for luciferase assays.[15]
-
Serum: Certain types of serum can inhibit luciferase activity. While fetal bovine serum (FBS) at 5-10% generally does not have an inhibitory effect, other sera, like donor adult bovine serum, have been shown to inhibit secreted luciferase activity by up to 35%.[16]
-
Autofluorescence: Cellular components like NADH and riboflavin (B1680620) can autofluoresce, which might contribute to background noise, although this is more of a concern in fluorescence-based assays.[15][17][18]
Q5: Does endogenous enzyme activity in my cells cause high background?
A5: Mammalian cells typically do not have endogenous luciferase activity, which is a key advantage of this reporter system.[1][11][19] However, to properly quantify the background, it is essential to include a negative control of untransfected or mock-transfected cells.[1][16] The luminescence from these control samples represents the background from the assay reagents, instrument noise, and any non-specific activity from the cell lysate.[16]
Troubleshooting Guides
Issue: High Background Signal in Negative Control Wells
This section provides a step-by-step guide to diagnose and resolve high background luminescence in your negative control wells (e.g., untransfected cell lysate or reagent-only wells).
dot
Data Presentation
Table 1: Impact of Microplate Choice on Signal and Background
| Plate Type | Relative Signal Intensity | Relative Background | Signal-to-Background Ratio | Recommendation |
| Opaque White | ~10x | ~2x | High | Maximizes signal, ideal for low-expression systems.[5][7][8] |
| Opaque Black | ~1x | ~1x | Highest | Minimizes background and crosstalk, best for optimal S/B ratio.[5][8][9] |
| Clear | Lower | Variable | Low | Not recommended for luminescence; allows for high crosstalk.[4] |
This table provides an illustrative comparison based on typical observations. Actual values are instrument-dependent.
Table 2: Common Chemical Interferences in Firefly Luciferase Assays
| Compound Class | Example | Typical IC₅₀ | Mechanism of Interference |
| Flavonoids | Resveratrol | ~4.94 µM | Inhibition of luciferase catalytic activity.[20] |
| Isoflavonoids | Biochanin A | ~0.64 µM | Inhibition of firefly luciferase.[20] |
| Benzenesulfonamides | Various | ≥20 µM | Inhibition of Renilla luciferase.[21] |
| Various Small Molecules | >70,000 compounds tested | 0.9% showed IC₅₀ < 10 µM | Direct inhibition of firefly luciferase.[22] |
IC₅₀ values can vary based on assay conditions and specific derivatives of the compounds.
Experimental Protocols
Protocol 1: Preparation of D-Luciferin Stock Solution and Assay Reagent
This protocol describes the preparation of a D-luciferin stock solution and the final working assay reagent to minimize degradation and auto-luminescence.
dot
Detailed Steps:
-
Reconstitute D-Luciferin: To prepare a stock solution (e.g., 10 mg/mL), add the appropriate volume of sterile, ATP-free water to the lyophilized D-luciferin powder. Mix gently by inversion until fully dissolved.
-
Aliquot: Dispense the stock solution into single-use, light-protecting microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the substrate.[5][11]
-
Storage: For long-term storage (up to one year), store the aliquots at -70°C. For short-term storage (up to one month), -20°C is sufficient. Always protect the tubes from light.[1][11]
-
Prepare Working Solution: Immediately before the assay, thaw an aliquot at room temperature. Dilute the stock solution into the manufacturer-provided assay buffer to the final working concentration (a 1:50 dilution is common).[1]
-
Use Promptly: The activity of the final working solution decreases over time. It is best to use it within a few hours of preparation for optimal results.[1]
Protocol 2: Cell Lysis for Luciferase Assay
This protocol outlines the steps for passive cell lysis to efficiently release luciferase while minimizing background.
Materials:
-
Phosphate-buffered saline (PBS)
-
1X Passive Lysis Buffer (stored at room temperature)
Procedure for a 96-well plate:
-
Wash Cells: Carefully remove the culture medium from the wells. Gently wash the cell monolayer once with PBS, taking care not to dislodge the cells. Aspirate the PBS completely.[1]
-
Add Lysis Buffer: Add 20 µL of 1X Passive Lysis Buffer to each well.[1]
-
Lyse Cells: Place the plate on an orbital shaker and rock gently for 15 minutes at room temperature. This ensures complete and even lysis of the cell monolayer.[1][23]
-
Proceed to Assay: The cell lysate is now ready for the addition of the luciferase assay reagent. If not assaying immediately, the lysate can be stored at -80°C. Note that each freeze-thaw cycle can result in a significant loss of luciferase activity.[5]
Protocol 3: Measuring and Subtracting Background
This protocol describes how to determine the background signal and subtract it from your experimental readings.
-
Prepare a Negative Control: In several wells of your assay plate, include a negative control. The best negative control is a lysate from untransfected cells of the same type used in your experiment. Alternatively, you can use wells with lysis buffer only.[1][2][16]
-
Perform the Assay: Add the luciferase assay reagent to all wells, including your negative controls and experimental samples, following your standard protocol.
-
Measure Luminescence: Read the plate on a luminometer and record the Relative Light Units (RLU) for all wells.
-
Calculate Average Background: Determine the average RLU from your negative control wells. It is recommended to take 5-10 readings of the background and use the mean to get a statistically significant value.[16]
-
Subtract Background: Subtract the average background RLU from the RLU of each of your experimental wells to obtain the net luciferase activity.[2][3][24]
dot
References
- 1. goldbio.com [goldbio.com]
- 2. promega.de [promega.de]
- 3. ibidi.com [ibidi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. youtube.com [youtube.com]
- 7. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [worldwide.promega.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. med.upenn.edu [med.upenn.edu]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Live Cell Imaging | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]
- 16. promega.com [promega.com]
- 17. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 18. microscopyu.com [microscopyu.com]
- 19. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 24. youtube.com [youtube.com]
Technical Support Center: D-Luciferin Potassium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Luciferin (B1670815) potassium salt in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: How should I store D-Luciferin potassium salt powder?
A: this compound salt as a lyophilized powder is sensitive to light, oxygen, and moisture.[1][2] Upon receipt, it should be stored at -20°C in a tightly sealed, desiccated container.[1] To prevent degradation from repeated opening and closing of the vial, it is recommended to fill the container with an inert gas like argon or nitrogen before sealing.[1] When stored properly, the unopened lyophilized powder is stable for up to two years.[3]
Q2: What is the best way to prepare a D-Luciferin stock solution?
A: For a concentrated stock solution, dissolve the this compound salt in sterile, ATP-free water or DPBS (without calcium and magnesium ions).[4][5] Typical concentrations for stock solutions are 15 mg/mL or 30 mg/mL.[4][6][7] After dissolving completely by gentle inversion, it is crucial to filter sterilize the solution through a 0.2 μm filter.[6][7]
Q3: How should I store my D-Luciferin stock solution?
A: For optimal stability, it is highly recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.[1][4][8] Avoid repeated freeze-thaw cycles.[3][4] When stored under these conditions, the solution can be stable for at least six months.[3][6][8] For the most sensitive experiments, using a freshly prepared solution is always the best practice.[1]
Q4: How long is a D-Luciferin working solution stable?
A: Diluted, working concentrations of D-luciferin in aqueous buffers are not stable and should be prepared immediately before use.[9] Some sources suggest that if necessary, a working solution can be stored at 4°C and protected from light for up to a few hours, but immediate use is strongly recommended for best results.[3][10][11]
Q5: What factors can cause my D-Luciferin solution to degrade?
A: Several factors can lead to the degradation of D-luciferin in solution:
-
Light: D-luciferin is light-sensitive. Exposure to UV light can cause the formation of dehydroluciferin, a competitive inhibitor of luciferase.[3][12][13] Always protect solutions from light by using amber vials or wrapping containers in foil.[3]
-
pH: D-luciferin is unstable at pH values outside the range of 6.1-6.5.[14][15] At a pH greater than 6.3, it can undergo slow racemization to the L-isomer, which is an inhibitor of the luciferase reaction.[12][13][16]
-
Oxidation: D-luciferin can be oxidized, which is why it's recommended to use deoxygenated water (e.g., by bubbling with nitrogen) for preparation and to store under an inert gas.[1][17][18]
-
Temperature: While frozen storage is recommended for long-term stability, prolonged storage even at 4°C can lead to signal degradation.[3][11]
-
Contamination: Contamination with ATPases or other enzymes can degrade ATP in the reaction mixture, leading to a reduced signal.[18]
Troubleshooting Guide
Issue 1: Weak or No Bioluminescent Signal
| Possible Cause | Troubleshooting Step |
| Degraded D-Luciferin | Prepare a fresh working solution of D-luciferin immediately before use.[19] Ensure that the stock solution has been stored correctly in aliquots at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[19] |
| Incorrect pH of Solution | Check the pH of your D-luciferin solution. Optimal pH is between 6.1 and 6.5.[14][15] Adjust if necessary using HCl or NaOH.[12] |
| Low Transfection Efficiency | Verify the efficiency of your luciferase reporter gene transfection. Consider using a positive control.[20][21] |
| Weak Promoter Activity | If using a reporter assay, the promoter driving luciferase expression may be weak. If possible, use a stronger promoter.[19] |
| Insufficient ATP | Ensure that the assay buffer contains an adequate concentration of ATP, as the luciferin-luciferase reaction is ATP-dependent.[22] Check for and inactivate any ATPases that may be present in cell lysates.[18] |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents, including ATP-free water, to prepare your solutions.[15][19] |
| Plate Type | For plate-based assays, use white or opaque-walled plates to minimize crosstalk between wells.[20] |
| Autoluminescence | Some components of the cell culture medium or assay buffer may exhibit autoluminescence. Run a blank control with all components except the luciferase to determine the background signal. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and consider preparing a master mix of your D-luciferin working solution to ensure consistency across wells.[19] |
| Inconsistent Cell Health/Number | Ensure that cells are evenly seeded and healthy across all wells.[23] |
| Reagent Instability | Prepare and add the D-luciferin working solution to all wells as close in time as possible, as the signal can decay over time.[19] Using a luminometer with an injector can improve consistency.[19] |
Data on D-Luciferin Stability
Storage Recommendations for this compound Salt Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes |
| Water/PBS (Stock Solution) | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[3][6][8] |
| Water/PBS (Stock Solution) | 4°C | Up to 1 week | Signal degradation may occur. Immediate use is preferred.[3] |
| DMSO (Stock Solution) | -20°C | Up to 6 months | Ensure anhydrous DMSO is used to prevent hydrolysis.[9] |
| Aqueous Buffer (Working Solution) | Room Temperature or 4°C | Immediate Use Recommended | Not stable at dilute concentrations.[9] |
Racemization of D-Luciferin to L-Luciferin in Solution Over Time
A study has shown that D-luciferin in solution can convert to its enantiomer, L-luciferin, which acts as a competitive inhibitor of the luciferase reaction.[24] This racemization increases over time and can significantly impact the bioluminescent signal.
| Days After Preparation | Ratio of L-luciferin to D-luciferin (%) |
| 1 | 0.2 |
| 4 | 7.3 |
| 7 | 11.3 |
| 14 | 38.4 |
| 21 | 51.0 |
| Data from Hamada et al., Luminescence, 2021.[24][25] |
These findings strongly suggest that for quantitative and reproducible results, especially in long-term studies, D-luciferin solutions should be used within 7 days of preparation.[25]
Experimental Protocols
Protocol 1: Preparation of D-Luciferin Stock Solution for In Vivo Imaging
-
Materials:
-
Procedure:
-
Bring the this compound salt vial to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the D-luciferin powder in DPBS to a final concentration of 15 mg/mL.[5]
-
Mix gently by inverting the tube until the powder is completely dissolved.[6] Do not vortex.
-
Draw the solution into a sterile syringe and attach the 0.22 µm filter.
-
Filter-sterilize the solution into a new sterile container.[8]
-
Dispense the solution into single-use, light-protected (amber or foil-wrapped) sterile tubes.
-
Store the aliquots at -20°C or -80°C for up to 6 months.[8]
-
Protocol 2: Protocol for Assessing D-Luciferin Stability via Racemization
This protocol outlines a method to quantify the conversion of D-luciferin to L-luciferin over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of D-Luciferin Solution:
-
Prepare a D-luciferin solution at the desired concentration in your experimental buffer (e.g., PBS).
-
Store the solution under your intended experimental conditions (e.g., 4°C, protected from light).
-
-
HPLC Analysis:
-
At specified time points (e.g., Day 1, 4, 7, 14, 21), take an aliquot of the D-luciferin solution.[24]
-
Analyze the sample using a chiral HPLC column capable of separating D- and L-luciferin enantiomers.
-
Use a UV detector to monitor the elution profile.
-
Quantify the peak areas corresponding to D-luciferin and L-luciferin.
-
-
Data Analysis:
-
Calculate the percentage of L-luciferin relative to the total luciferin (B1168401) (D-luciferin + L-luciferin) at each time point.
-
Plot the percentage of L-luciferin over time to determine the rate of racemization under your storage conditions.
-
Visualizations
Caption: Troubleshooting weak or no signal in luciferase assays.
Caption: Workflow for preparing D-Luciferin stock solution.
Caption: Key factors affecting D-Luciferin stability in solution.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. morebio.co.kr [morebio.co.kr]
- 5. sites.duke.edu [sites.duke.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. ohsu.edu [ohsu.edu]
- 8. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 9. biotium.com [biotium.com]
- 10. bumc.bu.edu [bumc.bu.edu]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. This compound Salt [bdbiosciences.com]
- 13. apenzy.com [apenzy.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. sydlabs.com [sydlabs.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. goldbio.com [goldbio.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. abpbio.com [abpbio.com]
- 23. benchchem.com [benchchem.com]
- 24. researchmap.jp [researchmap.jp]
- 25. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing D-Luciferin concentration for in vivo studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing D-luciferin concentration in in vivo bioluminescence imaging (BLI) studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of D-luciferin for in vivo imaging?
A common starting dose for D-luciferin is 150 mg/kg of body weight for mice. However, the optimal concentration can vary depending on the animal model, the specific luciferase enzyme being used, the target organ, and the imaging system. For subcutaneous tumor models, a dose of 150 mg/kg is often sufficient. For deeper tissues or organs like the liver or lungs, higher concentrations may be necessary to achieve a robust signal.
Q2: How should I prepare and store my D-luciferin stock solution?
D-luciferin is typically dissolved in sterile, phosphate-buffered saline (PBS) without calcium or magnesium. It is recommended to prepare a stock solution at a concentration of 15 mg/mL. To prepare, warm the sterile PBS to 37°C to aid in dissolution. The D-luciferin powder should be weighed out and added to the warm PBS, then vortexed or sonicated until fully dissolved. The solution should then be filter-sterilized through a 0.22 µm filter. For long-term storage, the solution can be aliquoted and stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q3: What is the optimal timing for imaging after D-luciferin administration?
The timing for imaging depends on the route of administration.
-
Intraperitoneal (IP) injection: The peak signal is typically observed between 10 and 20 minutes post-injection.
-
Intravenous (IV) injection: A much faster distribution is observed, with peak signal occurring as early as 1-2 minutes post-injection.
-
Subcutaneous (SC) injection: The kinetics are slower, and the peak signal may be reached around 20-30 minutes post-injection.
It is crucial to perform a preliminary kinetic study for your specific experimental model to determine the precise time of peak signal intensity.
Q4: Can the concentration of D-luciferin be toxic to the animals?
D-luciferin is generally considered to be non-toxic at the standard doses used for in vivo imaging. However, very high concentrations or repeated administrations over a long period could potentially have unforeseen effects. It is always good practice to use the lowest effective concentration to achieve a good signal-to-noise ratio.
Troubleshooting Guide
Issue 1: Low or no bioluminescent signal.
| Possible Cause | Troubleshooting Step |
| Suboptimal D-luciferin concentration | Increase the D-luciferin concentration in increments (e.g., from 150 mg/kg to 200 mg/kg or 300 mg/kg). Ensure the injected volume is accurate for the animal's weight. |
| Incorrect timing of imaging | Perform a kinetic study by imaging the animal at multiple time points after D-luciferin injection (e.g., 5, 10, 15, 20, 30 minutes) to determine the peak signal time for your specific model and administration route. |
| Poor D-luciferin bioavailability | Consider a different route of administration. For example, if using IP, try IV for more rapid and direct delivery to the bloodstream. |
| Inactive D-luciferin | Ensure the D-luciferin stock solution was stored correctly (protected from light, at the correct temperature) and has not undergone multiple freeze-thaw cycles. Prepare a fresh solution if in doubt. |
| Low luciferase expression | Verify the expression of the luciferase reporter gene in your cells or tissues using an alternative method like qPCR or Western blot. |
Issue 2: High background signal.
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Image the animal before injecting D-luciferin to establish a baseline background signal. This can be subtracted from the post-injection images. |
| Substrate leakage/accumulation | If using an SC injection, some of the substrate may remain at the injection site, causing a localized high background. Ensure proper injection technique. |
| Animal diet | Certain components in animal chow can cause autofluorescence. Using a purified or specialized low-autofluorescence diet for at least a week before imaging can help reduce background. |
Issue 3: Inconsistent results between animals or experiments.
| Possible Cause | Troubleshooting Step |
| Variable D-luciferin administration | Ensure consistent and accurate injection of D-luciferin for each animal based on their precise body weight. Use a consistent administration route and technique. |
| Inconsistent timing | Image all animals at the same time point after D-luciferin injection, based on your established peak signal time. |
| Physiological differences | Anesthetize animals for the same duration before and during imaging, as the anesthetic can affect blood flow and substrate distribution. |
Quantitative Data Summary
Table 1: Recommended D-Luciferin Starting Doses and Imaging Times
| Route of Administration | Typical Dose (mg/kg) | Time to Peak Signal (minutes) | Signal Duration (minutes) |
| Intraperitoneal (IP) | 150 | 10 - 20 | 30 - 60 |
| Intravenous (IV) | 125 - 150 | 1 - 5 | 20 - 40 |
| Subcutaneous (SC) | 150 | 20 - 30 | 40 - 70 |
| Intranasal (IN) | 50 - 75 | 1 - 5 | 15 - 30 |
Note: These are starting recommendations. Optimal parameters should be determined empirically for each experimental model.
Experimental Protocols
Protocol 1: Preparation of D-Luciferin Stock Solution (15 mg/mL)
-
Materials:
-
D-luciferin potassium salt
-
Sterile, 1X PBS (Ca2+/Mg2+ free)
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Calculate the required volume of PBS. For a 15 mg/mL solution, you will need 1 mL of PBS for every 15 mg of D-luciferin.
-
Warm the sterile PBS to 37°C.
-
Weigh the D-luciferin powder and add it to the conical tube.
-
Add the warm PBS to the tube.
-
Vortex or place on a shaker until the D-luciferin is completely dissolved. The solution should be clear.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm filter to the syringe and filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile solution into light-protected microcentrifuge tubes in volumes suitable for single experiments.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vivo Bioluminescence Imaging
-
Animal Preparation:
-
Anesthetize the mouse using a consistent method (e.g., isoflurane (B1672236) inhalation).
-
Place the anesthetized animal inside the imaging chamber.
-
-
D-Luciferin Administration:
-
Weigh the animal to determine the correct volume of D-luciferin solution to inject. For a 150 mg/kg dose using a 15 mg/mL solution, inject 10 µL per gram of body weight.
-
Administer the D-luciferin via the chosen route (e.g., IP injection).
-
-
Image Acquisition:
-
Acquire a baseline image before D-luciferin injection if necessary.
-
Start acquiring images at the predetermined time point post-injection based on your kinetic analysis.
-
Acquire images using appropriate settings for exposure time and binning.
-
Visualizations
Caption: Standard workflow for in vivo bioluminescence imaging.
Caption: Decision tree for troubleshooting low signal issues.
Technical Support Center: D-Luciferin Kinetic Curve Determination in Mice
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-luciferin for in vivo bioluminescence imaging (BLI) in mice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is determining a D-luciferin kinetic curve essential for my experiments?
A: A kinetic curve study is crucial because the timing of peak light emission after D-luciferin administration can vary significantly between different animal models, tissue types, and routes of injection.[1][2] Establishing the kinetic curve for your specific model ensures that you are capturing images at the point of maximum signal intensity, which is critical for accurate and reproducible quantification of bioluminescent signals.[2][3][4] Factors such as substrate biodistribution and clearance rates directly influence the optimal imaging window.[5]
Q2: I am observing very low or no bioluminescent signal. What are the potential causes and solutions?
A: Low or no signal can stem from several factors. A systematic check of your experimental setup and imaging protocol is recommended.[6]
-
Reporter Gene Expression: First, confirm that the cells or tissues in your mouse model are expressing the luciferase reporter gene. This can be verified using methods like qPCR or Western blotting.[6]
-
Substrate Preparation and Viability: D-luciferin solutions should be freshly prepared for each imaging session as the substrate can degrade over time, especially when in solution.[2][7] Ensure it has been stored correctly at -20°C and protected from light.[1][8] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[7]
-
Substrate Administration: Verify the correct dose was administered (typically 150 mg/kg) and that the injection was successful.[3][4][7] A failed intraperitoneal (IP) injection, where the substrate is injected into an organ, can result in a dim or absent signal.[9]
-
Imaging System Settings: Ensure your imaging system's camera settings (exposure time, binning, f-stop) are optimized for your experiment.[6] For low signals, increase the exposure time and binning.[10]
-
Animal Factors: The fur on mice can significantly attenuate the bioluminescent signal. It is recommended to use mice with white fur or to shave the area of interest.[11]
Q3: My bioluminescent signal is highly variable between animals in the same cohort. How can I improve consistency?
A: Signal variability is a common challenge in BLI. To enhance consistency:
-
Standardize Dosing: Administer D-luciferin based on the animal's body weight (e.g., 150 mg/kg) to ensure each subject receives a proportional dose.[7]
-
Consistent Administration Route: Use the same injection route (e.g., intraperitoneal, intravenous) for all animals within a study, as different routes have different absorption and distribution kinetics.[7][12]
-
Uniform Timing: Image all animals at the same time point post-luciferin injection, based on the predetermined peak signal time from your kinetic curve analysis.[13]
-
Anesthesia: Be aware that anesthesia can slow metabolism and may slightly alter the kinetics of the bioluminescent signal.[9][14][15] Use a consistent anesthesia protocol for all animals.
Q4: What is the recommended procedure for preparing D-luciferin for in vivo imaging?
A: D-luciferin should be prepared fresh for each study.[2]
-
Dissolution: Thaw the D-luciferin salt (potassium or sodium) at room temperature and dissolve it in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to a final concentration of 15 mg/mL.[1][2][16]
-
Sterilization: Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile tube.[2][3]
-
Storage and Handling: Protect the solution from light as D-luciferin is light-sensitive.[8] If not for immediate use, aliquot and store at -20°C or -80°C, though fresh preparation is strongly recommended.[8][17]
Q5: How does the route of administration affect the D-luciferin kinetic curve?
A: The route of administration significantly impacts the pharmacokinetics of D-luciferin and, consequently, the timing and intensity of the bioluminescent signal.[12]
-
Intravenous (IV): Provides the most rapid systemic distribution, leading to a quick peak in signal.[7] However, it also results in faster clearance.
-
Intraperitoneal (IP): The most common method, offering consistent absorption and rapid distribution.[7] The peak signal is typically observed between 10-20 minutes post-injection.[1][14]
-
Subcutaneous (SC): Results in a slower signal onset and a more prolonged signal plateau.[7]
Biodistribution studies have shown that after IV injection, there are early high levels of D-luciferin in the kidneys and liver, while IP injection leads to a slower rise in blood levels that are sustained for a longer period.[12]
Data Presentation
Table 1: Recommended D-Luciferin Dosage and Preparation
| Parameter | Recommendation | Source(s) |
| Standard Dosage | 150 mg/kg body weight | [3][7][16] |
| Stock Solution Conc. | 15 mg/mL | [1][2][16] |
| Solvent | DPBS (without Ca²⁺ or Mg²⁺) | [1][16] |
| Injection Volume (Mouse) | 10 µL per gram of body weight | [1][4][16] |
Table 2: Typical Peak Signal Times by Administration Route
| Administration Route | Typical Time to Peak Signal | Characteristics | Source(s) |
| Intraperitoneal (IP) | 10 - 20 minutes | Most common, consistent absorption | [1][14] |
| Intravenous (IV) | < 5 minutes | Rapid peak, faster clearance | [2][7] |
| Subcutaneous (SC) | > 20 minutes | Slower onset, prolonged signal | [7] |
Experimental Protocols
Protocol 1: D-Luciferin Kinetic Curve Determination
This protocol outlines the steps to establish the optimal imaging time point for your specific animal model.
-
Prepare D-Luciferin: Freshly prepare a 15 mg/mL solution of D-luciferin in sterile DPBS and filter-sterilize it.[2][3]
-
Animal Preparation: Anesthetize the mouse using your standard protocol (e.g., isoflurane).[3][14] If possible, inject D-luciferin into the awake animal to avoid anesthesia-induced kinetic shifts, then wait three minutes before anesthetizing.[14][15]
-
Substrate Administration: Inject the appropriate volume of D-luciferin solution (150 mg/kg) via your chosen route (e.g., IP).[3][14] Record the exact time of injection.
-
Image Acquisition: Place the anesthetized animal in the imaging chamber. Begin acquiring images approximately five minutes after the D-luciferin injection.[14][15]
-
Time-Course Imaging: Continue to acquire images at regular intervals (e.g., every 5-10 minutes) for up to 40-60 minutes.[3][14][17]
-
Data Analysis: Using the imaging software, draw a region of interest (ROI) over the signal source for each time point and quantify the radiance (photons/sec/cm²/sr).
-
Generate Kinetic Curve: Plot the radiance as a function of time post-injection. The time point with the highest radiance is your peak imaging time.
Visualizations
Bioluminescence Reaction Pathway
Caption: The enzymatic reaction of D-luciferin oxidation catalyzed by firefly luciferase.
Experimental Workflow for Kinetic Curve Determination
Caption: Step-by-step workflow for generating a D-luciferin kinetic curve in mice.
Troubleshooting Logic for Low Bioluminescent Signal
Caption: A logical approach to troubleshooting low bioluminescent signals in vivo.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. laboratory-equipment.com [laboratory-equipment.com]
- 3. ohsu.edu [ohsu.edu]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bumc.bu.edu [bumc.bu.edu]
- 10. spectralinvivo.com [spectralinvivo.com]
- 11. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uptake kinetics and biodistribution of 14C-D-luciferin—a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. berthold.com [berthold.com]
- 14. slu.edu [slu.edu]
- 15. biotech.ufl.edu [biotech.ufl.edu]
- 16. ohsu.edu [ohsu.edu]
- 17. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing D-Luciferin Signal-to-Noise Ratio
Welcome to the technical support center for D-Luciferin-based bioluminescence assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their experimental signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the D-Luciferin/Luciferase reaction?
A1: The bioluminescent reaction involves the enzyme firefly luciferase catalyzing the oxidation of D-Luciferin in the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen.[1][2] This reaction produces oxyluciferin, carbon dioxide, adenosine monophosphate (AMP), and light.[1][2] The emitted light, typically in the yellow-green spectrum (around 560 nm), can be quantified to measure the activity of the luciferase reporter gene.[3][4]
Q2: Why is my bioluminescent signal weak or absent?
A2: A weak or non-existent signal can stem from several factors. These include issues with the D-Luciferin substrate, low luciferase expression in your cells, or suboptimal assay conditions. It is crucial to ensure your D-Luciferin is properly stored and handled, as it is sensitive to light and repeated freeze-thaw cycles.[5][6][7] Additionally, verifying the transfection efficiency and viability of your cells is essential, as the reaction is dependent on cellular ATP.[7][8]
Q3: How can I reduce high background signal in my assay?
A3: High background can be caused by the auto-oxidation of D-Luciferin or contamination.[5] To mitigate this, always use freshly prepared D-Luciferin solutions and protect them from light.[6][7] For in vitro assays, using white or opaque plates can help reduce crosstalk between wells.[8] In animal studies, switching to an alfalfa-free diet for the subjects at least a week prior to imaging can reduce autofluorescence from chlorophyll.[9]
Q4: What causes high variability between my experimental replicates?
A4: High variability is often due to inconsistent pipetting, differences in cell seeding density, or variations in the time between adding D-Luciferin and imaging.[10] Creating a master mix for your reagents can help ensure consistency across wells.[8][10] It's also important to ensure a homogeneous distribution of cells and to adhere to a strict, consistent timeline for all experimental steps.[8]
Troubleshooting Guides
Problem 1: Low Bioluminescent Signal
If you are experiencing a weak signal, consider the following troubleshooting steps:
-
Substrate Quality and Preparation: Ensure your D-Luciferin is of high purity and has been stored correctly at -20°C or below, protected from light and moisture.[6][11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4][7] Always use freshly prepared working solutions.[9][12]
-
Cellular Factors: Confirm high transfection efficiency and the viability of your cells. Low ATP levels in unhealthy or dying cells will limit the luciferase reaction.[7] You may need to optimize your transfection protocol or use a stronger promoter to drive luciferase expression.[5][10]
-
Assay Conditions: For in vitro assays, incubating cells at 37°C for a short period (e.g., 10 minutes) after adding D-Luciferin can increase the signal.[13][14][15] For in vivo studies, it is critical to determine the peak signal time by performing a kinetic study for your specific animal model and cell line.[16][17]
-
Imaging Parameters: Optimize your imaging settings by adjusting binning and exposure time. For low signals, increasing the binning (e.g., from 4x4 to 8x8) and using longer exposure times can help capture more light.[9]
Problem 2: High Background Signal
To address issues with high background, implement these strategies:
-
Reagent Handling: Protect D-Luciferin solutions from light at all times by using amber tubes or covering them with foil.[6][18] Prepare reagents in a clean environment to avoid contamination.
-
Plate Choice (in vitro): Use white, opaque-walled plates for luminescence assays to minimize well-to-well crosstalk and background from the plate itself.[8]
-
Animal Diet (in vivo): As mentioned in the FAQs, an alfalfa-free diet is crucial for reducing autofluorescence in animal imaging.[9]
Experimental Protocols & Data
D-Luciferin Solution Preparation
| Parameter | In Vitro Assays | In Vivo Assays |
| Stock Solution Concentration | 30 mg/mL (200X)[13][14][15] | 15 mg/mL or 30 mg/mL[11][17][18] |
| Solvent for Stock Solution | Sterile water or PBS[13][14][18] | Sterile DPBS (without Ca++ & Mg++)[17] |
| Working Solution Concentration | 150 µg/mL[13][14][15] | N/A (stock solution is injected) |
| Solvent for Working Solution | Pre-warmed complete cell culture medium[13][14][15] | N/A |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C.[11][17] Avoid repeat freeze-thaw cycles.[7] | |
| Stability of Working Solution | Use immediately after preparation.[14] | Use immediately after preparation.[6][14] |
Key Experimental Methodologies
In Vitro Luciferase Assay Protocol
-
Cell Seeding: Seed cells in a white-walled, clear-bottom plate and allow them to attach overnight.[13][18]
-
Prepare D-Luciferin Working Solution: Thaw a 200X stock solution (30 mg/mL) and dilute it 1:200 in pre-warmed complete media to a final concentration of 150 µg/mL.[13][14]
-
Add Substrate: Aspirate the old media from the cells and add the D-Luciferin working solution just before imaging.[13][14]
-
Incubation: For some cell types, a short incubation at 37°C (e.g., 10 minutes) may enhance the signal.[13][15]
-
Imaging: Immediately measure the bioluminescence using a luminometer or imaging system. To determine the kinetic curve for your specific cell type, take readings every few minutes for up to 40 minutes.[13]
In Vivo Bioluminescence Imaging Protocol
-
Prepare D-Luciferin Injection Solution: Prepare a fresh 15 mg/mL stock solution of D-Luciferin in sterile DPBS.[15][17] Filter sterilize the solution through a 0.2 µm filter.[13][14][15]
-
Animal Preparation: Anesthetize the animal according to your approved institutional protocols.
-
Substrate Administration: Inject the D-Luciferin solution. The standard dose is 150 mg/kg body weight.[14][17] The injection route (intraperitoneal, intravenous, or subcutaneous) should be optimized for your disease model.[9][16]
-
Determine Peak Signal Time: It is crucial to perform a kinetic study for each new animal model to identify the time of maximum signal intensity.[14][16][17] Typically, the peak signal occurs 10-20 minutes after intraperitoneal injection and 2-5 minutes after intravenous injection.[16]
-
Imaging: Place the animal in the imaging chamber and acquire images at various time points to capture the peak signal.[17]
Visual Guides
Diagrams of Key Processes
Caption: The firefly luciferase-catalyzed reaction.
Caption: A typical workflow for in vivo imaging.
Caption: A decision tree for troubleshooting low signal.
References
- 1. Firefly luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. atpsolution.com [atpsolution.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. goldbio.com [goldbio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. bumc.bu.edu [bumc.bu.edu]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. ohsu.edu [ohsu.edu]
- 16. sites.duke.edu [sites.duke.edu]
- 17. bcf.technion.ac.il [bcf.technion.ac.il]
- 18. resources.revvity.com [resources.revvity.com]
Troubleshooting variable results in D-Luciferin assays
Welcome to the technical support center for D-Luciferin assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their bioluminescence experiments. Here you will find answers to frequently asked questions and detailed guides to navigate common challenges encountered during D-Luciferin-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to variable and unreliable results in D-Luciferin assays. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: Why is my luminescence signal weak or absent?
A weak or non-existent signal is a common issue that can stem from several factors, from reagent quality to experimental setup.
-
Potential Causes & Solutions
| Cause | Solution |
| Inactive Reagents | Ensure D-Luciferin and luciferase are stored correctly and are not expired. Prepare fresh reagents, especially the D-Luciferin working solution, immediately before use.[1] D-Luciferin solutions are sensitive to light and multiple freeze-thaw cycles. |
| Low Transfection Efficiency | Optimize the transfection protocol for your specific cell line. Use a positive control vector (e.g., a plasmid expressing a fluorescent protein) to visually assess transfection efficiency. Ensure the use of high-quality, transfection-grade plasmid DNA.[2] |
| Suboptimal D-Luciferin Concentration | The concentration of D-Luciferin is critical. For in vitro assays, a typical final concentration is 150 µg/mL.[3][4][5] For in vivo imaging, a common dosage is 150 mg/kg.[4] It is recommended to perform a kinetic study to determine the optimal concentration and peak signal time for your specific model.[4] |
| Weak Promoter Activity | If using a reporter assay, the promoter driving luciferase expression may be weak. Consider using a stronger promoter or treating cells with an appropriate stimulus to induce promoter activity. |
| Insufficient ATP | The luciferase reaction is ATP-dependent. Ensure that cell lysates are prepared from healthy, metabolically active cells. Avoid conditions that could deplete cellular ATP levels. |
| Incorrect Assay Buffer pH | The optimal pH for firefly luciferase activity is around 7.8.[6] Ensure your lysis and assay buffers are at the correct pH. The enzyme's activity decreases significantly in acidic or highly alkaline conditions. |
| Low Luciferase Expression | If the signal is consistently low, consider increasing the amount of luciferase-expressing plasmid used for transfection or increasing the number of cells per well.[7] |
| Incorrect Instrument Settings | Ensure the luminometer is set to the appropriate sensitivity and integration time. A longer integration time may be necessary for weak signals. |
Q2: My luminescence signal is too high and potentially saturated. What should I do?
An excessively high signal can lead to non-linear results and data that is outside the dynamic range of the luminometer.
-
Potential Causes & Solutions
| Cause | Solution |
| High Luciferase Expression | A very strong promoter (e.g., CMV) can lead to high levels of luciferase expression.[2] Consider using a weaker promoter or reducing the amount of plasmid DNA used for transfection.[2][7] |
| High Cell Number | Reduce the number of cells seeded per well. |
| Saturated Detector | Dilute the cell lysate before adding the D-Luciferin substrate.[7] Perform a serial dilution to find the optimal lysate concentration that falls within the linear range of your instrument.[6] |
| Incorrect Instrument Settings | Decrease the integration time on the luminometer.[8] |
Q3: I am observing high background luminescence. How can I reduce it?
High background can mask the true signal from your experimental samples, leading to inaccurate results.
-
Potential Causes & Solutions
| Cause | Solution |
| Autoluminescence of Assay Plates | Use white or opaque-walled microplates specifically designed for luminescence assays.[2] These plates reduce well-to-well crosstalk. While white plates can sometimes exhibit phosphorescence, they generally provide a better signal-to-background ratio than black or clear plates.[8] |
| Contaminated Reagents | Prepare fresh buffers and D-Luciferin solutions using high-purity water and reagents. Microbial contamination can sometimes lead to background luminescence. |
| Cell Culture Medium Components | Some components in cell culture media, such as phenol (B47542) red, can quench the luminescent signal or contribute to background. If possible, use phenol red-free media for the final culture step before the assay. |
| Substrate Autoxidation | D-Luciferin can auto-oxidize, leading to a non-enzymatic background signal. Protect D-Luciferin solutions from light and prepare them fresh.[8] |
Q4: My results show high variability between replicates. What are the common causes?
-
Potential Causes & Solutions
| Cause | Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure consistent pipetting technique. When preparing reagents for multiple wells, create a master mix to minimize variations between wells.[6] For high-throughput applications, consider using a luminometer with automatic injectors.[6] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. Uneven cell distribution can lead to significant differences in luciferase expression.[2] |
| Variable Transfection Efficiency | Inconsistent transfection efficiency across wells is a major source of variability.[2] Optimize your transfection protocol and consider using a co-transfected internal control reporter (e.g., Renilla luciferase in a dual-luciferase assay) to normalize the data.[6] |
| Edge Effects in Microplates | The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or fill them with sterile water or media. |
| Temperature Fluctuations | Ensure that the assay plate and reagents are at a stable, ambient temperature before reading.[8] The luciferase reaction is temperature-sensitive. |
| Timing of Measurements | For "flash" assays where the signal decays rapidly, it is crucial to have a consistent and short time between reagent addition and measurement.[9] Using a luminometer with injectors is highly recommended for these types of assays.[6] For "glow" assays, while the signal is more stable, it's still good practice to read all wells at a consistent time point after reagent addition. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing D-Luciferin assays.
Table 1: Optimal Reaction Conditions
| Parameter | Optimal Range/Value | Notes |
| pH | 7.5 - 8.0 | Firefly luciferase activity is highest in a slightly alkaline environment.[6][10] |
| Temperature | 20 - 25°C (Room Temperature) | The enzyme is heat-labile, and activity decreases at higher temperatures.[11] For long-term studies, temperatures between 24-37°C have been found to be suitable.[10] |
| Mg2+ Concentration | ~7.5 mM | Magnesium is a crucial cofactor for the luciferase reaction.[10] |
Table 2: Recommended D-Luciferin Concentrations
| Assay Type | Recommended Concentration | Notes |
| In Vitro (Cell-based) | 150 µg/mL | This is a common starting concentration; optimization may be required for different cell types and expression levels.[3][4][5] |
| In Vivo (Animal Imaging) | 150 mg/kg | Administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[4] A kinetic curve should be determined for each animal model to find the peak signal time.[4] |
Key Experimental Protocols
Below are detailed methodologies for the essential steps in a D-Luciferin assay.
D-Luciferin Stock and Working Solution Preparation
-
D-Luciferin Stock Solution (e.g., 30 mg/mL for in vitro use):
-
Aseptically weigh out the required amount of D-Luciferin potassium or sodium salt.
-
Dissolve the powder in sterile, nuclease-free water or DPBS to a final concentration of 30 mg/mL.[3][12]
-
Mix gently by inverting the tube until the powder is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[13]
-
-
D-Luciferin Working Solution (e.g., 150 µg/mL for in vitro use):
Cell Lysis for In Vitro Assays
-
After experimental treatment, remove the culture medium from the cells.
-
Gently wash the cells once with an adequate volume of Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of 1X passive lysis buffer to each well (e.g., 100 µL for a 24-well plate or 20 µL for a 96-well plate).[13]
-
Place the plate on a shaker for 15-20 minutes at room temperature to ensure complete lysis.[13]
-
The cell lysate can be used directly or transferred to a microcentrifuge tube and centrifuged to pellet cell debris. The supernatant is then used for the assay.
Standard Luciferase Assay Protocol (96-well plate)
-
Equilibrate the cell lysate and the Luciferase Assay Reagent (containing D-Luciferin and ATP) to room temperature.[8]
-
Add 20 µL of cell lysate to each well of a white, opaque-bottom 96-well plate.
-
If using a luminometer with injectors, program the instrument to inject 100 µL of Luciferase Assay Reagent into each well, followed by a 2-second delay and a 10-second measurement of luminescence.[14]
-
If not using injectors, manually add 100 µL of the Luciferase Assay Reagent to each well and immediately place the plate in the luminometer to measure the signal. Be mindful of the rapid signal decay in "flash" assays.[9]
Visual Guides
The following diagrams illustrate key workflows and concepts in D-Luciferin assays.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. ohsu.edu [ohsu.edu]
- 6. med.emory.edu [med.emory.edu]
- 7. Thermostability of firefly luciferases affects efficiency of detection by in vivo bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Luciferase assay-signal decrease - Cell Biology [protocol-online.org]
- 10. nhsjs.com [nhsjs.com]
- 11. researchgate.net [researchgate.net]
- 12. bumc.bu.edu [bumc.bu.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. In-depth Characterization of Firefly Luciferase as a Reporter of Circadian Gene Expression in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
D-Luciferin substrate degradation and prevention
Welcome to the Technical Support Center for D-Luciferin (B1670815). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the degradation and prevention of D-Luciferin substrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: My bioluminescence signal is lower than expected. Could D-luciferin degradation be the cause?
A1: Yes, a diminished bioluminescence signal is a common indicator of D-luciferin degradation. D-luciferin is a sensitive reagent susceptible to various environmental factors that can lead to its breakdown and reduced activity in luciferase-based assays. Key factors contributing to degradation include improper storage, pH instability, exposure to light, and the presence of oxygen.[1] It is also important to rule out other potential issues such as low transfection efficiency or weak promoter activity in your experimental system.
Q2: What are the main degradation pathways for D-luciferin?
A2: The two primary degradation pathways for D-luciferin are:
-
Racemization: D-luciferin, the active enantiomer, can convert to L-luciferin over time in solution.[2] L-luciferin does not efficiently produce light in the luciferase reaction and acts as a competitive inhibitor, thereby reducing the overall bioluminescent signal.[3]
-
Oxidation: D-luciferin can be oxidized to dehydroluciferin (B1459941), particularly under alkaline pH conditions and in the presence of oxygen.[4] Dehydroluciferin is a potent inhibitor of the firefly luciferase reaction.
Q3: How should I properly store D-luciferin to minimize degradation?
A3: Proper storage is critical for maintaining the stability of D-luciferin. Recommendations vary for the powdered and solution forms.
-
Powdered D-luciferin: Upon receipt, store the lyophilized powder at -20°C or -80°C in a desiccated and dark environment.[1] To prevent exposure to moisture and oxygen, it is recommended to store it under an inert gas like argon or nitrogen.[1] An unopened vial of lyophilized D-luciferin, when stored correctly, can be stable for up to two years.[1]
-
D-luciferin Solutions: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months).[1] For short-term storage, solutions can be kept at 4°C for up to a week or at -20°C for up to three weeks, though some signal degradation may occur.[5] Always protect solutions from light by using amber vials or wrapping them in foil.[5]
Q4: What is the optimal pH for D-luciferin stability?
A4: D-luciferin is most stable in solutions with a neutral pH. It is quite unstable at pH values below 6.5 and above 7.5.[1] Alkaline conditions, in particular, promote the base-catalyzed formation of dehydroluciferin.[2] When preparing solutions, ensure the buffer is within a neutral pH range.
Q5: Can light exposure affect my D-luciferin?
A5: Absolutely. D-luciferin is a light-sensitive reagent.[5] Exposure to light can lead to photodegradation, reducing its activity. It is crucial to protect both powdered D-luciferin and its solutions from light at all stages, from preparation to the completion of the assay.
Troubleshooting Guides
Issue 1: Rapid Loss of Signal in Real-Time Assays
-
Possible Cause: Degradation of D-luciferin in the assay medium due to suboptimal pH or prolonged exposure to light and oxygen.
-
Troubleshooting Steps:
-
Verify the pH of your complete assay medium is within the neutral range (6.5-7.5).
-
Minimize the exposure of your assay plates to ambient light. Use opaque, white-walled plates for luminescence assays to reduce light scattering and protect from external light.
-
If the experiment allows, consider using a more stable, synthetic luciferin (B1168401) analog for long-term studies.
-
Issue 2: High Variability Between Replicates
-
Possible Cause: Inconsistent degradation of D-luciferin across different wells due to variations in preparation or handling.
-
Troubleshooting Steps:
-
Prepare a master mix of the D-luciferin working solution to ensure uniformity across all replicates.
-
Ensure all wells are protected from light equally.
-
Use a calibrated multichannel pipette to dispense the D-luciferin solution to minimize volume variations.
-
Issue 3: No Signal or Very Weak Signal from the Start
-
Possible Cause: Complete degradation of the D-luciferin stock solution.
-
Troubleshooting Steps:
-
Always prepare fresh D-luciferin solutions for critical experiments.
-
If using a previously frozen stock, test its activity with a positive control (e.g., purified luciferase) before proceeding with the main experiment.
-
Review your storage procedures to ensure they align with the recommendations (see FAQ Q3).
-
Quantitative Data on D-Luciferin Degradation
The following tables summarize the available quantitative data on the degradation of D-luciferin under various conditions.
Table 1: Racemization of D-luciferin to L-luciferin in Aqueous Solution at Room Temperature
| Time (Days) | L-luciferin Content (%) |
| 1 | 0.2% |
| 4 | 7.3% |
| 7 | 11.3% |
| 14 | 38.4% |
| 21 | 51.0% |
Data from a study where D-luciferin potassium salt (0.1 mM) was dissolved in distilled water and kept at room temperature.[6]
Table 2: General Stability of D-luciferin Solutions Under Different Storage Conditions
| Storage Temperature | Duration | Expected Stability |
| 4°C | Up to 1 week | Generally stable, but some signal loss may occur. |
| -20°C | Up to 3 weeks | Generally stable, but some signal loss may occur. |
| -20°C | Up to 1 month | Stock solutions may be stable. |
| -80°C | Up to 6 months | Recommended for long-term storage of aliquots. |
This table provides general guidelines compiled from various sources.[1][5] Actual stability can vary based on buffer composition, oxygen exposure, and light conditions.
Experimental Protocols
Protocol 1: Assessment of D-luciferin Stability by HPLC
This protocol outlines a method to quantify the degradation of D-luciferin over time by separating and measuring the concentrations of D-luciferin, L-luciferin, and dehydroluciferin using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
D-luciferin (powder)
-
Solvent for stock solution (e.g., sterile, ATP-free water or DPBS)
-
Buffers for stability testing (e.g., phosphate (B84403) buffers at pH 6.0, 7.4, and 8.0)
-
HPLC system with a UV or fluorescence detector
-
Chiral HPLC column (for separating D- and L-luciferin)
-
Reverse-phase C18 HPLC column (for separating D-luciferin and dehydroluciferin)
-
Mobile phase reagents (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
-
Standards for D-luciferin, L-luciferin, and dehydroluciferin
2. Sample Preparation:
-
Prepare a concentrated stock solution of D-luciferin in the chosen solvent. Protect from light.
-
Dilute the stock solution into the different pH buffers to be tested to a final concentration of 0.1 mM.
-
Divide each solution into multiple aliquots in amber vials and store them under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).
3. HPLC Analysis:
-
At specified time points (e.g., 0, 1, 4, 7, 14, 21 days), remove an aliquot from each condition.
-
For Racemization Analysis:
-
For Oxidation Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a suitable mobile phase to separate D-luciferin from dehydroluciferin.
-
Detect the peaks using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 330 nm).
-
4. Data Analysis:
-
Integrate the peak areas for D-luciferin, L-luciferin, and dehydroluciferin in the chromatograms.
-
Calculate the percentage of remaining D-luciferin and the percentage of each degradation product at each time point relative to the initial concentration at time 0.
-
Plot the percentage of D-luciferin remaining versus time for each condition to determine the degradation kinetics.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchmap.jp [researchmap.jp]
Best practices for storing D-Luciferin potassium salt
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling D-Luciferin potassium salt. Find troubleshooting guides and frequently asked questions to ensure the integrity and performance of your bioluminescent assays.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound salt upon receipt?
A1: Upon receipt, lyophilized this compound salt should be stored at -20°C in a desiccated environment, protected from light and air.[1][2][3][4] When stored correctly, the unopened lyophilized powder is stable for at least one to two years.[1][3][5] For vials that will be opened multiple times, it is recommended to backfill the vial with an inert gas like argon or nitrogen before resealing to minimize exposure to oxygen and moisture.[3]
Q2: What is the best way to store reconstituted D-Luciferin solutions?
A2: The optimal storage method for reconstituted D-Luciferin solutions depends on the intended duration of storage. For short-term storage, solutions can be kept at 4°C for up to one week, protected from light.[1] For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or preferably -80°C.[3] This prevents repeated freeze-thaw cycles, which can lead to degradation of the substrate.[1] Frozen aliquots can be stable for at least six months to a year.[1][2][3]
Q3: Is this compound salt sensitive to light?
A3: Yes, D-Luciferin is a light-sensitive reagent.[1][3] Exposure to light, especially UV light, can cause it to degrade and form dehydroluciferin, which is a competitive inhibitor of firefly luciferase.[2][6] Therefore, it is crucial to protect both the lyophilized powder and reconstituted solutions from light at all times by using amber vials or by covering containers with aluminum foil.[1][7]
Q4: What is the recommended solvent for reconstituting this compound salt?
A4: For in vivo applications, this compound salt is typically dissolved in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium.[8][9] For in vitro assays, sterile water can also be used.[7][10] It is important to ensure the pH of the final solution is between 6.0 and 6.3, as a pH greater than 6.3 may lead to slow racemization from the active D-isomer to the L-isomer, and pH extremes can cause instability.[2][3]
Troubleshooting Guide
Problem: I am observing a weaker than expected bioluminescent signal.
| Potential Cause | Troubleshooting Step |
| Improper storage of lyophilized powder | Ensure the lyophilized powder has been consistently stored at -20°C in a dark, dry environment. Exposure to light, moisture, or elevated temperatures can lead to degradation. |
| Degradation of reconstituted solution | If using a stored solution, it may have degraded. Prepare a fresh solution from lyophilized powder and compare the signal. Avoid repeated freeze-thaw cycles of stock solutions.[1] |
| Incorrect pH of the solution | The pH of the reconstituted D-Luciferin solution should be between 6.0 and 6.3.[2] A pH outside the optimal range of 6.5-7.5 can lead to instability.[3] Check and adjust the pH of your solvent if necessary. |
| Presence of inhibitors | Dehydroluciferin, formed by exposure to UV light and moisture, is a competitive inhibitor of luciferase.[2][6] Ensure all handling steps are performed with minimal light exposure. |
| Insufficient substrate concentration | The final concentration of D-Luciferin may need to be optimized for your specific animal model or cell culture to achieve the best results.[3] |
Problem: I see high background signal in my assay.
| Potential Cause | Troubleshooting Step |
| Contamination of reagents | Ensure that all reagents, especially water and buffers, are free of ATP contamination, which can lead to background luminescence.[11] |
| Autoluminescence of media or compounds | Some cell culture media or test compounds may exhibit autoluminescence. Run a control experiment without luciferase-expressing cells to check for background signal. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Salt
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder (unopened) | -20°C | Up to 2 years | Protect from light, air, and moisture.[1][3][4] |
| Reconstituted Solution | 4°C | Up to 1 week | Protect from light.[1][2] |
| Reconstituted Solution | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[1][3] |
| Reconstituted Solution | -80°C | Up to 1 year | Preferred for long-term storage; aliquot and protect from light.[2][3] |
Experimental Protocols
Protocol 1: Preparation of D-Luciferin Stock Solution for In Vivo Imaging
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Reagent Preparation: Allow the vial of lyophilized this compound salt and a bottle of sterile DPBS (without Ca²⁺ and Mg²⁺) to equilibrate to room temperature.
-
Reconstitution: Aseptically add the required volume of sterile DPBS to the vial of D-Luciferin to achieve the desired final concentration (e.g., 15 mg/mL).[8][10]
-
Dissolution: Gently swirl or invert the vial until the D-Luciferin is completely dissolved. Avoid vigorous shaking.
-
Sterile Filtration: Draw the reconstituted D-Luciferin solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a sterile, light-protected container (e.g., an amber tube or a clear tube wrapped in aluminum foil).[1][8]
-
Usage and Storage: For immediate use, proceed with animal injection. For later use, aliquot the sterile solution into single-use, light-protected tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for the preparation and storage of D-Luciferin solution.
Caption: Troubleshooting flowchart for a weak bioluminescent signal.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. This compound Salt [bdbiosciences.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound Salt - Regis Technologies [registech.com]
- 5. biothema.com [biothema.com]
- 6. This compound Salt [bdbiosciences.com]
- 7. bumc.bu.edu [bumc.bu.edu]
- 8. sites.duke.edu [sites.duke.edu]
- 9. morebio.co.kr [morebio.co.kr]
- 10. This compound | D-Luciferin K Salt | Luc substrate | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Reducing variability in D-Luciferin injection protocol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their D-Luciferin injection protocols for in vivo bioluminescence imaging (BLI).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in D-Luciferin-based bioluminescence imaging?
A1: Variability in BLI data can arise from several factors related to the substrate, the animal model, and the imaging procedure itself. Key sources include:
-
D-Luciferin Preparation and Administration: Inconsistent D-Luciferin concentration, storage, and injection technique can lead to significant differences in signal intensity.
-
Injection Route: The route of administration (intraperitoneal, intravenous, subcutaneous) significantly impacts the pharmacokinetics of D-Luciferin, affecting the time to peak signal and overall signal strength.[1][2]
-
Timing of Imaging: Imaging at a fixed time point without determining the peak signal for your specific model can introduce variability, as the time to peak can change depending on factors like tumor vascularization.[3][4]
-
Animal-Specific Factors: Physiological differences between animals, such as metabolism, body temperature, and the presence of efflux transporters (e.g., ABCG2), can alter D-Luciferin biodistribution and clearance.[5][6]
-
Anesthesia: The type of anesthesia used can influence physiological parameters and affect D-Luciferin kinetics.[7]
-
Substrate Quality: Using D-Luciferin from different batches or of varying purity can affect the consistency of the bioluminescent reaction.[8]
Q2: How do I properly prepare and store my D-Luciferin solution?
A2: Consistent preparation and storage of D-Luciferin are critical for reproducible results.
-
Preparation: Dissolve D-Luciferin potassium or sodium salt in sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (DPBS) to a typical stock concentration of 15 mg/mL.[9] To ensure sterility, filter the solution through a 0.22 µm syringe filter.[9][10] It is recommended to prepare the solution under low-light conditions to prevent photodegradation.[8]
-
Storage: For long-term storage, D-Luciferin powder should be stored at -20°C and protected from light.[9] Aliquot the prepared D-Luciferin solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[8]
Q3: What is the recommended dose of D-Luciferin for in vivo imaging?
A3: The standard dose for in vivo imaging in mice is typically 150 mg/kg body weight.[9][11][12] However, the optimal dose can vary depending on the animal model, the specific luciferase reporter being used, and the tissue being imaged. It is advisable to perform a dose-response study to determine the saturating dose for your experimental system.
Q4: Which injection route should I use: Intraperitoneal (IP), Intravenous (IV), or Subcutaneous (SC)?
A4: The choice of injection route depends on the experimental requirements for signal kinetics and reproducibility.
-
Intravenous (IV): Generally provides the fastest and highest peak photon emission with lower variability in time-to-peak.[2][7] This route offers better repeatability compared to IP injections.[2]
-
Intraperitoneal (IP): This is the most common route of administration.[12] However, it has a higher failure rate (3-10%) due to the risk of accidental injection into the intestine, which can lead to a complete lack of signal.[1]
-
Subcutaneous (SC): This method is a reliable alternative to IP injection, with all tumors being visualized consistently in some studies.[1] It can yield similar luminescence levels to IP injections within minutes.[1]
Troubleshooting Guide
Issue 1: Weak or No Bioluminescent Signal
| Potential Cause | Troubleshooting Steps |
| Improper D-Luciferin Preparation or Storage | Ensure D-Luciferin is dissolved in sterile DPBS without calcium and magnesium and has been stored correctly at -20°C in aliquots to avoid freeze-thaw cycles.[8][9] Prepare fresh solutions for critical experiments. |
| Incorrect Injection Technique | For IP injections, ensure the needle is inserted in the lower right quadrant of the abdomen to avoid the cecum.[9] For IV injections, confirm successful entry into the vein. Accidental intestinal injection during an IP procedure can result in no signal.[1] |
| Suboptimal Imaging Time | The peak of bioluminescence varies with the injection route and animal model.[3][4] Perform a kinetic study to determine the optimal imaging time window for your specific experimental setup. |
| Low Reporter Gene Expression | Confirm the expression of the luciferase reporter gene in your cells or tissue using methods like qPCR or Western blotting.[13] |
| Poor Cell Viability | Ensure that the cells expressing luciferase are healthy and viable, as the bioluminescent reaction is ATP-dependent.[7][13] |
Issue 2: High Variability Between Animals or Imaging Sessions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injection Volume or Timing | Use a consistent D-Luciferin dose based on the animal's body weight (e.g., 150 mg/kg).[9] Standardize the time between injection and imaging across all animals and sessions. |
| Variable D-Luciferin Distribution | To minimize variability, handle animals consistently and consider using a more reproducible injection route like IV.[2] Anesthesia can also affect distribution; use the same anesthetic protocol for all experiments.[7] |
| Different Batches of D-Luciferin | Use D-Luciferin from the same lot number for the duration of a longitudinal study to avoid batch-to-batch variability.[8] |
| Physiological State of the Animal | Factors such as body temperature can influence enzyme kinetics. Maintain the animal's body temperature during imaging using a heated stage.[12] |
Quantitative Data Summary
Table 1: Comparison of D-Luciferin Injection Routes and Signal Kinetics
| Injection Route | Average Time to Peak Luminescence | Signal Intensity | Advantages | Disadvantages |
| Intravenous (IV) | 2-5 minutes[9] | Highest peak emission[2] | Fast peak, high signal, better repeatability[2] | Technically more challenging |
| Intraperitoneal (IP) | 8-20 minutes[1][9] | Variable | Widely used, technically easier than IV | Higher variability, risk of failed injection[1] |
| Subcutaneous (SC) | 5-9 minutes[1] | Similar to IP[1] | Reliable, low failure rate[1] | Slower absorption than IV |
Experimental Protocols
Protocol 1: Performing a Kinetic Study to Determine Optimal Imaging Time
-
Animal Preparation: Prepare a cohort of animals representative of your experimental model.
-
D-Luciferin Administration: Inject the animals with your standard dose of D-Luciferin (e.g., 150 mg/kg) via your chosen administration route (IP, IV, or SC).[9]
-
Sequential Imaging: Immediately after injection, begin acquiring a series of bioluminescent images of the same animal at regular intervals (e.g., every 1-2 minutes for IV, every 2-5 minutes for IP/SC) for a total duration of 30-60 minutes.[10]
-
Data Analysis: For each animal, quantify the bioluminescent signal from the region of interest (ROI) at each time point.
-
Determine Peak Time: Plot the signal intensity over time for each animal. The time at which the maximum signal is observed is the peak time. Determine the average peak time and the time window during which the signal is at a plateau (e.g., >90% of peak) for your cohort. This plateau phase is the optimal window for imaging to reduce variability.[12]
Visualizations
Caption: Workflow for optimizing D-Luciferin injection and imaging protocol.
Caption: Troubleshooting decision tree for weak or no bioluminescent signal.
References
- 1. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic bioluminescence imaging for quantitative tumour burden assessment using IV or IP administration of D: -luciferin: effect on intensity, time kinetics and repeatability of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boosting Bioluminescence Neuroimaging: An Optimized Protocol for Brain Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atpsolution.com [atpsolution.com]
- 9. sites.duke.edu [sites.duke.edu]
- 10. laboratory-equipment.com [laboratory-equipment.com]
- 11. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. spectralinvivo.com [spectralinvivo.com]
Technical Support Center: D-Luciferin & Luciferase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to D-luciferin signal quenching and variability in bioluminescence assays.
Troubleshooting Guide
Issue 1: Weak or No Bioluminescent Signal
A weak or absent signal is a common problem in luciferase-based assays. This can stem from issues with reagents, experimental setup, or cellular mechanisms.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Reagent Degradation | D-luciferin and luciferase are sensitive to degradation. Ensure D-luciferin solutions are freshly prepared and protected from light.[1][2] Aliquot and store D-luciferin solutions at -20°C or -80°C for long-term use.[3][4][5] Avoid repeated freeze-thaw cycles.[1][2] Check the expiration dates and storage conditions of all reagents, including ATP and cofactors. |
| Suboptimal pH | Firefly luciferase activity is pH-dependent, with an optimal range typically between 7.4 and 8.0.[6][7] Acidic conditions can lead to a red-shifted, weaker signal.[8][9] Verify the pH of your assay buffer and adjust if necessary. |
| Suboptimal Temperature | Most firefly luciferases have an optimal temperature for activity around 22-25°C for in vitro assays.[10] Higher temperatures (e.g., 37°C) can lead to rapid signal decay and a red-shift in the emission spectrum.[9][11][12] Ensure your assay is performed at a consistent and optimal temperature. |
| Low Transfection Efficiency | In reporter gene assays, low transfection efficiency will result in low luciferase expression. Optimize your transfection protocol by testing different DNA-to-transfection reagent ratios.[1][13] Use a positive control to verify transfection efficiency. |
| Insufficient Substrate or Enzyme | Ensure D-luciferin and luciferase are present in sufficient concentrations. For in vivo imaging, consider the biodistribution and uptake of D-luciferin into the target tissue.[14][15] For in vitro assays, ensure thorough mixing of the lysate with the luciferase reagent. |
| Cellular Efflux of D-luciferin | Some cell lines express efflux pumps like ABCG2 that can actively transport D-luciferin out of the cell, reducing the intracellular substrate concentration and thus the bioluminescent signal.[14][16] |
Issue 2: High Background Signal
Elevated background can mask the true signal and reduce the assay's dynamic range.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Autoluminescence/Chemiluminescence | Some components in the sample or media can produce their own light. Measure the background from untransfected cells or a buffer-only control. |
| Contamination | Microbial contamination can lead to endogenous enzymatic activity that may produce a background signal. Ensure sterile technique and use fresh, sterile reagents.[1] |
| Plate Type | White plates are generally recommended for luminescence assays as they reflect light and can enhance the signal; however, they can also increase background and crosstalk between wells.[13][17] Black plates are recommended for the best signal-to-noise ratio, although the absolute signal will be lower.[17] |
| "Leaky" Promoters | In reporter assays, the promoter driving luciferase expression may have some basal activity, leading to a background signal even in the absence of a stimulus.[18] |
Issue 3: Signal Quenching or Inhibition
Signal quenching occurs when a substance interferes with the light-producing reaction, leading to a reduced signal.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Test compounds in drug screening assays may directly inhibit the luciferase enzyme or absorb the emitted light.[1] Compounds with benzothiazole, benzoxazole, or benzimidazole (B57391) cores are known to inhibit firefly luciferase.[19][20] |
| Colored Compounds | Compounds with color may absorb the light emitted by the luciferase reaction, a phenomenon known as color quenching. Dyes in blue, black, or red can quench the firefly bioluminescent signal at concentrations greater than 10µM.[1] |
| Presence of Heavy Metals | Heavy metals such as zinc, mercury, and cadmium can inhibit luciferase activity and cause a red-shift in the emission spectrum.[9][21][22] |
| High Substrate Concentration | Very high concentrations of D-luciferin can lead to substrate inhibition.[23] Perform a substrate concentration curve to determine the optimal concentration for your system. |
Frequently Asked Questions (FAQs)
Q1: What is D-luciferin signal quenching?
A1: D-luciferin signal quenching refers to any process that decreases the intensity of the bioluminescent signal produced by the luciferase-luciferin reaction without inhibiting the expression of the luciferase enzyme itself. This can be caused by chemical inhibitors, colored compounds that absorb the emitted light, or suboptimal reaction conditions.[1][24]
Q2: How does pH affect the D-luciferin signal?
A2: The activity of firefly luciferase and the color of the light it produces are highly dependent on pH. The optimal pH for light emission is typically in the slightly alkaline range (pH 7.4-8.0).[6][7] At acidic pH values, the light intensity decreases, and the emission spectrum shifts towards red light.[8][9] This is due to the protonation state of the oxyluciferin molecule in the enzyme's active site.
Q3: What is the optimal temperature for a luciferase assay?
A3: For in vitro assays using firefly luciferase, the optimal temperature is generally between 22°C and 25°C.[11][10] At higher temperatures, such as mammalian body temperature (37°C), the enzyme is less stable, and the light output decreases more rapidly.[9][11]
Q4: How should I prepare and store my D-luciferin solution?
A4: D-luciferin is sensitive to light and oxidation.[3] It is best to prepare fresh solutions for each experiment.[1][5] If you need to store it, dissolve it in a suitable buffer (e.g., PBS or a Tris-acetate buffer, but not Tris-HCl), aliquot it into single-use volumes, and store it at -20°C or -80°C, protected from light.[3][4][25] Avoid repeated freeze-thaw cycles.[1][2]
Q5: Can components of my cell culture medium interfere with the assay?
A5: Yes, some media components can interfere. For example, high concentrations of certain sera can have an inhibitory effect.[17] It is also known that some colored compounds, like phenol (B47542) red, can absorb light and quench the signal, although this is generally a minor effect. It is always good practice to run controls with your specific medium.
Q6: Why is my signal unstable and decaying rapidly?
A6: Signal instability, often seen as a rapid decay in light output, is characteristic of "flash" luciferase assays. This is due to the rapid consumption of the substrate and/or product inhibition. If this is an issue, consider using a "glow" type luciferase reagent, which is formulated to produce a more stable, long-lasting signal, albeit at a lower intensity.[26] High temperatures can also accelerate signal decay.
Experimental Protocols
Protocol 1: Basic In Vitro Luciferase Assay
This protocol outlines the fundamental steps for measuring luciferase activity from cell lysates.
-
Cell Lysis:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of a passive lysis buffer.
-
Incubate at room temperature for 15 minutes with gentle rocking.
-
-
Assay Preparation:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Transfer 20 µL of cell lysate to a well of a white, opaque 96-well plate.
-
-
Signal Measurement:
-
Add 100 µL of the luciferase assay reagent to the well.
-
Immediately place the plate in a luminometer and measure the light output. The integration time will depend on the signal intensity.
-
Protocol 2: Troubleshooting Signal Quenching by a Test Compound
This protocol helps determine if a test compound is quenching the bioluminescent signal.
-
Prepare a Standard Luciferase Reaction:
-
In a microplate well, add a known amount of recombinant luciferase enzyme to the assay buffer.
-
Add your test compound at the desired concentration. Include a vehicle-only control.
-
-
Initiate the Reaction:
-
Add the D-luciferin substrate to initiate the light-producing reaction.
-
-
Measure Luminescence:
-
Immediately measure the luminescence. A significantly lower signal in the presence of the compound compared to the vehicle control suggests quenching or inhibition.
-
-
Control for Color Quenching:
-
To differentiate between direct enzyme inhibition and color quenching, you can use a light-emitting standard (e.g., a commercial luminescent standard or a stable luciferase reaction) and measure its intensity with and without the test compound. A decrease in signal in the presence of the compound indicates color quenching.
-
Visualizations
Caption: The enzymatic pathway of D-luciferin oxidation by firefly luciferase.
Caption: A logical workflow for troubleshooting a weak D-luciferin signal.
Caption: An overview of the primary mechanisms leading to signal quenching.
References
- 1. goldbio.com [goldbio.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescence Color-Tuning Firefly Luciferases: Engineering and Prospects for Real-Time Intracellular pH Imaging and Heavy Metal Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nhsjs.com [nhsjs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Influence of bioluminescence imaging dynamics by D-luciferin uptake and efflux mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Frontiers | Bioluminescence from the bright and dark sides [frontiersin.org]
- 20. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 23. Cytoplasmic factors that affect the intensity and stability of bioluminescence from firefly luciferase in living mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Luciferase assay-signal decrease - Cell Biology [protocol-online.org]
Optimizing imaging time after D-Luciferin injection
Welcome to the Technical Support Center for Bioluminescence Imaging. This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice to help you optimize the imaging time after D-Luciferin injection for reliable and reproducible results in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal imaging time after D-Luciferin injection?
The optimal imaging time corresponds to the peak of bioluminescent signal intensity, which is determined by the pharmacokinetics of D-luciferin in the animal model. This timing is not fixed and should be determined empirically for each specific experimental setup (animal model, cell line, tumor location). Generally, after the substrate is administered, the signal gradually increases, reaches a peak, and then declines.[1] Imaging during the most stable and brightest phase of this kinetic curve, typically the plateau around the peak, is crucial for minimizing data variability.[2]
Q2: How does the route of administration for D-Luciferin affect the peak signal time?
The route of administration is a critical factor influencing substrate biodistribution and signal kinetics.[3][4] Intravenous (IV) injection leads to a rapid peak, while intraperitoneal (IP) and subcutaneous (SC) injections have slower absorption and a more delayed peak.
-
Intravenous (IV): Results in the fastest and highest peak photon emission due to direct entry into the bloodstream.[5][6]
-
Intraperitoneal (IP): The most common route due to its ease of use.[7] It results in a slower rise to a lower peak signal compared to IV, but the signal is often sustained for a longer period.[3]
-
Subcutaneous (SC): Offers an alternative to IP injection and can provide a more sustained signal release. In some models, it has shown comparable repeatability to IP injection for determining peak signals.[6]
Q3: What factors other than injection route influence D-Luciferin kinetics and signal intensity?
Several factors can significantly impact the biodistribution of D-luciferin and the resulting bioluminescent signal:
-
Animal Anesthesia: The type of anesthesia can affect physiological parameters and substrate distribution. For brain imaging, injecting D-luciferin before isoflurane (B1672236) anesthesia has been shown to increase signal gain significantly.[5]
-
Substrate Dose: Photon emission is dose-dependent. A standard dose is 150 mg/kg, but optimization may be required for specific models.[8]
-
Cellular Efflux Pumps: D-luciferin is a substrate for certain ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein or BCRP), which can pump the substrate out of cells, reducing intracellular concentration and signal intensity.[9][10]
-
Tissue Location and Depth: The location of the luciferase-expressing cells affects signal detection. Signals from deep tissues are more attenuated (absorbed and scattered) than signals from superficial locations.[11][12]
-
Animal Diet: Some components in standard animal chow can cause autofluorescence, potentially increasing background noise. Using a purified diet can help minimize this.[13]
Data Presentation: D-Luciferin Pharmacokinetics
The following tables summarize typical dosages and peak signal times. Note: These are general guidelines; optimal parameters must be determined empirically for your specific model.
Table 1: Recommended D-Luciferin Dosage for Mice
| Parameter | Recommendation |
| Standard Dose | 150 mg/kg body weight |
| Stock Solution | 15 mg/mL in sterile, calcium and magnesium-free DPBS |
| Injection Volume | 100 µL of 15 mg/mL stock per 10 grams of body weight |
Data sourced from Caliper Life Sciences protocols.[8]
Table 2: Typical Peak Bioluminescence Times by Injection Route in Mice
| Injection Route | Typical Peak Time Range (post-injection) | Characteristics |
| Intraperitoneal (IP) | 10 - 25 minutes | Slower absorption, sustained signal plateau. Most common method.[1][2][14] |
| Intravenous (IV) | 2 - 10 minutes | Rapid distribution, highest peak intensity, faster signal decay.[3][6] |
| Subcutaneous (SC) | 10 - 30 minutes | Slower absorption, similar kinetics to IP but can avoid accidental injection into abdominal organs.[1][6] |
Experimental Protocols
Protocol: Determining the Optimal Imaging Time (Kinetic Curve)
This protocol outlines the steps to establish the D-luciferin kinetic curve for your specific animal model, which is essential for identifying the optimal and most consistent imaging window.
Materials:
-
D-Luciferin Potassium Salt
-
Sterile DPBS (without Ca²⁺/Mg²⁺)
-
Syringe filter (0.2 µm)
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS™)
Procedure:
-
Prepare D-Luciferin: Prepare a fresh 15 mg/mL stock solution of D-luciferin in sterile DPBS. Pass the solution through a 0.2 µm syringe filter to ensure sterility.[8]
-
Animal Preparation: Anesthetize a small cohort of your experimental animals (n=2-3 is sufficient) using your standard procedure.[2]
-
Substrate Injection: Inject the D-luciferin solution at a dose of 150 mg/kg. The route of injection (IP, IV, or SC) should be consistent with your planned study design.[8]
-
Initiate Imaging Sequence: Immediately place the animal in the imaging chamber. Begin acquiring images approximately 3-5 minutes post-injection.[8]
-
Sequential Acquisition: Acquire a sequence of images every 2 to 5 minutes for a total duration of 40 to 45 minutes. Use an automatic exposure setting to ensure the signal is neither too dim nor saturated.[2]
-
Data Analysis:
-
Draw a Region of Interest (ROI) around the tumor or target tissue for each image in the sequence.
-
Quantify the total photon flux (radiance) within the ROI for each time point.[2]
-
Plot the radiance as a function of time (in minutes) post-injection.
-
The resulting graph is your kinetic curve. Identify the time point with the maximum signal (T-peak). The optimal imaging window is the plateau phase around this peak where the signal is >95% of the maximum.[2]
-
Visualizations: Workflows and Logic Diagrams
References
- 1. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Uptake kinetics and biodistribution of 14C-D-luciferin—a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake kinetics and biodistribution of 14C-D-luciferin--a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boosting Bioluminescence Neuroimaging: An Optimized Protocol for Brain Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extranet.fredhutch.org [extranet.fredhutch.org]
- 7. Kinetic modeling and analysis of dynamic bioluminescence imaging of substrates administered by intraperitoneal injection - Dai - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 8. slu.edu [slu.edu]
- 9. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing D-Luciferin Delivery to Deep Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo bioluminescence imaging (BLI) experiments, specifically focusing on improving D-luciferin delivery to deep tissues.
Troubleshooting Guide
This guide addresses common issues related to suboptimal D-luciferin delivery and provides actionable solutions.
Problem 1: Weak or no bioluminescence signal from deep tissues.
-
Question: I am not detecting a strong signal, or any signal at all, from my luciferase-expressing cells implanted in deep tissues (e.g., brain, lungs, liver). What are the potential causes and how can I troubleshoot this?
-
Answer: A weak or absent signal from deep tissues is a frequent challenge in bioluminescence imaging and can stem from several factors throughout the experimental workflow. Here’s a step-by-step troubleshooting approach:
-
Verify Reporter Gene Expression: First, ensure that your cells are robustly expressing the luciferase reporter gene. This can be confirmed using in vitro assays like qPCR or Western blotting to check for luciferase mRNA and protein levels, respectively.[1] A positive control with known high luciferase expression is also recommended to validate your detection system.[1]
-
Assess Cell Viability: Compromised cell health at the implantation site will lead to reduced metabolic activity and, consequently, a weaker bioluminescent signal, as the production of light by firefly luciferase is ATP-dependent.[2] Ensure that the cells are healthy and viable.
-
Optimize D-Luciferin Substrate Delivery: The bioavailability of D-luciferin at the target site is critical. Several factors can limit its delivery:
-
Substrate Preparation and Storage: Ensure your D-luciferin stock solution is freshly prepared and has been stored correctly (typically at -20°C or -80°C, protected from light and repeated freeze-thaw cycles).[3][4] Improperly stored luciferin (B1168401) can degrade, leading to a weaker signal.
-
Injection Route and Timing: The route of administration significantly impacts the pharmacokinetics of D-luciferin.[5] Intraperitoneal (IP) injection is common but can lead to variable absorption and preferential uptake by abdominal organs, reducing availability for other deep tissues.[6] Intravenous (IV) injection provides more rapid and systemic distribution, often reaching a peak signal faster.[5] Subcutaneous (SC) injection offers a slower, more sustained release. It's crucial to perform a kinetic study for your specific animal model and cell line to determine the optimal imaging time post-injection for each route.[5]
-
Dosage: A standard dose for D-luciferin is 150 mg/kg.[7] However, this may need to be optimized for your specific application. Increasing the dose can sometimes enhance the signal, but be mindful of potential saturation kinetics and cost.
-
-
Consider D-Luciferin Analogs for Enhanced Performance: Standard D-luciferin has limitations in tissue penetration due to the emission of yellow-green light (λmax ≈ 560 nm), which is readily absorbed by hemoglobin and melanin.[2][8] Several synthetic analogs have been developed to overcome this:
-
CycLuc1: This analog shows improved cell permeability and can be used at lower concentrations than D-luciferin.[9]
-
AkaLumine-HCl and AkaSuke: These analogs produce near-infrared (NIR) light (λmax ≈ 675-680 nm), which has significantly better tissue penetration.[8][10][11] The AkaBLI system, pairing AkaLumine with an engineered luciferase (Akaluc), can produce a signal that is 100 to 1,000 times brighter than the conventional D-luciferin/firefly luciferase system in vivo.[12]
-
-
Evaluate the Role of Efflux Transporters: The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is an efflux pump expressed at physiological barriers like the blood-brain barrier.[13][14] D-luciferin is a substrate for ABCG2, meaning it can be actively pumped out of target tissues, reducing the intracellular concentration available for the luciferase reaction.[15][16] If imaging in tissues with high ABCG2 expression (e.g., the brain), consider co-administration of an ABCG2 inhibitor, such as Ko143 or fumitremorgin C, to increase D-luciferin accumulation.[14][16]
-
Optimize Imaging Parameters: Ensure your imaging system settings are optimized for deep-tissue imaging. This includes using an open emission filter, appropriate exposure times, and binning to increase sensitivity.[1]
-
Problem 2: High background signal obscuring the signal from deep tissues.
-
Question: I am observing a high background signal, which makes it difficult to distinguish the specific signal from my deep-tissue target. What could be causing this and how can I reduce it?
-
Answer: High background can arise from several sources. Here are some common causes and solutions:
-
Autofluorescence: Animal chow is a common source of autofluorescence.[1] Switching to a purified, low-fluorescence diet for at least a week before imaging can significantly reduce this background.
-
Substrate Autoluminescence: Some luciferin analogs, particularly those for marine luciferases, can exhibit auto-oxidation and produce a background signal.[2] While less common with D-luciferin and its analogs, it's important to include a negative control group of animals that do not express luciferase but receive the substrate to assess any non-specific signal.[1]
-
Substrate Biodistribution: After IP injection, D-luciferin can accumulate in the abdominal cavity, leading to a strong, diffuse signal that can obscure signals from deeper organs.[6] IV or SC injection can provide a more uniform distribution.[5] For some analogs like AkaLumine-HCl, high background signals in the liver have been reported, which may make it unsuitable for certain applications.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve D-luciferin delivery to deep tissues?
A1: The primary strategies can be categorized as follows:
-
Use of Synthetic Luciferin Analogs: Employing analogs with improved pharmacokinetics and red-shifted emission spectra, such as CycLuc1, AkaLumine-HCl, and AkaSuke, enhances tissue penetration and signal strength.[9][11][17]
-
Nanoparticle-Mediated Delivery: Encapsulating D-luciferin in carriers like liposomes can prolong its circulation time, provide sustained release, and potentially be targeted to specific tissues.[18][19]
-
Optimization of Administration Protocol: Fine-tuning the injection route (e.g., IV or SC instead of IP), dosage, and imaging time window based on kinetic studies for your specific model is crucial.[5][7]
-
Inhibition of Efflux Pumps: For tissues with high expression of transporters like ABCG2/BCRP, using inhibitors can increase the intracellular accumulation of D-luciferin.[14][15]
Q2: How do D-luciferin analogs like AkaLumine-HCl and CycLuc1 compare to standard D-luciferin for deep tissue imaging?
A2: AkaLumine-HCl and CycLuc1 offer significant advantages over D-luciferin for deep tissue imaging. AkaLumine-HCl produces near-infrared light that penetrates tissues much more effectively.[8][10] Studies have shown that AkaLumine-HCl can result in a signal from deep tissues that is over 8-fold higher than that from D-luciferin.[8] CycLuc1 demonstrates better cell permeability and can produce a strong signal at a 20-fold lower dose than D-luciferin.[9]
Q3: What is the role of the ABCG2/BCRP transporter in D-luciferin delivery, and how can I address its effects?
A3: ABCG2 (or BCRP) is an efflux transporter that can actively pump D-luciferin out of cells.[13][16] This is particularly relevant for imaging in tissues protected by physiological barriers where ABCG2 is highly expressed, such as the blood-brain barrier.[14] The action of this pump reduces the amount of D-luciferin available to the luciferase enzyme inside the cells, leading to a weaker signal. To counteract this, you can co-administer a specific ABCG2 inhibitor, like Ko143, along with the D-luciferin substrate.[14] This will block the pump and increase the intracellular concentration of D-luciferin in the target tissue.
Q4: Can I use nanoparticles to deliver D-luciferin, and what are the benefits?
A4: Yes, encapsulating D-luciferin in nanoparticles, such as liposomes, is a viable strategy. The primary benefits include:
-
Prolonged Circulation: Nanoparticles can protect D-luciferin from rapid clearance from the bloodstream, extending its half-life from a few minutes to several hours.[18][19]
-
Sustained Release: This prolonged circulation allows for a more sustained release of the substrate, resulting in a longer window for imaging.[18]
-
Potential for Targeting: Nanoparticles can be functionalized with targeting ligands to direct them to specific tissues or tumors, thereby increasing the local concentration of D-luciferin.
Quantitative Data Summary
Table 1: Comparison of D-Luciferin and its Analogs for In Vivo Deep Tissue Imaging
| Substrate | Peak Emission Wavelength (λmax) | Relative In Vivo Performance (Deep Tissue) | Key Advantages | Key Disadvantages |
| D-luciferin | ~560 nm | Baseline | Well-established, widely available. | Poor tissue penetration, rapid clearance.[8][18] |
| CycLuc1 | Red-shifted vs. D-luciferin | Up to 20-fold lower dose needed for similar signal as D-luciferin.[9] | Higher cell permeability, effective at low doses.[9] | Less red-shifted than AkaLumine-HCl. |
| AkaLumine-HCl | ~677 nm | 3.3-fold higher signal in lungs vs. CycLuc1; 8.1-fold higher vs. D-luciferin.[8] | Excellent tissue penetration (NIR emission), high sensitivity.[8][10] | Can cause background signal in the liver.[9] |
| AkaSuke | ~680 nm | 8-fold higher photon generation than AkaLumine-HCl in vitro.[11] | Intense NIR bioluminescence.[11] | May have poor blood-brain barrier permeability compared to AkaLumine.[11] |
Table 2: Pharmacokinetic Parameters of Free vs. Liposomal D-Luciferin
| Delivery Method | Half-life (t1/2) | Release Profile | Reference |
| Free D-luciferin | ~3.54 minutes | Rapid clearance | [18][19] |
| Liposomal D-luciferin | Prolonged (release over 24 hours) | Sustained release | [18][19] |
Experimental Protocols
Protocol 1: Preparation and Administration of D-Luciferin for In Vivo Imaging
Materials:
-
D-Luciferin (potassium or sodium salt)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Sterile 0.22 µm syringe filter
Procedure:
-
Under sterile conditions and protected from light, dissolve D-luciferin in DPBS to a final concentration of 15 mg/mL.[7]
-
Gently mix by inversion until the D-luciferin is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[7]
-
This solution should be prepared fresh for each experiment. If necessary, it can be stored in aliquots at -20°C for up to one month, protected from light.[7]
-
Administer the D-luciferin solution to the animal via the desired route (IP, IV, or SC). The standard dosage is 150 mg/kg body weight, which corresponds to an injection volume of 10 µL per gram of body weight for a 15 mg/mL solution.[7]
-
Perform a kinetic study for your specific model to determine the peak signal time. Typically, imaging is performed 10-20 minutes after IP or SC injection and 2-5 minutes after IV injection.[5]
Protocol 2: Preparation of Liposomal D-Luciferin (Acetate Gradient Method)
This protocol is a summary of a published method and should be adapted and optimized for specific experimental needs.[18]
Materials:
-
Lipids (e.g., DSPC, DSPE-PEG, Cholesterol)
-
Calcium acetate (B1210297) solution (120 mM, pH 6.0)
-
Sodium sulfate (B86663) solution (120 mM, pH 6.0)
-
Sephadex G-75 column
-
D-luciferin powder
Procedure:
-
Liposome (B1194612) Preparation: Prepare liposomes in a 120 mM calcium acetate solution.
-
Gradient Creation: Exchange the extra-liposomal buffer with a 120 mM sodium sulfate solution using a Sephadex G-75 column to create an acetate gradient across the liposomal membrane.
-
Luciferin Loading: a. Dissolve D-luciferin in the extra-liposomal buffer (sodium sulfate solution). b. Add the D-luciferin solution to the liposome suspension to achieve the desired luciferin-to-lipid ratio. c. Incubate the mixture to allow for the active loading of D-luciferin into the liposomes. Incubation times and temperatures should be optimized.
-
Purification: Remove any unencapsulated D-luciferin by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, encapsulation efficiency, and release kinetics.
Visualizations
Caption: A generalized experimental workflow for in vivo bioluminescence imaging.
Caption: A troubleshooting flowchart for low bioluminescence signal in deep tissues.
Caption: The role of the ABCG2/BCRP efflux pump in limiting D-luciferin availability.
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. Identification of Factors Complicating Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 5. sites.duke.edu [sites.duke.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioluminescent imaging of drug efflux at the blood–brain barrier mediated by the transporter ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABCG2/BCRP expression modulates D-Luciferin based bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced in vivo bioluminescence imaging using liposomal luciferin delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting poor D-Luciferin solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with D-luciferin (B1670815) solubility during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my D-luciferin not dissolving?
A1: The solubility of D-luciferin is highly dependent on its form (free acid vs. salt) and the solvent used. D-luciferin free acid has very low solubility in water and aqueous buffers at neutral pH.[1][2] To dissolve the free acid form, you will need to use a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to increase the pH, or use an organic solvent like DMSO or methanol.[2][3] The salt forms, D-luciferin potassium salt and D-luciferin sodium salt, are readily soluble in water and aqueous buffers like DPBS.[4][5][6] If you are using a salt form and it is not dissolving, ensure your solvent is at room temperature and mix gently by inversion.[7][8]
Q2: What is the difference between D-luciferin free acid, potassium salt, and sodium salt?
A2: The primary difference between these forms is their solubility.[2][5]
-
D-Luciferin Free Acid: Poorly soluble in water and requires the addition of a base or an organic solvent to dissolve.[2] Some researchers may choose the free acid form as it contains more photons per milligram.[9]
-
This compound Salt: Readily soluble in water and aqueous buffers.[1][5] It is often chosen for its good stability.[1][10]
-
D-Luciferin Sodium Salt: Also readily soluble in water and aqueous buffers, with slightly higher solubility than the potassium salt.[1][9][10]
For most applications, especially in vivo imaging, the potassium or sodium salt is recommended due to their ease of use and high solubility in physiological buffers.[1]
Q3: My D-luciferin solution has a greenish tint. What does this mean?
A3: A green color in your D-luciferin solution is an indication of oxidation, which can occur if the solution is too alkaline.[3] This oxidation will reduce the effectiveness of the substrate. It is important to ensure the final pH of your solution is near neutral (around 6.5) after dissolution.[3]
Q4: Can I store my D-luciferin solution? If so, for how long?
A4: While it is strongly recommended to use freshly prepared D-luciferin solutions for optimal signal, solutions can be stored.[7][11] For short-term storage, solutions can be kept at 4°C, protected from light, for up to 3 weeks, though some signal degradation may occur.[7] For longer-term storage, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][11][12] The stability of frozen solutions is a point of discussion, with some sources indicating they are suitable for use for at least 6 months when stored at -80°C, while others advise caution as prolonged storage can lead to signal degradation.[11][13] D-luciferin is sensitive to light and oxygen, so it is crucial to protect solutions from light during storage and handling.[9][11]
Q5: What is the best solvent for D-luciferin for in vivo imaging?
A5: For in vivo imaging, this compound or sodium salt should be dissolved in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.[8][14] A common stock solution concentration for in vivo use is 15 mg/mL.[7][12][14]
Data Presentation
Table 1: Solubility of Different Forms of D-Luciferin
| Form | Solvent | Solubility | Notes |
| D-Luciferin Free Acid | Water | < 0.1 mg/mL (insoluble)[1] | Requires addition of a base (e.g., NaOH, KOH) to dissolve.[2] |
| D-Luciferin Free Acid | Methanol | 10 mg/mL[3] | |
| D-Luciferin Free Acid | DMSO | 50 mg/mL[3] | |
| This compound Salt | Water | ~60 mg/mL[5] | Good stability.[1] |
| D-Luciferin Sodium Salt | Water | Up to 100 mg/mL[10] | Slightly more soluble than the potassium salt.[9] |
Experimental Protocols
Protocol 1: Preparation of D-Luciferin Stock Solution for In Vitro Assays
-
Reagent: this compound or Sodium Salt
-
Procedure:
-
Prepare a 100 mM (approximately 30 mg/mL) stock solution by dissolving the D-luciferin salt in sterile water.[8][15]
-
Mix gently by inverting the tube until the powder is completely dissolved.[7][8]
-
For immediate use, dilute this stock solution to the final working concentration in pre-warmed cell culture medium (e.g., 150 µg/mL).[7][8][12]
-
If storing, create single-use aliquots and store at -20°C or -80°C, protected from light.[4][11] Avoid repeated freeze-thaw cycles.[4]
-
Protocol 2: Preparation of D-Luciferin for In Vivo Imaging
-
Reagent: this compound or Sodium Salt
-
Procedure:
-
Prepare a fresh 15 mg/mL stock solution of D-luciferin in sterile DPBS.[7][12][14]
-
Filter the solution through a 0.2 µm syringe filter to sterilize it.[7][12][14]
-
The recommended dose for mice is typically 150 mg/kg of body weight.[7][12] This corresponds to an injection volume of 10 µL per gram of body weight for a 15 mg/mL solution.[12][14]
-
Administer the solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.[14] The optimal imaging time after injection should be determined by performing a kinetic curve for each animal model, but it is typically between 10-20 minutes post-injection.[12][14]
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor D-Luciferin solubility.
Caption: Bioluminescent reaction of D-Luciferin catalyzed by Firefly Luciferase.
References
- 1. researchgate.net [researchgate.net]
- 2. seas.ysbuy.com [seas.ysbuy.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. morebio.co.kr [morebio.co.kr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. bumc.bu.edu [bumc.bu.edu]
- 9. goldbio.com [goldbio.com]
- 10. goldbio.com [goldbio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. ohsu.edu [ohsu.edu]
- 13. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sites.duke.edu [sites.duke.edu]
- 15. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
D-Luciferin Potassium vs. Sodium Salt: A Comparative Guide for In Vivo Imaging
For researchers, scientists, and drug development professionals utilizing in vivo bioluminescence imaging, the choice of D-Luciferin salt is a critical parameter that can influence experimental outcomes. This guide provides an objective comparison of D-Luciferin potassium and sodium salts, supported by experimental data and detailed protocols to aid in selecting the optimal substrate for your research needs.
D-Luciferin is the substrate for firefly luciferase, an enzyme widely used as a reporter in preclinical research to non-invasively monitor biological processes in living animals.[1][2][3] The reaction between D-Luciferin, luciferase, ATP, and oxygen results in the emission of light, which can be detected and quantified.[2][3][4] While both the potassium and sodium salt forms of D-Luciferin are commonly used and can often be employed interchangeably, they possess distinct physical properties that may be advantageous for specific applications.[5]
Key Performance Metrics: A Head-to-Head Comparison
The primary distinctions between this compound and sodium salts lie in their solubility and stability.[6][7] Although these differences are generally subtle, they can be a deciding factor in certain experimental contexts.
| Property | This compound Salt | D-Luciferin Sodium Salt | Key Considerations for In Vivo Imaging |
| Solubility in Water | 55 - 60 mg/mL[6] | Up to 100 mg/mL[6] or 330.8 mg/mL[7] | For standard in vivo stock solutions of 15 mg/mL, both salts are sufficiently soluble.[6] The higher solubility of the sodium salt may be beneficial for preparing highly concentrated stock solutions.[7] |
| Stability | Generally considered to have slightly better stability.[6][7] | Considered to have poorer stability compared to the potassium salt.[7] | For long-term storage of stock solutions, the potassium salt may be preferred.[7] However, for immediate use, the difference in stability is often negligible. It is recommended to use freshly prepared solutions for optimal results.[8] |
| General Use | Widely used and well-validated in mice for in vivo applications due to its good stability and effectiveness.[7] | Preferred by some researchers for its rapid dissolution and excellent aqueous solubility, which can simplify preparation and ensure consistent dosing.[9] | The choice often comes down to laboratory preference and established protocols.[6] Both are considered biologically equivalent.[7] |
Experimental Protocols
A standardized protocol for in vivo bioluminescence imaging is crucial for reproducible results. The following is a general methodology adaptable for both potassium and sodium salts of D-Luciferin.
Preparation of D-Luciferin Stock Solution
-
Reconstitution: Aseptically dissolve D-Luciferin (either potassium or sodium salt) in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium to a final concentration of 15 mg/mL.[1][10] Gently invert the vial to ensure complete dissolution.[10]
-
Sterilization: Filter-sterilize the D-Luciferin solution through a 0.22 µm syringe filter.[1][4]
-
Storage: For immediate use, the solution can be kept at room temperature, protected from light.[1] For longer-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C, protected from light.[10][11] Avoid repeated freeze-thaw cycles.[4][12]
In Vivo Administration and Imaging
-
Animal Preparation: Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation).[1]
-
Injection: Administer the D-Luciferin solution via intraperitoneal (i.p.) injection.[4][10] The standard dose is 150 mg/kg of body weight, which corresponds to an injection volume of 10 µL per gram of body weight for a 15 mg/mL stock solution.[10][13]
-
Signal Acquisition: The timing of image acquisition is critical and can vary depending on the animal model and route of administration.[1] For i.p. injections, the peak signal is typically observed between 10 and 20 minutes post-injection.[1] It is highly recommended to perform a kinetic study for each new experimental model to determine the precise time of peak signal emission.[10]
-
Imaging: Place the animal in the imaging chamber of a bioluminescence imaging system and acquire images.[1]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Bioluminescence reaction catalyzed by firefly luciferase.
Caption: Standard workflow for in vivo bioluminescence imaging.
Conclusion
Both this compound and sodium salts are effective substrates for in vivo bioluminescence imaging. The choice between them often depends on specific experimental requirements and laboratory preferences. The sodium salt offers superior solubility, which can be an advantage when preparing highly concentrated stock solutions. Conversely, the potassium salt is reported to have slightly better stability, making it a reliable choice for long-term storage of prepared aliquots. For most standard in vivo applications using a 15 mg/mL stock solution, either salt will perform comparably. Researchers should prioritize the use of high-purity luciferin and adhere to consistent, well-validated protocols to ensure the reliability and reproducibility of their experimental data.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. apexbt.com [apexbt.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. morebio.co.kr [morebio.co.kr]
- 5. goldbio.com [goldbio.com]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. goldbio.com [goldbio.com]
- 10. bcf.technion.ac.il [bcf.technion.ac.il]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
A Comparative Guide to D-Luciferin Alternatives for Enhanced Luciferase Assays
For researchers, scientists, and drug development professionals seeking to optimize their luciferase-based assays, this guide provides an objective comparison of prominent alternatives to the conventional substrate, D-luciferin. This document outlines the performance characteristics of these alternatives, supported by experimental data, and offers detailed protocols for their application.
The firefly luciferase-D-luciferin system has long been a cornerstone of biological research, enabling sensitive detection of gene expression, cell viability, and other cellular processes. However, the limitations of D-luciferin, particularly its relatively low brightness and suboptimal emission wavelength for deep-tissue imaging, have spurred the development of novel synthetic substrates. This guide explores the key features of several of these alternatives—AkaLumine (and its hydrochloride salt, TokeOni), CycLuc1, and seMpai—as well as the distinct NanoLuc®/furimazine system, to empower researchers in selecting the optimal reagent for their specific experimental needs.
Performance Comparison of D-Luciferin and its Alternatives
The selection of a luciferase substrate significantly impacts assay sensitivity, signal duration, and suitability for in vivo applications. The following tables summarize the key quantitative parameters of D-luciferin and its alternatives based on available experimental data.
| Substrate | Associated Luciferase | Peak Emission Wavelength (λmax) | Relative Brightness (vs. D-luciferin) | Signal Kinetics (Half-life) | Quantum Yield (Φ) | Michaelis Constant (Km) | Key Advantages |
| D-Luciferin | Firefly Luciferase (Fluc) & mutants | ~560 nm | 1x (baseline) | Minutes to hours (assay dependent) | ~0.41 | ~6.76 µM[1] | Well-established, widely available |
| AkaLumine (TokeOni) | Firefly Luciferase (Fluc) & mutants | ~677 nm[2] | >40x in vivo[2] | ~40 min in serum[2] | Higher than D-luciferin[3] | Not widely reported | Near-infrared emission, high in vivo sensitivity[2] |
| CycLuc1 | Firefly Luciferase (Fluc) & mutants | ~599 nm | >10x in vivo at equivalent doses[4] | Longer than D-luciferin | Higher than D-luciferin[1] | ~0.1 µM[1] | Improved brightness, brain penetrant |
| seMpai | Firefly Luciferase (Fluc) & mutants | ~675 nm[5] | Comparable to AkaLumine, higher than D-luciferin | Not widely reported | Not widely reported | ~6.2 µM[6] | High solubility, reduced liver background[5][7] |
| Furimazine | NanoLuc® Luciferase (Nluc) | ~460 nm[8] | ~150x brighter system (Nluc vs. Fluc)[8] | >2 hours (glow-type)[8] | High (system-level) | Not applicable (different enzyme) | Extremely bright, ATP-independent, stable signal[8] |
Signaling Pathways and Experimental Workflows
To understand the function of these substrates, it is essential to visualize the underlying biochemical reactions and the experimental procedures used to measure their output.
Firefly Luciferase Bioluminescent Reaction
The light-emitting reaction catalyzed by firefly luciferase is an ATP-dependent process. The substrate, D-luciferin or an analog, is first adenylated. This intermediate then undergoes oxidation to produce an excited-state oxyluciferin, which emits light upon returning to its ground state.
Generalized Experimental Workflow for In Vitro Luciferase Assay
A typical workflow for comparing luciferase substrates in vitro involves preparing reagents, seeding cells expressing luciferase, adding the substrates, and measuring the resulting luminescence.
Generalized Experimental Workflow for In Vivo Bioluminescence Imaging
In vivo studies require the administration of the substrate to an animal model expressing luciferase, followed by imaging using a sensitive CCD camera-based system.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. Below are generalized protocols for in vitro and in vivo luciferase assays.
Protocol 1: In Vitro Luciferase Assay
This protocol is designed for a 96-well plate format to compare the light output from different luciferase substrates in cultured cells expressing firefly luciferase.
Materials:
-
Luciferase-expressing cells (e.g., HEK293T-Fluc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
D-luciferin and alternative substrates (AkaLumine, CycLuc1, seMpai)
-
Sterile, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count luciferase-expressing cells.
-
Seed 10,000-20,000 cells per well in a 96-well opaque-walled plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Substrate Preparation:
-
Prepare stock solutions of D-luciferin and each alternative substrate in sterile water or DMSO, depending on solubility. Protect from light.
-
On the day of the assay, prepare working solutions of each substrate in pre-warmed cell culture medium to the desired final concentration (e.g., 150 µg/mL for D-luciferin, with equivalent molar concentrations for alternatives).[9][10]
-
-
Luminescence Measurement:
-
Remove the old medium from the cells.
-
Gently add 100 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Measure the luminescence in a plate-reading luminometer. Set the integration time to 1-10 seconds.
-
-
Data Analysis:
-
Record the Relative Light Units (RLU) for each substrate.
-
Normalize the RLU values of the alternative substrates to that of D-luciferin to determine the relative brightness.
-
Protocol 2: In Vivo Bioluminescence Imaging
This protocol describes a general procedure for imaging luciferase-expressing cells (e.g., tumor xenografts) in a mouse model.
Materials:
-
Mice bearing luciferase-expressing cells
-
D-luciferin and alternative substrates
-
Sterile DPBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Syringes and needles
Procedure:
-
Substrate Preparation:
-
Animal Preparation and Substrate Administration:
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection (e.g., every 2-5 minutes for 30-60 minutes) to determine the peak signal time.[12]
-
Set the exposure time, binning, and f/stop to optimize signal detection without saturation.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the signal source (e.g., tumor).
-
Quantify the signal as total photon flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Compare the peak photon flux and the signal duration for each substrate.
-
Conclusion
The development of novel luciferin (B1168401) analogs and alternative luciferase systems has significantly expanded the toolkit for bioluminescence-based research. For applications requiring deep-tissue imaging, the near-infrared emission of AkaLumine (TokeOni) and seMpai offers a distinct advantage by minimizing tissue absorbance and scattering. CycLuc1 provides a brighter signal than D-luciferin and exhibits enhanced blood-brain barrier permeability, making it a valuable tool for neuroscience research. For assays demanding the highest possible sensitivity and a stable, long-lasting signal, the NanoLuc®/furimazine system stands out due to its exceptional brightness and ATP-independent mechanism.
The choice of substrate should be guided by the specific requirements of the experiment, including the desired emission wavelength, the required sensitivity, the duration of the assay, and whether the application is in vitro or in vivo. By understanding the comparative performance and adhering to optimized protocols, researchers can harness the full potential of these advanced bioluminescent tools to achieve more sensitive and accurate results.
References
- 1. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Sensitivity In Vivo Imaging of Cancer Metastasis Using a Near-Infrared Luciferin Analogue seMpai - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. ohsu.edu [ohsu.edu]
- 11. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Animal In Vivo Imaging - Experimental techniques for bioluminescence in vivo imaging-Clinx勤翔 [clinxsci.com]
D-Luciferin vs. Coelenterazine: A Comparative Guide for Bioluminescence Research
For researchers, scientists, and drug development professionals, the choice between D-luciferin and coelenterazine (B1669285) is a critical decision in designing bioluminescence imaging (BLI) experiments. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal substrate for your research needs.
The two most prominent players in bioluminescence are the firefly luciferase system, which utilizes D-luciferin, and the marine luciferase systems, such as those from Renilla and Gaussia, which use coelenterazine.[1][2] While both systems produce light through an enzymatic reaction, their distinct characteristics in terms of mechanism, emission properties, and substrate kinetics make them suitable for different applications.
Mechanism of Action
D-Luciferin: The firefly luciferase reaction is a two-step process that is dependent on adenosine (B11128) triphosphate (ATP).[3][4] First, D-luciferin is adenylated by luciferase in the presence of ATP and magnesium ions.[3] The resulting luciferyl adenylate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin molecule. As this molecule returns to its ground state, it emits light.[3][5] The requirement of ATP links this reaction to the energy status of the cell.[6]
Coelenterazine: In contrast, the bioluminescent reaction involving coelenterazine and marine luciferases, such as Renilla luciferase (Rluc) and Gaussia luciferase (Gluc), does not require ATP.[7] The enzyme catalyzes the oxidation of coelenterazine by molecular oxygen, leading to the formation of an excited-state coelenteramide, which then decays to its ground state with the emission of a photon.[8][9] Some coelenterazine-dependent systems, like the photoprotein aequorin, are triggered by the binding of calcium ions.[7]
Signaling Pathway Diagrams
Performance Comparison
The selection of a bioluminescent system often depends on the specific requirements of the experiment, such as the desired emission wavelength, signal intensity, and duration. The following table summarizes the key performance characteristics of D-luciferin and coelenterazine.
| Feature | D-Luciferin (with Firefly Luciferase) | Coelenterazine (with Renilla/ Gaussia Luciferase) |
| Emission Maximum | ~560 nm (yellow-green)[10] | ~460-480 nm (blue)[7][9] |
| Quantum Yield | High (~0.41)[10][11] | Varies; generally lower than D-luciferin[12] |
| Cofactor Requirement | ATP, Mg²⁺[6] | None (except for Ca²⁺ in photoproteins)[7] |
| Kinetics | Glow-type kinetics, prolonged signal[13] | Flash-type kinetics, rapid signal decay[14] |
| In Vivo Stability | Generally stable[15] | Less stable, can be oxidized by serum, leading to background signal[15][16] |
| Tissue Penetration | Good, due to red-shifted emission[17] | Poorer, due to blue-shifted emission which is more readily absorbed by tissues[18] |
| Blood-Brain Barrier | Can cross the blood-brain barrier[13][16] | Does not cross the blood-brain barrier[16] |
Experimental Protocols
Accurate and reproducible results in bioluminescence assays depend on carefully executed experimental protocols. Below are generalized protocols for in vitro and in vivo assays using D-luciferin and coelenterazine.
D-Luciferin In Vitro Protocol:
-
Cell Culture: Plate cells expressing firefly luciferase in a white-walled, clear-bottom 96-well plate and culture overnight.[15]
-
Reagent Preparation: Prepare a stock solution of D-luciferin (e.g., 30 mg/mL in sterile water).[19][20] Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 150 µg/mL.[19][20]
-
Assay: Aspirate the old medium from the cells and add the D-luciferin working solution.[20] Incubate for 10-20 minutes at 37°C before measuring the luminescence with a luminometer.[20]
Coelenterazine In Vitro Protocol:
-
Cell Culture: Plate cells expressing Renilla or Gaussia luciferase in a similar manner to the D-luciferin protocol.[15]
-
Reagent Preparation: Due to its lower stability, prepare fresh coelenterazine solutions. Dissolve coelenterazine in an appropriate solvent (e.g., ethanol (B145695) or methanol) and then dilute to the final working concentration (e.g., 1-5 µg/mL) in assay buffer or medium immediately before use.[15]
-
Assay: Add the coelenterazine working solution to the cells and immediately measure the luminescence, as the signal is typically transient ("flash" kinetics).[14][15]
D-Luciferin In Vivo Protocol:
-
Animal Preparation: Anesthetize the animal model (e.g., mouse) bearing luciferase-expressing cells.
-
Substrate Preparation: Prepare a sterile solution of D-luciferin at a concentration of 15 mg/mL in DPBS.[6]
-
Injection: Inject the D-luciferin solution intraperitoneally (IP) or subcutaneously (SC) at a dose of 150 mg/kg body weight.[19][21]
-
Imaging: Image the animal using a sensitive CCD camera system. The peak signal is typically observed 10-20 minutes after IP injection.[6]
Coelenterazine In Vivo Protocol:
-
Animal Preparation: Anesthetize the animal as described for the D-luciferin protocol.
-
Substrate Preparation: Prepare a sterile solution of coelenterazine. Due to its poor water solubility, it may require a co-solvent like ethanol, which can be toxic.[14] Water-soluble formulations are also available and are preferred for in vivo studies to increase sensitivity and reduce toxicity.[14]
-
Injection: Intravenous (IV) injection is often preferred for coelenterazine to bypass issues with autoxidation in the peritoneum.[15] A typical dose is around 2-5 mg/kg.[15]
-
Imaging: Image the animal immediately after injection, as the peak signal for coelenterazine is typically reached within 5-10 minutes and decays rapidly.[15]
Key Considerations for Selection
-
For deep tissue in vivo imaging, D-luciferin is generally superior due to its red-shifted light emission, which penetrates tissue more effectively than the blue light from the coelenterazine reaction.[17][18]
-
For high-throughput screening in vitro, either substrate can be effective. However, the glow-type kinetics of D-luciferin can be more convenient for batch processing, while the flash kinetics of coelenterazine may require a luminometer with an injector.
-
For studies involving the central nervous system, D-luciferin is the preferred choice as it can cross the blood-brain barrier, whereas coelenterazine cannot.[13][16]
-
When ATP dependence is a factor to be avoided, coelenterazine-based systems are advantageous. This is particularly relevant in studies where cellular metabolism might be altered.[22]
-
For dual-reporter assays, the two systems can be used orthogonally because their luciferases and substrates are specific to each other.[15] This allows for the simultaneous monitoring of two different biological processes.[15] When performing dual imaging, it is recommended to inject coelenterazine first, wait for its signal to completely decay (at least 2 hours), and then inject D-luciferin.[15]
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 4. ushelf.com [ushelf.com]
- 5. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.duke.edu [sites.duke.edu]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. D-Luciferin | AAT Bioquest [aatbio.com]
- 11. Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00247K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. berthold.com [berthold.com]
- 14. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. yeasenbio.com [yeasenbio.com]
- 18. nbinno.com [nbinno.com]
- 19. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 20. bumc.bu.edu [bumc.bu.edu]
- 21. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
Validating Luciferase Assay Results: A Comparative Guide to D-Luciferin and its Alternatives
For researchers, scientists, and drug development professionals relying on the precision of luciferase reporter assays, robust validation of results is paramount. This guide provides a comprehensive comparison of the traditional substrate, D-Luciferin, with its synthetic alternatives, offering insights into their performance backed by experimental data. We also detail standardized protocols and validation strategies, including the use of dual-luciferase systems, to ensure the accuracy and reproducibility of your findings.
D-Luciferin vs. Synthetic Alternatives: A Quantitative Comparison
The choice of substrate in a luciferase assay can significantly impact signal intensity, duration, and suitability for in vivo imaging. While D-Luciferin remains a widely used standard, newer synthetic analogs have been developed to overcome some of its limitations. The following table summarizes key quantitative comparisons between D-Luciferin, CycLuc1, and AkaLumine-HCl.
| Feature | D-Luciferin | CycLuc1 | AkaLumine-HCl |
| Relative Photon Flux | Standard | 3-4 fold greater than D-luciferin in vivo[1] | Up to 40-fold higher than D-luciferin in vivo[2] |
| Optimal In Vivo Dose | 150 mg/kg[3] | 7.5–15 mg/kg (10- to 20-fold lower than D-luciferin)[1] | Lower concentrations yield maximal signals compared to D-luciferin[2] |
| In Vivo Signal Duration | Signal peaks and dissipates relatively quickly[3] | More persistent light emission than D-luciferin[3] | Not explicitly detailed, but provides sustained signal |
| Blood-Brain Barrier Penetration | Low[3] | Readily crosses the blood-brain barrier[3] | Effective for deep-tissue imaging, suggesting good penetration[2] |
| In Vitro Performance | Standard | Higher luminescence than D-luciferin and AkaLumine-HCl in some parasite models[4] | Comparable luminogenic properties to D-luciferin at equal concentrations[4] |
| Emission Wavelength (λmax) | ~560 nm | Not specified, but used with standard firefly luciferase | ~677 nm (near-infrared)[2] |
| Key Advantage | Well-established, widely available | Enhanced sensitivity and brain imaging capabilities at lower doses[1][3] | Significantly higher sensitivity for deep-tissue in vivo imaging[2] |
| Consideration | Lower sensitivity for deep tissue imaging | High background signals observed in the liver in some models[4] |
Experimental Protocols for Robust Luciferase Assays
Accurate and reproducible results begin with a well-defined experimental protocol. Below are detailed methodologies for a standard single-luciferase assay and a dual-luciferase assay for internal validation.
Standard Single-Luciferase Reporter Assay Protocol
This protocol outlines the fundamental steps for measuring the activity of a single luciferase reporter (e.g., firefly luciferase).
1. Cell Culture and Transfection:
- Seed cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the logarithmic growth phase at the time of transfection.
- Transfect cells with the reporter plasmid containing the firefly luciferase gene under the control of the promoter of interest. Include appropriate controls:
- Negative Control: Cells transfected with a promoterless luciferase vector.
- Positive Control: Cells transfected with a luciferase vector containing a strong constitutive promoter (e.g., CMV).[5]
2. Cell Lysis:
- After an appropriate incubation period (typically 24-48 hours post-transfection), remove the culture medium.
- Wash the cells once with phosphate-buffered saline (PBS).
- Add an appropriate volume of passive lysis buffer to each well.
- Incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete cell lysis.
3. Luminescence Measurement:
- Equilibrate the luciferase assay reagent (containing D-Luciferin, ATP, and cofactors) to room temperature.
- Add the luciferase assay reagent to each well containing the cell lysate.
- Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
Dual-Luciferase Reporter Assay Protocol for Internal Validation
The dual-luciferase assay normalizes the experimental reporter activity to an internal control reporter, minimizing variability caused by differences in transfection efficiency and cell viability.[6][7]
1. Cell Culture and Co-transfection:
- Seed cells as described for the single-luciferase assay.
- Co-transfect cells with two plasmids:
- Experimental Reporter: Firefly luciferase driven by the promoter of interest.
- Control Reporter: Renilla luciferase driven by a constitutive promoter.
2. Cell Lysis:
- Follow the same cell lysis procedure as the single-luciferase assay.
3. Sequential Luminescence Measurement:
- Add the firefly luciferase assay reagent (LAR II) to the cell lysate and measure the firefly luminescence.
- Add a "stop and glo" reagent, which quenches the firefly luciferase signal and simultaneously activates the Renilla luciferase.
- Measure the Renilla luminescence.
4. Data Analysis:
- Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample. This normalized ratio provides a more accurate measure of the specific promoter activity.
Visualizing Workflows and Validation Logic
Diagrams generated using Graphviz (DOT language) provide clear visual representations of experimental processes and logical relationships.
Caption: A streamlined workflow of a standard luciferase assay.
Caption: The logic behind dual-luciferase assay validation.
References
- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dual-Luciferase® Reporter Assay System [worldwide.promega.com]
- 7. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Bioluminescence Imaging with D-Luciferin
For Researchers, Scientists, and Drug Development Professionals
Bioluminescence imaging (BLI) is a cornerstone technique in preclinical research, offering a non-invasive window into dynamic biological processes within living subjects. The firefly luciferase (fLuc) enzyme and its substrate, D-luciferin (B1670815), form the most commonly used reporter system. However, the reproducibility of BLI data can be influenced by a multitude of factors, from substrate delivery to its biochemical interactions. This guide provides an objective comparison of D-luciferin and its alternatives, supported by experimental data and detailed protocols, to aid researchers in optimizing their BLI studies for maximal consistency and reliability.
Factors Influencing Reproducibility with D-Luciferin
The reproducibility of bioluminescence imaging is critically dependent on consistent substrate bioavailability at the site of luciferase expression. Several factors can introduce variability in the signal generated from the D-luciferin/luciferase reaction.
Route of Administration: The method of D-luciferin delivery significantly impacts the kinetics and repeatability of the bioluminescent signal. Intravenous (IV) administration generally leads to a more rapid and higher peak signal with better repeatability compared to intraperitoneal (IP) or subcutaneous (SC) injections.[1][2] IP injections, while common, can result in variable absorption rates, and SC injections often lead to delayed and more variable signal peaks.[2][3][4]
Timing of Imaging: The dynamic nature of D-luciferin distribution necessitates imaging at the peak of bioluminescent emission for optimal signal-to-noise and reproducibility.[3][5][6] This peak time can vary depending on the animal model, tumor location, and vascularization.[3][5] It is crucial to perform a kinetic study for each new experimental model to determine the optimal imaging window.[7][8]
Substrate Stability and Preparation: The stability of the D-luciferin solution is a critical but often overlooked factor. D-luciferin in solution can degrade over time, leading to a decrease in signal intensity.[9] For optimal results, it is recommended to use freshly prepared solutions or aliquots stored at -20°C for no longer than recommended by the manufacturer.[10][11]
Biological Factors: The local tumor microenvironment, including vascularization and hypoxia, can affect the delivery of D-luciferin and the availability of oxygen and ATP, which are essential for the luciferase reaction.[12][13] Furthermore, the expression of efflux transporters, such as ABCG2 (also known as BCRP), can actively pump D-luciferin out of cells, thereby reducing the intracellular substrate concentration and the resulting bioluminescent signal.[12][14]
Comparison of D-Luciferin and Alternative Substrates
To address some of the limitations of D-luciferin, several synthetic luciferin (B1168401) analogs have been developed. These alternatives may offer improved brightness, red-shifted emission for better tissue penetration, and enhanced bioavailability, particularly in challenging tissues like the brain.
| Substrate | Key Characteristics | Advantages | Disadvantages |
| D-Luciferin | Standard firefly luciferase substrate. | Well-established protocols; widely available. | Limited brain penetration; subject to efflux by ABCG2; emission spectrum susceptible to tissue absorption.[12][14][15] |
| CycLuc1 | Synthetic analog of D-luciferin. | Greater signal intensity at lower doses, especially in the brain; more persistent light output.[14][16][17] | May still be influenced by efflux transporters. |
| AkaLumine-HCl | Synthetic substrate developed for AkaLuc luciferase. | Can produce higher in vitro luminescence compared to D-luciferin.[15] | May produce high background signals in the liver in vivo.[15] |
| TokeOni | Near-infrared luciferin analog. | Red-shifted emission for improved deep tissue imaging.[18] | May have lower signal intensity compared to D-luciferin in some contexts.[18] |
| seMpai | Near-infrared luciferin analog. | Designed for high-sensitivity in vivo imaging. | Signal intensity from the head region may be lower than with D-luciferin.[18] |
Experimental Protocols
D-Luciferin Solution Preparation for In Vivo Imaging
-
Reconstitution: Dissolve D-luciferin potassium or sodium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to a final concentration of 15 mg/mL.[7][8]
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter.[7][8]
-
Storage: For optimal reproducibility, prepare the solution fresh before each imaging session.[10] If necessary, aliquot and store at -20°C, protected from light, for short periods as degradation can occur.[8][11]
In Vivo Bioluminescence Imaging Protocol
-
Animal Preparation: Anesthetize the animal using a consistent method (e.g., isoflurane (B1672236) inhalation).[5] Maintain the animal's body temperature to ensure consistent metabolic rates.[5]
-
Substrate Administration: Inject the prepared D-luciferin solution. The standard dose is typically 150 mg/kg body weight.[7][19]
-
Intraperitoneal (IP) Injection: Inject into the lower right quadrant of the abdomen. Wait approximately 10-20 minutes before imaging, but this should be optimized for each model.[5][7]
-
Intravenous (IV) Injection: Inject into the tail vein. Imaging can typically begin within 2-5 minutes post-injection.[7]
-
-
Kinetic Analysis (Crucial for Reproducibility): For each new animal model, perform a kinetic study to determine the time to peak signal. Acquire a series of images over time (e.g., every 1-5 minutes) after substrate administration.[5][6] Graph the total photon flux versus time to identify the peak emission window. All subsequent imaging for that model should be performed within this optimized window.
-
Image Acquisition: Place the animal in the imaging chamber of the bioluminescence imaging system. Acquire images with an appropriate exposure time to achieve a good signal without saturation.[5]
-
Data Analysis: Quantify the bioluminescent signal by drawing regions of interest (ROIs) around the target area. Express the signal as total photon flux or radiance (photons/sec/cm²/sr).[5]
Visualizing Key Processes
To better understand the factors influencing bioluminescence imaging, the following diagrams illustrate the core reaction, the experimental workflow for ensuring reproducibility, and the various factors that can impact the final signal.
References
- 1. Dynamic bioluminescence imaging for quantitative tumour burden assessment using IV or IP administration of D: -luciferin: effect on intensity, time kinetics and repeatability of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of subcutaneous and intraperitoneal injection of d-luciferin for in vivo bioluminescence imaging - ProQuest [proquest.com]
- 3. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. sites.duke.edu [sites.duke.edu]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.ru [2024.sci-hub.ru]
- 18. researchgate.net [researchgate.net]
- 19. ohsu.edu [ohsu.edu]
A Comparative Guide to Synthetic Luciferin Analogs and D-Luciferin for In Vivo Bioluminescence Imaging
For researchers, scientists, and drug development professionals, the choice of a luciferin (B1168401) substrate is critical for the sensitivity and accuracy of in vivo bioluminescence imaging (BLI). While D-luciferin has long been the standard for firefly luciferase-based assays, a new generation of synthetic luciferin analogs offers significant advantages in terms of brightness, tissue penetration, and biodistribution. This guide provides an objective comparison of prominent synthetic analogs—AkaLumine (TokeOni) and CycLuc1—with the traditional D-luciferin, supported by experimental data and detailed protocols.
The primary limitation of the D-luciferin/firefly luciferase system is its light emission in the yellow-green spectrum (λmax ≈ 560 nm), which is readily absorbed by hemoglobin and melanin, hindering deep-tissue imaging.[1] Synthetic analogs have been engineered to overcome this by shifting the emission to the near-infrared (NIR) spectrum, where light penetration through biological tissues is significantly enhanced.[2]
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of D-luciferin and its synthetic analogs, AkaLumine and CycLuc1, based on published experimental data.
| Parameter | D-Luciferin | AkaLumine (TokeOni) | CycLuc1 |
| Peak Emission Wavelength (λmax) | ~562 nm[3] | ~677 nm (Near-Infrared)[3][4] | ~599 nm[5] |
| Relative Brightness (In Vivo) | Standard Baseline | 100-1000 times brighter than D-luciferin system[6] | 3-4 fold greater emission than D-luciferin at lower concentrations[7] |
| Tissue Penetration | Limited | Significantly increased, especially in deep tissues[3] | Improved, particularly in brain tissue[8] |
| Blood-Brain Barrier Permeability | Low[9] | High[4][10] | High[8] |
| Optimal Concentration for In Vivo Imaging | 150 mg/kg[7] | Maximal signals at very low concentrations[3] | 7.5–15 mg/kg (10- to 20-fold lower than D-luciferin)[7] |
| Solubility | Modest | High water solubility (<40 mM as HCl salt)[3][4] | Higher lipophilicity compared to D-luciferin[11] |
Table 1: Comparative properties of D-luciferin and synthetic analogs.
| Experimental Model | Luciferin Analog | Dose | Observed Outcome | Reference |
| Deep Tissue Tumor Model (Mice) | AkaLumine-HCl | Low concentrations | 5- to 8.3-fold higher penetration than D-luciferin through 4-8mm tissue | [3] |
| Cardiovascular Brain Regions (Mice) | CycLuc1 | 7.5-15 mg/kg | 3-4 fold greater bioluminescent emission compared to 150 mg/kg D-luciferin | [7] |
| Brain Striatum (Mice with AAV9-luc2) | CycLuc1 | 20-fold lower than D-luciferin | 8.1 ± 1.5 fold higher signal than standard D-luciferin dose | [8] |
| Intracranial Glioblastoma Xenografts (Mice) | CycLuc1 | 25 mg/kg | ~8-fold greater photon flux compared to 150 mg/kg D-luciferin in early-stage xenografts | [12][13] |
Table 2: Summary of in vivo experimental data comparing synthetic luciferin analogs to D-luciferin.
Signaling Pathway and Experimental Workflow
The fundamental principle of bioluminescence imaging involves the enzymatic oxidation of a luciferin substrate by luciferase, which produces light. The efficiency of this process in a live animal model is dependent on several factors, including the biodistribution of the luciferin and its ability to penetrate target tissues.
Caption: In vivo bioluminescence workflow.
The enhanced performance of synthetic analogs can be attributed to their improved pharmacokinetic properties, allowing for more efficient delivery to luciferase-expressing cells, particularly in deep tissues and the brain.
Experimental Protocols
Below are generalized methodologies for in vivo bioluminescence imaging experiments comparing D-luciferin and its synthetic analogs. Specific parameters may need to be optimized for individual experimental models.
Animal Models: Animal models, typically mice, are engineered to express firefly luciferase in specific cells or tissues of interest. This can be achieved through the use of transgenic animals or viral vectors (e.g., adeno-associated viruses) to deliver the luciferase gene.[7][14]
Substrate Preparation and Administration:
-
D-luciferin: Typically prepared as a stock solution in sterile PBS at a concentration for a final dose of 150 mg/kg.[7]
-
AkaLumine-HCl (TokeOni): Due to its high water solubility, it can be dissolved in sterile water or PBS.[3][4] Dosing is significantly lower than D-luciferin, with maximal signals achieved at low concentrations.[3]
-
CycLuc1: Can be prepared in sterile PBS. Doses are typically 10- to 20-fold lower than D-luciferin, in the range of 7.5-15 mg/kg.[7]
Substrates are typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[8]
In Vivo Bioluminescence Imaging:
-
Following substrate administration, animals are anesthetized and placed in a light-tight imaging chamber of a bioluminescence imaging system.
-
Images are acquired using a sensitive CCD camera. Exposure times can vary depending on the signal intensity. For brighter synthetic analogs, shorter exposure times may be sufficient.[7]
-
For comparative studies, images are acquired at multiple time points post-injection to determine the peak signal and signal duration. When comparing different substrates in the same animal, a sufficient washout period between administrations is necessary (e.g., 4-8 hours).[3]
-
Data is analyzed by quantifying the photon flux (photons/second/cm²/steradian) from a defined region of interest (ROI).
Caption: Key steps in a comparative BLI study.
Conclusion
Synthetic luciferin analogs, particularly AkaLumine (TokeOni) and CycLuc1, offer substantial improvements over D-luciferin for in vivo bioluminescence imaging. Their red-shifted emission spectra and enhanced pharmacokinetic properties lead to brighter signals and superior tissue penetration, enabling more sensitive detection of biological processes in deep tissues and the brain. For researchers conducting preclinical studies, especially in neuroscience and oncology, the adoption of these synthetic analogs can significantly enhance the quality and depth of their in vivo imaging data. The choice between AkaLumine and CycLuc1 may depend on the specific requirements of the study, such as the desired emission wavelength and the target tissue.
References
- 1. TokeOni Analog - seMpai: Properties & Applications [sigmaaldrich.com]
- 2. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TokeOni | Bioluminescent Substrates | Tocris Bioscience [tocris.com]
- 5. How to Select Firefly Luciferin Analogues for In Vivo Imaging [mdpi.com]
- 6. rndsystems.com [rndsystems.com]
- 7. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbnu.elsevierpure.com [jbnu.elsevierpure.com]
- 10. campuscreate.flintbox.com [campuscreate.flintbox.com]
- 11. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayo.edu [mayo.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Purity of D-Luciferin Potassium Salt: A Comparative Guide for High-Sensitivity Assays
For researchers, scientists, and drug development professionals utilizing bioluminescent assays, the purity of D-Luciferin (B1670815) potassium salt is a critical determinant of experimental success. This guide provides an objective comparison of how D-Luciferin potassium salt purity impacts assay performance, offers supporting experimental context, and explores alternatives for enhanced applications.
The firefly luciferase-luciferin system is a cornerstone of biological research, enabling sensitive quantification of gene expression, ATP levels, and cell viability, as well as real-time in vivo imaging. The substrate for this reaction, D-Luciferin, is most commonly used as its potassium salt due to its superior solubility and stability in aqueous solutions. However, the presence of impurities can significantly compromise assay results by introducing variability, increasing background noise, and reducing signal intensity. High-purity this compound salt (>99%) is therefore recommended to ensure the reliability and reproducibility of sensitive bioluminescent assays.
Impact of Purity on Assay Performance
The primary impurities of concern in D-Luciferin preparations are its stereoisomer, L-Luciferin, and an oxidation product, dehydroluciferin (B1459941). Both are known competitive inhibitors of the firefly luciferase enzyme, meaning they compete with D-Luciferin for the active site, thereby reducing the rate of the light-emitting reaction.
| Parameter | High Purity D-Luciferin K+ Salt (>99%) | Standard Purity D-Luciferin K+ Salt (<99%) | Impact of Impurities |
| Signal Intensity | Higher, leading to a broader dynamic range. | Lower, potentially limiting the detection of subtle biological changes. | L-Luciferin and dehydroluciferin act as competitive inhibitors, reducing the light output. |
| Signal-to-Noise Ratio | Enhanced due to lower background and higher signal.[1] | Reduced, which can obscure weak signals and decrease assay sensitivity. | Impurities can contribute to background luminescence and reduce the specific signal. |
| Assay Sensitivity | Increased, allowing for the detection of lower levels of luciferase activity or ATP. | Decreased, potentially leading to false-negative results. | Competitive inhibition raises the limit of detection. |
| Reproducibility | Higher lot-to-lot consistency and more reliable data. | Potential for greater variability between experiments and reagent batches. | Varying levels of impurities can lead to inconsistent results. |
| In Vivo Imaging | Brighter signal for deeper tissue imaging and detection of smaller cell populations. | Weaker signal, which may be insufficient for detecting deep-seated tumors or subtle biological processes. | Reduced photon flux can limit the sensitivity of in vivo studies. |
The Inhibitory Effects of Common Impurities
Scientific studies have quantified the inhibitory effects of L-Luciferin and dehydroluciferin on firefly luciferase activity. Understanding these kinetics highlights the importance of using highly purified D-Luciferin.
| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) | Significance |
| L-Luciferin | Competitive | ~3-4 µM | Competes directly with D-Luciferin for the enzyme's active site, reducing light output. |
| Dehydroluciferin | Competitive | - | A potent competitive inhibitor that can significantly reduce the luminescent signal. |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | ~3.8 nM | A very strong inhibitor formed during the luciferase reaction, contributing to the characteristic flash profile of in vitro assays. |
| Oxyluciferin | Competitive | ~0.50 µM | The product of the luminescent reaction, which also acts as a competitive inhibitor. |
Data compiled from multiple sources.
Experimental Protocols
To ensure the highest quality data, it is crucial to employ robust and well-defined experimental protocols. Below are detailed methodologies for common luciferase-based assays.
Luciferase Reporter Assay for NF-κB Signaling Pathway
This protocol is designed to monitor the activity of the NF-κB signaling pathway using a luciferase reporter gene.
1. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 3 x 10^5 cells/well.[2]
-
Co-transfect cells with a NF-κB responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
2. Cell Treatment:
-
Treat cells with the desired stimulus (e.g., TNF-α) to activate the NF-κB pathway.
-
Include untreated cells as a negative control.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
3. Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.[3]
-
Add 30 µL of 1x passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[3]
4. Luminescence Measurement (Dual-Luciferase Assay):
-
Add 100 µL of Luciferase Assay Reagent II (containing D-Luciferin) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent (containing the Renilla luciferase substrate) to quench the firefly reaction and initiate the Renilla reaction.
-
Measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
In Vivo Bioluminescence Imaging
This protocol outlines the general procedure for in vivo imaging of luciferase-expressing cells in a mouse model.
1. Preparation of this compound Salt Solution:
-
Dissolve high-purity this compound salt in sterile, endotoxin-free DPBS to a final concentration of 15 mg/mL.[4][5]
-
Filter-sterilize the solution through a 0.22 µm syringe filter.[4][5]
2. Animal Preparation:
-
Anesthetize the mouse bearing luciferase-expressing cells (e.g., tumor xenograft) using isoflurane.
3. Substrate Administration:
-
Inject the sterile D-Luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[4]
4. Bioluminescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of a bioluminescence imaging system.
-
Acquire images at various time points (e.g., 5, 10, 15, and 20 minutes) post-injection to determine the peak signal.
-
Analyze the images to quantify the bioluminescent signal, which correlates with the number of viable luciferase-expressing cells.
Alternative Substrates for Enhanced In Vivo Imaging
While high-purity this compound salt is the gold standard, several synthetic analogs have been developed to overcome some of its limitations, particularly for in vivo imaging in deep tissues and the brain.
| Substrate | Key Features | Advantages | Considerations |
| CycLuc1 | Cyclic alkylaminoluciferin | - Greater signal intensity in vivo (>10-fold higher than D-luciferin).[6][7] - Improved blood-brain barrier permeability.[8][9] - Requires lower substrate concentrations.[6][8] | Synthetic and may have different kinetic properties. |
| TokeOni (AkaLumine) | Near-infrared (NIR) emitting analog | - Emits light at a longer wavelength (~677 nm), allowing for deeper tissue penetration. - Higher sensitivity for deep tissue imaging. | Poor solubility in neutral-buffered aqueous media. Can produce background signals in the liver.[10] |
| seMpai | Highly soluble TokeOni analog | - High solubility in neutral buffers (>60 mM). - Emits NIR light for sensitive deep tissue imaging. - Lower hepatic background signals compared to TokeOni. | May have different tissue distribution patterns compared to D-luciferin. |
Visualizing the Process
To better understand the workflows and pathways discussed, the following diagrams have been generated.
Conclusion
The purity of this compound salt is not a trivial detail but a fundamental requirement for obtaining sensitive, accurate, and reproducible data in bioluminescent assays. While standard purity grades may be sufficient for some applications, high-purity (>99%) material is essential for research that demands low limits of detection, a wide dynamic range, and high signal-to-noise ratios. For specialized in vivo applications, particularly in deep tissues or the brain, novel synthetic luciferin (B1168401) analogs may offer significant advantages. By carefully selecting the appropriate substrate and employing robust experimental protocols, researchers can fully harness the power of luciferase-based technologies to advance their scientific discoveries.
References
- 1. goldbio.com [goldbio.com]
- 2. bowdish.ca [bowdish.ca]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. morebio.co.kr [morebio.co.kr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence imaging using d-luciferin and its analogs for visualizing Bdnf expression in living mice; different patterns of bioluminescence signals using distinct luciferase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Luciferin's Promiscuous Nature: A Comparative Guide to its Cross-Reactivity with Various Luciferases
For researchers, scientists, and drug development professionals leveraging bioluminescent technologies, understanding the substrate specificity of luciferase enzymes is paramount. D-Luciferin, the substrate for the well-known firefly luciferase, is often perceived as highly specific. However, a closer examination reveals a degree of promiscuity, with D-Luciferin acting as a substrate for a range of luciferases from different species and engineered variants. This guide provides an objective comparison of D-Luciferin's cross-reactivity, supported by experimental data and detailed protocols, to aid in the selection of appropriate bioluminescent systems.
The Firefly Luciferase Reaction: A Quick Primer
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, D-Luciferin is adenylated by ATP to form luciferyl-AMP. This intermediate then undergoes oxidation by molecular oxygen, leading to the formation of an unstable dioxetanone. The breakdown of this high-energy intermediate results in the production of oxyluciferin in an electronically excited state, which then decays to its ground state with the emission of light.[1][2]
Cross-Reactivity of D-Luciferin with Other Luciferases
While the luciferase from the North American firefly (Photinus pyralis) is the most commonly used, various other luciferases can also utilize D-Luciferin as a substrate, albeit with differing efficiencies. This cross-reactivity extends to luciferases from other firefly species, click beetles, and engineered mutants.
Quantitative Comparison of Luciferase Kinetics with D-Luciferin
The efficiency of a luciferase with a given substrate can be quantified by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The following table summarizes the reported Km values of various luciferases for D-Luciferin.
| Luciferase | Organism/Type | Km for D-Luciferin (μM) | Notes |
| Firefly Luciferase (FLuc) | Photinus pyralis | ~1-15.7 | Km can vary depending on in vitro vs. in vivo conditions and assay specifics.[3][4] |
| LGR Mutant | Engineered P. pyralis | 0.76 | Lower Km suggests higher affinity than wild-type. |
| Mutant E | Engineered P. pyralis | 7.3-fold higher than WT | Higher Km indicates lower affinity. |
| YY5 Mutant | Engineered P. pyralis | 4.2 | |
| Diaphanes pectinealis Luciferase | Firefly | 3.7 | [5] |
| Diaphanes nubilus Luciferase | Firefly | 2.7 | [5] |
| Lampyris noctiluca Luciferase | Glow-worm | Similar to P. pyralis | [6] |
| Click Beetle Luciferase (Green) | Pyrophorus plagiophthalamus | - | Utilizes D-Luciferin.[7] |
| Click Beetle Luciferase (Red) | Pyrophorus plagiophthalamus | - | Utilizes D-Luciferin.[7] |
Note: Vmax values are highly dependent on enzyme concentration and assay conditions, and thus are not presented for direct comparison. Relative light output is a more practical measure of performance in many applications.
It is important to note that luciferases that do not naturally use D-luciferin, such as Renilla luciferase and Gaussia luciferase, show negligible to no cross-reactivity.[8][9] These enzymes utilize coelenterazine (B1669285) as their substrate. This high degree of substrate specificity makes them valuable for dual-reporter assays where two biological events are monitored simultaneously.[10]
Experimental Protocols
Determining Km and Vmax for a Luciferase with D-Luciferin
This protocol outlines a general method for determining the kinetic parameters of a luciferase with D-luciferin in vitro.
Materials:
-
Purified luciferase enzyme
-
D-Luciferin potassium or sodium salt
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgSO4, 0.1 mM EDTA, 1 mM DTT)
-
Luminometer
-
Opaque 96-well plates or luminometer tubes
Procedure:
-
Prepare a D-Luciferin stock solution: Dissolve D-Luciferin in assay buffer to a known concentration (e.g., 10 mM).
-
Prepare serial dilutions of D-Luciferin: Create a range of D-Luciferin concentrations in assay buffer. The concentrations should span from well below to well above the expected Km.
-
Prepare the reaction mixture: In each well of the opaque plate or tube, combine a constant amount of purified luciferase enzyme and a fixed, saturating concentration of ATP (e.g., 2 mM) in assay buffer.
-
Initiate the reaction: Add the varying concentrations of D-Luciferin to the reaction mixtures to start the reaction.
-
Measure luminescence: Immediately measure the light output using a luminometer. The initial velocity (V0) of the reaction is proportional to the light intensity.
-
Data Analysis: Plot the initial reaction velocities (V0) against the corresponding D-Luciferin concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (1/V0 vs. 1/[S]), can be used to estimate these parameters.[11]
Visualizing the Bioluminescent Pathway and Experimental Workflow
Luciferase Reaction Pathway
The following diagram illustrates the fundamental chemical reaction pathway for D-Luciferin catalyzed by luciferase.
Caption: The reaction pathway of D-Luciferin catalyzed by luciferase.
Experimental Workflow for Comparing Luciferase Activity
The following diagram outlines a typical workflow for comparing the activity of different luciferases with D-Luciferin.
Caption: A generalized workflow for comparing luciferase kinetics.
Conclusion
D-Luciferin exhibits a notable degree of cross-reactivity with a variety of luciferases beyond the commonly used P. pyralis enzyme. While this promiscuity can be advantageous, allowing for the use of D-Luciferin in diverse systems, it also necessitates careful consideration of the specific kinetic properties of each luciferase-substrate pair. Researchers should be aware of these differences in affinity and light output to ensure the selection of the most appropriate and efficient bioluminescent system for their experimental needs. For applications requiring multiplexed analysis, the negligible cross-reactivity of D-Luciferin with coelenterazine-dependent luciferases like those from Renilla and Gaussia provides a robust solution for developing orthogonal reporter assays.
References
- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 2. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Luciferin | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequence and biochemical similarities between the luciferases of the glow-worm Lampyris noctiluca and the firefly Photinus pyralis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Orthogonal luciferase-luciferin pairs for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gaussia princeps luciferase - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
D-Luciferin Assay Validation: A Comparative Guide for Drug Screening
For researchers, scientists, and drug development professionals, selecting the optimal assay for high-throughput screening (HTS) is a critical decision that impacts the efficiency and reliability of drug discovery pipelines. This guide provides an objective comparison of the D-Luciferin-based reporter gene assay with key alternatives, supported by experimental data and detailed protocols to inform your assay validation process.
The D-Luciferin assay, centered around the light-emitting reaction catalyzed by firefly luciferase, is a cornerstone of modern drug screening. Its high sensitivity and broad dynamic range have made it a popular choice for monitoring gene expression, studying signal transduction pathways, and assessing cell viability. However, a thorough validation process requires a comparative understanding of its performance against other available technologies. This guide will delve into a quantitative and qualitative comparison with ATP-based viability assays and other prominent reporter gene systems.
Performance Comparison of Screening Assays
The selection of a screening assay is a trade-off between sensitivity, cost, and throughput. The following tables summarize the key performance metrics of D-Luciferin assays in comparison to ATP-based assays and other reporter gene assays like Beta-Lactamase and Green Fluorescent Protein (GFP).
| Assay Type | Principle | Common Applications | Advantages | Disadvantages |
| D-Luciferin Reporter Assay | Enzymatic oxidation of D-luciferin by luciferase, producing light. | Gene expression studies, signaling pathway analysis, cell viability. | High sensitivity, wide dynamic range, amenable to HTS.[1] | Potential for compound interference with luciferase enzyme, requires cell lysis for intracellular targets. |
| ATP-Based Viability Assay | Measures ATP levels in viable cells using the same luciferase-luciferin reaction. | Cytotoxicity screening, cell proliferation studies. | Fast, simple "add-mix-measure" protocol, highly sensitive.[2][3][4] | Indirect measure of cell number, ATP levels can be influenced by factors other than cell viability. |
| Beta-Lactamase Reporter Assay | Enzyme-based assay where beta-lactamase cleaves a substrate, often leading to a FRET-based signal change. | GPCR signaling, protein-protein interactions. | Ratiometric readout reduces noise, compatible with live cells (no lysis required).[5] | Generally lower sensitivity compared to luciferase assays. |
| Green Fluorescent Protein (GFP) Reporter Assay | Autofluorescent protein expressed as a reporter. | Gene expression, protein localization. | Allows for live-cell imaging and real-time monitoring. | Lower sensitivity than luciferase, potential for high background fluorescence.[6] |
Quantitative Performance Metrics
A critical aspect of assay validation is the assessment of its statistical robustness, often quantified by the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
| Parameter | D-Luciferin Reporter Assay | ATP-Based Viability Assay | Beta-Lactamase Reporter Assay | GFP Reporter Assay |
| Sensitivity (Limit of Detection) | Can detect as few as 15 cells.[8] Luciferase assays are generally more sensitive than fluorescent reporters like YFP (a variant of GFP).[9] | Can detect as little as a single cell or 0.01 picomoles of ATP.[3] | Generally lower than luciferase-based assays.[5] | High background fluorescence can make detection difficult.[6] |
| Z'-Factor | Frequently achieves > 0.5, indicating excellent HTS suitability. | Excellent Z'-factor values have been reported.[8] | Can achieve robust Z'-factors suitable for HTS. | Can be challenging to achieve high Z'-factors due to lower signal-to-background ratios. |
| Signal Stability | "Flash" kinetics with rapid signal decay or "glow" kinetics with a more stable signal, depending on the reagent formulation.[10] | Typically a "flash" type assay with a signal that is stable for about one minute.[3] | Stable signal suitable for HTS. | Very stable signal. |
| Compound Interference | Susceptible to direct inhibition or stabilization of the luciferase enzyme by test compounds.[1] | Less prone to interference as it measures a fundamental cellular metabolite. | Can be affected by compounds that interfere with the beta-lactamase enzyme or the FRET mechanism. | Less susceptible to direct enzymatic interference, but fluorescent compounds can cause artifacts. |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow and the underlying biological pathways is crucial for successful assay implementation and data interpretation.
D-Luciferin Assay Workflow
The general workflow for a D-Luciferin reporter gene assay involves several key steps, from cell culture to data analysis.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and immunity and is a common target in drug discovery. D-Luciferin reporter assays are frequently used to screen for modulators of this pathway.
GPCR Signaling Pathway (Gq-coupled)
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. The Gq-coupled pathway, which involves intracellular calcium mobilization, can be monitored using reporter assays.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable screening results.
D-Luciferin Reporter Gene Assay Protocol (for NF-κB Activation)
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven firefly luciferase reporter into a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: The following day, treat the cells with test compounds at various concentrations. Include appropriate positive (e.g., TNF-α) and negative (vehicle) controls. Incubate for 6-24 hours.
-
Cell Lysis: Remove the culture medium and add 20 µL of 1X passive lysis buffer to each well. Incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminescence Measurement: Add 100 µL of luciferase assay reagent (containing D-luciferin) to each well. Measure luminescence immediately using a plate luminometer.
ATP-Based Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well white, opaque plate at the desired density (e.g., 1 x 104 cells/well) in 100 µL of culture medium.
-
Compound Treatment: Add test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add 100 µL of the ATP detection reagent to each well.
-
Signal Measurement: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure the luminescence with a plate luminometer.[11]
Beta-Lactamase Reporter Gene Assay Protocol (for GPCR Activation)
-
Cell Seeding and Transfection: Co-transfect host cells (e.g., CHO-K1) with a plasmid encoding the GPCR of interest and a beta-lactamase reporter plasmid under the control of a response element sensitive to the GPCR's signaling pathway (e.g., NFAT for Gq-coupled receptors). Seed the transfected cells into a 384-well black, clear-bottom plate.
-
Compound Addition: Add agonist or antagonist compounds to the wells.
-
Substrate Loading: After an appropriate incubation period, add the FRET-based beta-lactamase substrate to the cells and incubate in the dark at room temperature.
-
Fluorescence Measurement: Measure the fluorescence at two wavelengths (e.g., 460 nm for coumarin (B35378) and 530 nm for fluorescein (B123965) emission) using a fluorescence plate reader. The ratio of the two emissions is calculated to determine the extent of GPCR activation.
Conclusion
The D-Luciferin reporter gene assay remains a powerful and highly sensitive tool for drug screening. Its versatility allows for its application in a wide range of studies, from gene expression analysis to cell viability assessment. However, a thorough understanding of its limitations, particularly the potential for compound interference, is crucial. By comparing its performance with alternative assays such as ATP-based methods and other reporter systems, researchers can make informed decisions and design robust screening cascades. The choice of assay should ultimately be guided by the specific biological question, the desired throughput, and the available instrumentation, with careful validation being a prerequisite for any successful drug discovery campaign.
References
- 1. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-throughput screening using beta-lactamase reporter-gene technology for identification of low-molecular-weight antagonists of the human gonadotropin releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. physiology.elte.hu [physiology.elte.hu]
A Comparative Guide to Quantifying Cell Number: D-Luciferin Signal vs. Alternative Viability Assays
For researchers, scientists, and drug development professionals, accurately determining cell number is a cornerstone of in vitro and in vivo studies. This guide provides an objective comparison of the D-Luciferin-based bioluminescent assay with other common cell viability assays, supported by experimental data and detailed protocols.
The correlation between the signal generated by the firefly luciferase enzyme and the number of viable cells is a well-established and powerful tool in biological research. When cells are engineered to express luciferase, the addition of its substrate, D-luciferin, triggers a bioluminescent reaction. The emitted light is directly proportional to the number of metabolically active cells, offering a highly sensitive and quantitative method for cell number determination. This guide will delve into the specifics of this technology and compare it against established colorimetric and fluorometric alternatives.
Quantitative Comparison of Cell Viability Assays
The choice of a cell viability assay depends on several factors, including the required sensitivity, the expected range of cell numbers, and the experimental context. Below is a summary of the key performance characteristics of the D-Luciferin-based assay (represented by the widely used CellTiter-Glo®) and its common alternatives.
| Assay | Principle | Limit of Detection (LOD) | Linearity (r²) | Assay Time | Signal Type |
| D-Luciferin (CellTiter-Glo®) | ATP-dependent bioluminescence | As low as 15 cells[1] | >0.99[2] | ~10-20 minutes | Luminescence |
| MTT | Mitochondrial reductase activity (Formazan crystal) | ~5,000 cells | Variable, can be >0.9[3] | 2-5 hours | Absorbance |
| MTS | Mitochondrial reductase activity (Soluble formazan) | ~1,000 cells | >0.9 | 1-4 hours | Absorbance |
| Resazurin (B115843) (AlamarBlue®) | Mitochondrial reductase activity (Resorufin) | ~100 cells[4] | >0.99[5] | 1-4 hours | Fluorescence/Absorbance |
Signaling Pathway and Experimental Workflow
To understand the underlying mechanisms and the practical application of these assays, the following diagrams illustrate the D-luciferin signaling pathway and a general experimental workflow for determining cell viability.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the D-luciferin-based assay and the alternative methods discussed.
D-Luciferin (CellTiter-Glo®) Luminescent Cell Viability Assay
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[2][6][7]
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and Substrate at room temperature.
-
Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the reagent.
-
Mix by gentle inversion until the substrate is fully dissolved.
-
-
Cell Plating:
-
Seed cells in an opaque-walled multi-well plate at the desired density. Include wells with medium only for background measurement.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
MTT Cell Viability Assay
This protocol is a generalized procedure based on common laboratory practices.[8][9][10]
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).
-
-
Cell Plating:
-
Seed cells in a clear flat-bottomed multi-well plate.
-
-
Assay Procedure:
-
After cell treatment, remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until intracellular formazan (B1609692) crystals are visible under a microscope.
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15 minutes to 4 hours at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
MTS Cell Viability Assay
This protocol is a generalized procedure.[9][10]
-
Reagent Preparation:
-
Prepare the MTS reagent solution, which is often supplied as a ready-to-use solution containing MTS and an electron coupling reagent (e.g., PES).
-
-
Cell Plating:
-
Seed cells in a multi-well plate.
-
-
Assay Procedure:
-
After cell treatment, add the MTS reagent directly to the culture wells (typically 20 µL of reagent per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 490 nm using a microplate spectrophotometer.
-
Resazurin (AlamarBlue®) Cell Viability Assay
This protocol is a generalized procedure.[2][8]
-
Reagent Preparation:
-
Prepare a stock solution of Resazurin sodium salt in sterile PBS. This is often available as a ready-to-use solution.
-
-
Cell Plating:
-
Seed cells in a multi-well plate (opaque plates are recommended for fluorescence measurement).
-
-
Assay Procedure:
-
After cell treatment, add the Resazurin solution to each well (typically to a final concentration of 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm (reference wavelength).
-
Conclusion
The D-luciferin-based bioluminescent assay stands out for its exceptional sensitivity, wide linear dynamic range, and rapid protocol.[1][2] This makes it particularly well-suited for high-throughput screening, low cell number applications, and studies requiring precise quantification. While colorimetric and fluorometric assays like MTT, MTS, and Resazurin are valuable and widely used tools, they generally exhibit lower sensitivity and require longer incubation times. The choice of assay should be carefully considered based on the specific experimental needs and the characteristics of the cell system being studied. For researchers prioritizing sensitivity and speed, the D-luciferin-based assay offers a robust and reliable solution for correlating signal with cell number.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 3. tribioscience.com [tribioscience.com]
- 4. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assessment [protocols.io]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. bitesizebio.com [bitesizebio.com]
L-Luciferin's Enigmatic Dance with Firefly Luciferase: A Tale of Competitive Inhibition
For researchers in drug development and the broader scientific community, understanding the nuances of enzyme inhibition is paramount. In the realm of bioluminescence, the interaction between D-luciferin and its optical isomer, L-luciferin, in the presence of firefly luciferase presents a classic yet complex case of competitive inhibition. This guide provides an objective comparison of L-luciferin's inhibitory role, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
The quintessential bioluminescent reaction catalyzed by firefly luciferase involves the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light. Its enantiomer, L-luciferin, however, plays a different role. While it is not the preferred substrate for the light-producing reaction, it acts as a competitive inhibitor, vying with D-luciferin for the active site of the luciferase enzyme.[1][2] This competition effectively reduces the rate of the D-luciferin-driven bioluminescent reaction.
Interestingly, while the predominant classification of L-luciferin is as a competitive inhibitor, some studies have characterized it as a mixed-type non-competitive-uncompetitive inhibitor.[3] This discrepancy in findings may arise from differing experimental conditions, such as buffer composition, pH, or the specific source and purity of the luciferase enzyme used. For the purpose of this guide, we will focus on the more widely reported competitive inhibition model.
Quantitative Analysis of Inhibition
To understand the potency of L-luciferin as an inhibitor, we can examine its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.
| Inhibitor | Substrate | Enzyme | Inhibition Model | Ki (Inhibition Constant) | Reference |
| L-Luciferin | D-Luciferin | Firefly Luciferase | Competitive | 3 - 4 µM | [4][5] |
| L-Luciferin | D-Luciferin | Firefly Luciferase | Mixed-type | Ki = 0.68 ± 0.14 µM; αKi = 0.34 ± 0.16 µM | [1][3] |
Note: The mixed-type inhibition model suggests that L-luciferin can bind to both the free enzyme and the enzyme-substrate complex, with different affinities.
Visualizing the Molecular Interaction
The interplay between D-luciferin, L-luciferin, and firefly luciferase at the enzyme's active site can be visualized as a dynamic equilibrium.
References
- 1. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Firefly luciferase can use L-luciferin to produce light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Firefly luciferase can use L-luciferin to produce light - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Luciferin Free Acid vs. Salt Forms: A Comprehensive Comparison for Bioluminescent Assays
For researchers, scientists, and drug development professionals utilizing bioluminescence in their assays, the choice of D-luciferin substrate is a critical experimental parameter. D-luciferin, the substrate for firefly luciferase, is commercially available as a free acid or in salt forms, primarily as potassium or sodium salts. While all forms are biologically equivalent once in solution, their physicochemical properties differ significantly, impacting experimental design and workflow. This guide provides an objective comparison of D-luciferin free acid and its salt forms, supported by a summary of their key characteristics and detailed experimental protocols.
Key Differences and Performance Comparison
The primary distinction between D-luciferin free acid and its salt counterparts lies in their solubility. This fundamental difference influences their ease of use, preparation time, and suitability for various applications, particularly in vivo imaging.
| Feature | D-Luciferin Free Acid | D-Luciferin Potassium Salt | D-Luciferin Sodium Salt |
| Solubility in Water/Aqueous Buffers | Poor; requires a weak base (e.g., NaOH, KOH) or DMSO to dissolve.[1][2] | High (approx. 60 mg/mL in water).[1][3] | Very high (up to 100 mg/mL in water).[3][4] |
| Ease of Preparation | More complex; requires pH adjustment to solubilize for aqueous solutions.[2][4] | Simple; readily dissolves in water or buffers.[1][5] | Simple; readily dissolves in water or buffers.[4][6] |
| Stability (in solid form) | Generally stable when stored properly. | Considered to have slightly better stability than the sodium salt.[3][7] | Good stability, though potentially slightly less than the potassium salt.[3][7] |
| Stability (in solution) | Can be unstable at low (<6.5) or high (>7.5) pH.[8] | Stock solutions can be stored frozen.[1] | Stock solutions can be stored frozen.[8] |
| Photon Yield | Contains more photons per milligram compared to the salt forms.[4] | Slightly lower photon yield per milligram due to the presence of the salt ion. | Slightly lower photon yield per milligram due to the presence of the salt ion. |
| Primary Applications | In vitro assays where stock solutions in DMSO are acceptable.[9] | In vivo and in vitro assays, especially where direct dissolution in physiological buffers is required.[5][7] | In vivo and in vitro assays; its high solubility can be advantageous for high-concentration stock solutions.[7] |
Experimental Protocols
In Vitro Luciferase Assay
This protocol provides a general guideline for measuring luciferase activity in cell lysates.
Materials:
-
D-luciferin (free acid, potassium salt, or sodium salt)
-
Luciferase Assay Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 1 mM DTT, 1% Triton X-100, 1% BSA)
-
ATP
-
Cell lysis buffer
-
Luminometer
Procedure:
-
Preparation of D-luciferin Stock Solution:
-
D-Luciferin Free Acid: Dissolve in DMSO to create a concentrated stock solution (e.g., 100 mM).[9] Alternatively, dissolve in a dilute base and adjust the pH to the desired range.[2]
-
This compound/Sodium Salt: Dissolve directly in sterile, ATP-free water or assay buffer to the desired stock concentration (e.g., 30 mg/mL).[1][6]
-
-
Preparation of Luciferin (B1168401) Working Solution: Prepare a 1 mM working solution of D-luciferin in Luciferase Assay Buffer containing 1 mM ATP.[9]
-
Cell Lysis: Lyse cells expressing luciferase using a suitable lysis buffer.
-
Assay:
-
Add 5-10 µL of cell lysate to a luminometer tube or well of a microplate.[10]
-
Add 50-100 µL of the luciferin working solution.
-
Immediately measure the luminescence using a luminometer.
-
In Vivo Bioluminescence Imaging
This protocol is a general guideline for in vivo imaging in a mouse model.
Materials:
-
This compound or sodium salt (recommended for in vivo use due to solubility).[7]
-
Sterile, pyrogen-free DPBS or saline.
-
Animal model expressing luciferase.
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Preparation of D-luciferin Injection Solution:
-
Administration:
-
Imaging:
Visualizing the Process
To better understand the underlying mechanism and experimental flow, the following diagrams are provided.
Caption: The Luciferin-Luciferase bioluminescent reaction.
References
- 1. morebio.co.kr [morebio.co.kr]
- 2. seas.ysbuy.com [seas.ysbuy.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. ferritin-heavy-chain-fragment-multiple-species.com [ferritin-heavy-chain-fragment-multiple-species.com]
- 6. morebio.co.kr [morebio.co.kr]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. ohsu.edu [ohsu.edu]
Mitigating Inter-Assay Variability in Bioluminescence Studies Using D-Luciferin Potassium Salt: A Comparative Guide
While direct, publicly available experimental data quantitatively comparing lot-to-lot variability of D-Luciferin potassium salt from different commercial sources is limited, this guide outlines the critical parameters researchers should consider and control to minimize variability regardless of the supplier. The focus here is on providing actionable insights into reagent handling, experimental design, and data normalization.
Understanding the Sources of Variability
Inter-assay variability in bioluminescence experiments can be broadly categorized into three main sources: reagent-specific factors, procedural inconsistencies, and data analysis methods. A thorough understanding of these factors is the first step toward mitigating their impact.
Reagent-Specific Factors
The quality and handling of this compound salt are fundamental to reproducible results. Key considerations include:
-
Purity: The purity of D-Luciferin is crucial for obtaining reproducible results.[1] High-purity (>99%) this compound salt is recommended to ensure that contaminants do not interfere with the enzymatic reaction or introduce biological variability.[2] Some suppliers provide lot-specific certificates of analysis detailing purity as determined by methods like HPLC.[3]
-
Formulation: D-Luciferin is available as a free acid, a sodium salt, and a potassium salt.[4][5] The salt forms, particularly the potassium salt, are favored for their enhanced solubility in aqueous buffers, which simplifies stock solution preparation and can reduce variability associated with incomplete dissolution of the free acid form.[2][3] While D-luciferin sodium salt has slightly better solubility in water, for standard stock solution concentrations (e.g., 15 mg/ml), either the sodium or potassium salt is suitable.[6]
-
Stability: D-Luciferin solutions are sensitive to light and pH, and their stability can impact signal intensity over time.[7] It is widely recommended to prepare fresh D-Luciferin solutions for each experiment.[8][9] If storage is necessary, aliquots should be protected from light and stored at -20°C or -80°C to minimize degradation and freeze-thaw cycles.[7][10] One study noted that after 21 days in solution, a significant portion of D-luciferin can convert to L-luciferin, an inhibitor of the luciferase reaction, leading to a 70% decrease in bioluminescence intensity.[11]
Procedural Inconsistencies
Meticulous adherence to standardized protocols is critical for minimizing variability between experiments.
-
Pipetting and Reagent Delivery: Inaccurate or inconsistent pipetting can introduce significant error, especially in multi-well plate assays.[12] Using calibrated pipettes and preparing master mixes for reagents can help ensure uniform delivery.[12] For in vitro assays, automated injectors on luminometers can further improve consistency.[13]
-
Cell Culture Conditions: For cell-based assays, variations in cell number, viability, confluency, and transfection efficiency can dramatically affect light output.[14][15] It is essential to standardize cell seeding protocols and monitor cell health.
-
In Vivo Administration: The route of D-luciferin administration (e.g., intraperitoneal, intravenous) and the timing between injection and imaging are critical variables.[10] Establishing a consistent kinetic curve for your specific animal model is crucial to ensure imaging occurs at the peak of signal emission.[9]
Data Analysis and Normalization
How data is collected and processed can either introduce or correct for variability.
-
Instrumentation: Consistent settings on the luminometer or imaging system, such as integration time and binning, are necessary for comparable results across different assays.
-
Normalization: In vitro, co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is a common and effective method to normalize for transfection efficiency and cell number.[16] This dual-luciferase approach involves calculating the ratio of the experimental reporter activity to the control reporter activity.[16]
Comparative Summary of Factors Influencing Inter-Assay Variability
The following table summarizes the key factors contributing to inter-assay variability and provides recommended strategies for mitigation.
| Factor Category | Specific Contributor | Potential Impact on Assay | Recommended Mitigation Strategy |
| Reagent-Specific | D-Luciferin Purity | Inconsistent signal intensity, altered kinetics | Use high-purity (>99%) this compound salt; request certificate of analysis from supplier.[1][2] |
| D-Luciferin Formulation | Poor solubility leading to inaccurate concentration | Use water-soluble salt forms (potassium or sodium) for consistent stock solution preparation.[4][5][6] | |
| D-Luciferin Solution Stability | Decreased signal over time due to degradation | Prepare fresh solutions for each experiment; if storing, use aliquots protected from light at -20°C or -80°C.[7][8][9] | |
| Procedural | Pipetting Accuracy | High variability between replicates and assays | Use calibrated pipettes, prepare master mixes, and consider automated injectors for in vitro assays.[12][13] |
| Cell Culture Conditions | Inconsistent light output due to variable cell number, viability, or transfection efficiency | Standardize cell seeding density, monitor cell health, and normalize for transfection efficiency.[14][15] | |
| In Vivo Administration | Variable signal kinetics and peak emission time | Standardize injection route and perform a kinetic study to determine the optimal imaging time for your model.[9][10] | |
| Data Analysis | Instrument Settings | Inconsistent data acquisition | Use consistent instrument settings (e.g., integration time, binning) for all experiments. |
| Normalization | Skewed results due to uncorrected experimental variations | For in vitro assays, use a dual-reporter system (e.g., Firefly and Renilla) for normalization.[16] |
Visualizing the Bioluminescence Reaction and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the firefly luciferase signaling pathway and a typical in vivo experimental workflow.
Caption: Bioluminescent reaction catalyzed by firefly luciferase.
Caption: A typical workflow for an in vivo bioluminescence experiment.
Detailed Experimental Protocols
To aid researchers in standardizing their procedures, the following are detailed protocols for typical in vitro and in vivo bioluminescence assays.
In Vitro Luciferase Reporter Assay Protocol
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay.
-
Transfection: Co-transfect cells with the experimental firefly luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase) using a validated transfection protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Reagent Preparation:
-
Equilibrate the cell plate and detection reagents to room temperature.
-
Prepare the D-Luciferin working solution according to the manufacturer's instructions. A final concentration of 150 µg/mL is often recommended.[9]
-
-
Lysis (if required): If using a lytic assay, remove the culture medium and add passive lysis buffer. Incubate for 15 minutes with gentle shaking.
-
Luminescence Measurement:
-
Add the D-Luciferin working solution to each well.
-
Immediately measure the firefly luminescence in a plate-reading luminometer.
-
If using a dual-luciferase system, add the second substrate (e.g., coelenterazine (B1669285) for Renilla) and measure the control luminescence.
-
-
Data Normalization: For each well, divide the firefly luciferase signal by the Renilla luciferase signal to obtain a normalized value.
In Vivo Bioluminescence Imaging Protocol
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) to immobilize it during imaging.
-
D-Luciferin Preparation:
-
D-Luciferin Administration:
-
Kinetic Analysis and Imaging:
-
For a new model, perform a kinetic study by imaging the animal at multiple time points after injection (e.g., every 2-5 minutes for 30-40 minutes) to determine the time of peak signal emission.
-
For subsequent experiments, image the animal at the predetermined peak emission time.
-
-
Image Acquisition: Place the animal in the imaging chamber of an in vivo imaging system (e.g., IVIS) and acquire the bioluminescent image.
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the areas of expected signal.
-
Quantify the signal as total photon flux or radiance (photons/sec/cm²/sr).
-
By carefully considering the factors outlined in this guide and adhering to standardized, detailed protocols, researchers can significantly reduce inter-assay variability and enhance the reliability and reproducibility of their bioluminescence-based studies.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. morebio.co.kr [morebio.co.kr]
- 6. goldbio.com [goldbio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchmap.jp [researchmap.jp]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing a Bioluminescent Reporter Assay: Normalization [france.promega.com]
A Comparative Guide to Normalizing D-Luciferin Data for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Accurate and reproducible quantification of bioluminescence is paramount in preclinical in vivo imaging studies. For assays relying on Firefly luciferase and its substrate, D-luciferin, normalization of the luminescent signal is a critical step to control for experimental variability. This guide provides an objective comparison of common normalization strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.
Comparison of Normalization Methodologies
The two primary strategies for normalizing D-luciferin data in vivo are kinetic analysis and the use of an internal control reporter. Each approach has distinct advantages and disadvantages that should be considered in the context of the specific experimental design.
| Normalization Method | Principle | Pros | Cons | Best Suited For |
| Kinetic Analysis (Peak Signal) | The peak bioluminescent signal after D-luciferin injection is used as the quantitative endpoint. | - Does not require a second reporter. - Can provide information on substrate biodistribution. | - Requires sequential imaging, which is lower throughput. - Peak signal timing can vary between animals and over time in longitudinal studies.[1][2] - Anesthesia can affect substrate kinetics.[3][4] | - Single reporter studies. - Initial characterization of a new model. - When engineering a dual-reporter system is not feasible. |
| Internal Control (Dual-Luciferase) | A second, constitutively expressed luciferase is used to normalize the experimental Firefly luciferase signal. | - High-throughput as a single time point can be used after the signal stabilizes. - Controls for variability in cell number, viability, and substrate delivery. - Improves statistical significance and reduces the coefficient of variation.[5] | - Requires co-transfection or co-infection with a control vector. - Potential for crosstalk between reporters or substrates. - The internal control promoter may be affected by experimental conditions. | - Longitudinal studies tracking tumor growth or gene expression. - High-throughput screening of therapeutics. - Studies where precise quantification is critical. |
Internal Control Reporter Comparison: Renilla vs. NanoLuc Luciferase
When employing a dual-luciferase strategy, the choice of the internal control reporter is crucial. Renilla luciferase has traditionally been used, but the newer NanoLuc luciferase offers significant advantages.
| Feature | Renilla Luciferase (Rluc) | NanoLuc® Luciferase (Nluc) | Advantage |
| Substrate | Coelenterazine | Furimazine | - |
| Size | 36 kDa | 19 kDa[6] | NanoLuc® : Smaller size is beneficial for creating fusion proteins and viral vectors. |
| Brightness | Standard | ~100-150 times brighter than Renilla or Firefly luciferase.[7][8] | NanoLuc® : Higher sensitivity allows for detection of smaller numbers of cells or lower levels of expression. |
| Signal Stability | "Flash" or "glow" kinetics depending on the substrate formulation. | "Glow" kinetics with a half-life of over 2 hours.[9] | NanoLuc® : More stable signal provides a larger window for imaging. |
| ATP Dependence | No | No[6] | Both are independent of cellular ATP levels, making them suitable for studying processes that may affect cell metabolism. |
| Interference | High concentrations of Rluc can suppress the Fluc signal.[7] | Minimal impact on the Fluc signal even at high concentrations due to its high specific activity.[7][10] | NanoLuc® : Reduces the potential for artifacts from reporter-reporter interference. |
Experimental Protocols
Protocol 1: Kinetic Analysis to Determine Peak D-Luciferin Signal
This protocol is essential for identifying the optimal time for imaging after D-luciferin administration.
Materials:
-
D-luciferin (potassium or sodium salt)
-
Sterile DPBS (without Ca2+ or Mg2+)
-
0.22 µm syringe filter
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system
Procedure:
-
Prepare D-luciferin solution: Dissolve D-luciferin in sterile DPBS to a final concentration of 15 mg/mL.[3][11][12][13] Sterilize the solution by passing it through a 0.22 µm syringe filter.[3][11][12][13][14]
-
Animal Preparation: Anesthetize the animal using a consistent method.
-
D-luciferin Administration: Inject the D-luciferin solution via the desired route (intraperitoneal, intravenous, or subcutaneous). A typical intraperitoneal dose is 150 mg/kg, which corresponds to 10 µL of a 15 mg/mL solution per gram of body weight.[3][11][12][13]
-
Sequential Imaging: Immediately place the animal in the imaging chamber. Begin acquiring a series of images at regular intervals (e.g., every 1-2 minutes for the first 10 minutes, then every 5-10 minutes for up to an hour).[14][15]
-
Data Analysis: Draw a region of interest (ROI) over the area of expected signal for each image. Plot the total flux (photons/sec) from the ROI against time to generate a kinetic curve. The time at which the maximum signal is observed is the peak signal time.[16]
Figure 1. Workflow for determining the peak D-luciferin signal.
Protocol 2: Dual-Luciferase In Vivo Imaging (Firefly and NanoLuc)
This protocol describes how to perform a dual-luciferase assay for normalized in vivo imaging.
Materials:
-
Cells expressing both Firefly luciferase (experimental reporter) and NanoLuc luciferase (internal control).
-
D-luciferin solution (prepared as in Protocol 1).
-
Furimazine (Nano-Glo® In Vivo Substrate) or an optimized formulation.[17][18]
-
Appropriate vehicle for furimazine (e.g., PBS, or as recommended by the manufacturer).
-
Anesthesia.
-
Bioluminescence imaging system with spectral unmixing capabilities (recommended).
Procedure:
-
Animal Preparation: Anesthetize the animal.
-
Baseline Imaging: Acquire a baseline image before substrate injection.
-
Substrate Administration:
-
Sequential Injection (Recommended):
-
Inject the furimazine substrate. The optimal timing for imaging NanoLuc can be rapid, often within 3-10 minutes post-injection.[6]
-
Acquire the NanoLuc signal.
-
Allow sufficient time for the NanoLuc signal to decay.
-
Inject the D-luciferin substrate.
-
Acquire the Firefly luciferase signal at the predetermined peak time (from Protocol 1) or a consistent time point.
-
-
Co-injection (requires validation): If substrates are co-injected, ensure there is no cross-reactivity and that the imaging system can effectively separate the two signals based on their emission spectra.
-
-
Image Acquisition: Acquire images for both NanoLuc and Firefly luciferase. Use appropriate emission filters if available to help distinguish the signals.
-
Data Analysis:
-
Draw an ROI over the area of interest.
-
Quantify the total flux for both the Firefly luciferase signal (experimental) and the NanoLuc luciferase signal (control).
-
Calculate the normalized signal by dividing the Firefly luciferase flux by the NanoLuc luciferase flux for each animal at each time point.
-
Figure 2. Sequential dual-luciferase in vivo imaging workflow.
Signaling Pathways and Logical Relationships
The bioluminescent reaction catalyzed by Firefly luciferase is dependent on the presence of its substrate D-luciferin, oxygen, and ATP.[6] This ATP dependence makes Firefly luciferase a sensitive reporter of cell viability and metabolic activity. In contrast, NanoLuc and Renilla luciferases are ATP-independent, making them robust internal controls that are less likely to be affected by experimental treatments that alter cellular energy levels.[6]
References
- 1. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.duke.edu [sites.duke.edu]
- 4. biotech.ufl.edu [biotech.ufl.edu]
- 5. Designing a Bioluminescent Reporter Assay: Normalization [promega.jp]
- 6. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.ca]
- 7. news-medical.net [news-medical.net]
- 8. Designing a Bioluminescent Reporter Assay: Choosing Your Experimental Reporter [promega.com]
- 9. promega.com [promega.com]
- 10. Designing a Bioluminescent Reporter Assay: Normalization [worldwide.promega.com]
- 11. slu.edu [slu.edu]
- 12. ohsu.edu [ohsu.edu]
- 13. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 14. laboratory-equipment.com [laboratory-equipment.com]
- 15. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide: D-Luciferin versus Fluorescent Reporters for In Vitro and In Vivo Imaging
For researchers, scientists, and drug development professionals, the choice between bioluminescent and fluorescent reporters is a critical decision in experimental design. This guide provides an objective comparison of D-Luciferin-based systems and fluorescent reporters, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
At the core of many biological studies lies the need to visualize and quantify cellular and molecular processes. D-Luciferin, the substrate for firefly luciferase, and a vast array of fluorescent proteins (FPs) are two of the most prominent classes of reporters used for this purpose. While both enable optical imaging, they operate on fundamentally different principles, leading to distinct advantages and limitations in various applications.
Mechanism of Action: A Tale of Two Lights
D-Luciferin and Bioluminescence Imaging (BLI): Bioluminescence is the production of light through a chemical reaction. In the most common system, the enzyme firefly luciferase catalyzes the oxidation of its substrate, D-Luciferin, in the presence of ATP and oxygen. This reaction releases energy in the form of light.[1][2] A key feature of BLI is the absence of a need for an external light source for excitation, which results in a very high signal-to-noise ratio as there is virtually no background luminescence from mammalian cells.[1][3][4]
Fluorescent Reporters and Fluorescence Imaging (FLI): In contrast, fluorescence is the emission of light by a substance that has absorbed light. Fluorescent proteins, such as Green Fluorescent Protein (GFP) and its numerous colored variants, contain a chromophore that absorbs photons from an external light source (e.g., a laser or lamp). This absorption excites the electrons in the chromophore to a higher energy state. As the electrons return to their ground state, they emit light at a longer wavelength, which is then detected.[4]
At a Glance: Key Performance Metrics
The selection of a reporter system often hinges on specific experimental requirements. The following table summarizes key quantitative data for D-Luciferin (firefly luciferase) and a common fluorescent reporter (GFP).
| Feature | D-Luciferin (Firefly Luciferase) | Fluorescent Reporters (e.g., GFP) |
| Signal Generation | Enzymatic reaction (Bioluminescence) | External light excitation (Fluorescence) |
| Quantum Yield | ~0.41[5][6][7] | ~0.60 (eGFP) |
| Signal-to-Noise Ratio (In Vivo) | High[4][8][9] | Lower (due to autofluorescence)[8][9][10] |
| Sensitivity (In Vivo) | Higher; can detect fewer cells[11][12] | Lower; requires more cells for detection[11][12] |
| Temporal Resolution | Limited by substrate kinetics (minutes)[1][13] | High (milliseconds to seconds)[1] |
| Photostability | Not applicable (no photobleaching)[8][11] | Prone to photobleaching with intense excitation[3][8] |
| Tissue Penetration Depth | Deeper (1-2 cm)[9][14] | Shallower (~1 cm), dependent on wavelength[9][14] |
| Substrate/Cofactor Requirement | Requires exogenous D-Luciferin, O₂, and ATP[3] | Requires O₂ for chromophore maturation[15] |
Visualizing the Pathways
To better understand the fundamental processes, the following diagrams illustrate the signaling pathways for both D-Luciferin-based bioluminescence and fluorescent protein-based fluorescence.
Caption: D-Luciferin Bioluminescence Pathway.
References
- 1. Bioluminescence imaging in live cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of human optimized bacterial luciferase, firefly luciferase, and green fluorescent protein for continuous imaging of cell culture and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. biorxiv.org [biorxiv.org]
- 10. iRFP (near-infrared fluorescent protein) imaging of subcutaneous and deep tissue tumours in mice highlights differences between imaging platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bumc.bu.edu [bumc.bu.edu]
- 13. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 14. What are the differences between bioluminescence and fluorescence? | AAT Bioquest [aatbio.com]
- 15. In vivo study of gene expression with an enhanced dual-color fluorescent transcriptional timer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Luciferin Potassium Salt: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling D-Luciferin potassium salt must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound salt is generally not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is crucial to manage its disposal with care, following institutional and local regulations.[1] Some safety data sheets (SDS) indicate that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.
This guide provides essential, step-by-step information for the safe and compliant disposal of this compound salt in a laboratory setting.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area to avoid inhalation of any dust.
Key Safety Precautions:
-
Avoid Dust Generation: Use dry clean-up procedures for any spills.[1]
-
Chemical Incompatibility: Avoid contact with strong oxidizing agents.[1]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling.[1]
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound salt depends on whether it is in solid form or an aqueous solution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
A. Disposal of Solid this compound Salt Waste
Solid this compound salt waste includes expired or unused powder and residues from cleaning up spills.
-
Containment: Carefully place the solid this compound salt waste into a clean, dry, and sealable container.[1]
-
Labeling: Clearly label the container as "this compound Salt Waste" and include the date.
-
Disposal: For non-hazardous solid waste, many institutions allow for disposal in the regular trash. However, it is critical to place the sealed container directly into an approved waste dumpster, not in common laboratory trash bins that are handled by custodial staff.[1]
-
Consult EHS: Before proceeding, confirm this disposal method with your institution's EHS department.
B. Disposal of Aqueous Solutions of this compound Salt
Aqueous solutions of this compound salt are commonly used in various assays.
-
Neutralization (if necessary): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0.
-
Dilution: For small quantities of dilute, non-hazardous aqueous solutions, drain disposal may be an option. However, this is strictly subject to local regulations and institutional policies.
-
EHS Approval for Drain Disposal: Never pour any chemical solution down the drain without prior approval from your institution's EHS department. They will provide guidance on permissible concentrations and volumes.
-
Alternative for Unapproved Drain Disposal: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container. The label should read "Aqueous Waste: this compound Salt" and include the approximate concentration. This container should then be disposed of through your institution's chemical waste program.
III. Management of Empty Containers
Properly cleaned empty containers of this compound salt can typically be disposed of in the regular trash.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) at least three times.
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinsates may be eligible for drain disposal with EHS approval.
-
Deface Label: Completely remove or deface the original product label on the container.
-
Final Disposal: Dispose of the clean, label-free container in the appropriate recycling or regular trash bin.
IV. Summary of Disposal and Safety Information
| Parameter | Guideline | Citation |
| Hazard Classification | Not typically considered hazardous under OSHA 29 CFR 1910.1200. May cause irritation. | [1] |
| PPE | Safety glasses, gloves, lab coat. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Solid Waste Disposal | Place in a sealed, labeled container and dispose of in an approved dumpster, pending institutional approval. | [1] |
| Aqueous Waste Disposal | Drain disposal may be an option for dilute solutions with prior EHS approval. Otherwise, collect for chemical waste pickup. | |
| Empty Container Disposal | Triple rinse, deface label, and dispose of in regular trash or recycling. | |
| Spill Cleanup | Use dry cleanup procedures to avoid dust. For minor spills, sweep or vacuum and place in a sealed container for disposal. | [1] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
Caption: Disposal workflow for this compound salt.
References
Safeguarding Your Research: A Guide to Handling D-Luciferin Potassium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Luciferin potassium salt, a key reagent in bioluminescence studies. Adherence to these protocols is critical for personal safety and maintaining experimental integrity.
While this compound salt is not classified as a hazardous substance by OSHA, its toxicological properties are not fully known.[1][2] Therefore, treating it with a degree of caution is advisable. Some safety data sheets indicate it may be harmful if swallowed, inhaled, or comes into contact with skin, and it may cause respiratory irritation.[3]
Personal Protective Equipment and Engineering Controls
The following table summarizes the recommended personal protective equipment (PPE) and engineering controls to be used when handling this compound salt.
| Control Type | Recommendation | Source(s) |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended where solids are handled as powders to control dust. | [1][3][4][5] |
| Eye Protection | Safety glasses should be worn. | [1] |
| Hand Protection | Impervious gloves are recommended. | [1] |
| Skin and Body Protection | Wear protective clothing or a lab coat to prevent skin exposure. | [1][4][5][6] |
| Respiratory Protection | A dust respirator should be used if dust is generated. For firefighting, a self-contained breathing apparatus is necessary. | [1][4][5] |
Operational and Disposal Plan
A systematic approach to handling, from receipt to disposal, minimizes risks and ensures the stability of the compound.
Storage and Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound salt.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, immediately store this compound salt at -20°C in a desiccated environment, protected from air and light.[3][7][8][9] It is often shipped on blue ice to maintain its stability.[10]
-
The lyophilized powder is stable for up to two years when stored correctly.[7]
Preparation for Use:
-
Work Area Preparation : Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid dust generation.[1][4][5]
-
Don PPE : Put on your safety glasses, impervious gloves, and lab coat.
-
Reconstitution : To prepare a stock solution, dissolve the this compound salt in sterile, oxygen-equilibrated buffer or saline (e.g., DPBS) to the desired concentration.[11] For in vivo use, a common concentration is 15 mg/mL.[11]
-
Mixing : Mix gently by inversion until the powder is completely dissolved.[7]
-
Protection from Light : Luciferin is light-sensitive. Protect the solution from light at all stages of use, for example, by wrapping the container in aluminum foil.[7][10]
-
Use and Storage of Solution : It is strongly recommended to use the solution immediately after preparation.[7] If necessary, aliquots of the stock solution can be stored at -20°C or -80°C, avoiding repeated freeze-thaw cycles.[8]
Accidental Spills:
-
Minor Spills : For small spills, clean up immediately. Wear your PPE, and use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[1]
-
Major Spills : In the event of a large spill, clear the area of personnel and move upwind. Alert emergency responders and control personal contact by using the appropriate protective equipment.[1]
Disposal:
-
All waste, including unused material and contaminated disposables, must be handled in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this compound salt with household garbage or allow it to enter the sewage system.[12]
-
Consult your institution's environmental health and safety office for specific disposal guidelines.
By adhering to these safety protocols and operational procedures, you can effectively minimize risks and ensure the reliable performance of this compound salt in your research.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eurogentec.com [eurogentec.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. morebio.co.kr [morebio.co.kr]
- 7. resources.revvity.com [resources.revvity.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. biotium.com [biotium.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. goldbio.com [goldbio.com]
- 12. resources.revvity.com [resources.revvity.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
